Product packaging for Fmoc-D-Tyr(tBu)-OH(Cat. No.:CAS No. 118488-18-9; 71989-38-3)

Fmoc-D-Tyr(tBu)-OH

Cat. No.: B2571997
CAS No.: 118488-18-9; 71989-38-3
M. Wt: 459.542
InChI Key: JAUKCFULLJFBFN-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-D-Tyr(tBu)-OH is a useful research compound. Its molecular formula is C28H29NO5 and its molecular weight is 459.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29NO5 B2571997 Fmoc-D-Tyr(tBu)-OH CAS No. 118488-18-9; 71989-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKCFULLJFBFN-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922687
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118488-18-9
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-D-Tyr(tBu)-OH: A Technical Guide for Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-D-Tyr(tBu)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-O-(tert-butyl)-D-tyrosine, is a cornerstone amino acid derivative for the synthesis of peptides with unique biochemical properties. Its strategic application in solid-phase peptide synthesis (SPPS) allows for the incorporation of a D-tyrosine residue, a modification that can significantly enhance the therapeutic potential of peptide-based drugs. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

Core Applications in Biochemistry

The primary utility of this compound lies in its role as a building block in Fmoc-based solid-phase peptide synthesis.[1][2][3][4] The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence can confer resistance to enzymatic degradation, thereby increasing the peptide's stability and in vivo half-life.[5]

Key applications include:

  • Synthesis of Neuropeptide Analogs: The modification of neuropeptides with D-tyrosine can lead to analogs with prolonged biological activity.

  • Development of Therapeutic Peptides: Peptides containing D-tyrosine are explored for various therapeutic areas due to their enhanced stability.

  • Cosmeceuticals: Peptides containing D-tyrosine have been shown to possess anti-melanogenic properties by inhibiting tyrosinase activity, making them valuable in cosmetic formulations.

Physicochemical and Purity Data

The quality of this compound is critical for the successful synthesis of high-purity peptides. The following table summarizes its key physicochemical properties.

ParameterSpecificationReference(s)
Molecular Formula C₂₈H₂₉NO₅
Molecular Weight 459.53 g/mol
Appearance White to off-white powder/solid
Purity (HPLC) ≥98.0%
Melting Point ~150 °C (decomposes)
Solubility Soluble in DMF; slightly soluble in water
Storage Temperature 2-8°C

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a detailed protocol for the manual incorporation of this compound into a peptide chain using the Fmoc/tBu strategy.

1. Resin Preparation and Swelling:

  • Start with a suitable resin, such as Rink Amide resin for C-terminal amide peptides.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.

  • Repeat the treatment for another 10-20 minutes.

  • Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vessel, dissolve this compound (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and successful coupling.

4. Washing:

  • After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Final Deprotection:

  • Once the peptide synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol). This step removes the peptide from the resin and cleaves the side-chain protecting groups, including the tBu group from the D-tyrosine residue.

  • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry the crude product.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizing the Workflow and Biological Pathway

Fmoc-SPPS Workflow

The following diagram illustrates the cyclical process of solid-phase peptide synthesis using the Fmoc strategy.

spss_workflow cluster_0 SPPS Cycle cluster_1 Final Steps Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + HBTU/DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Washing2->Resin Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A diagram illustrating the key steps in the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Signaling Pathway for Anti-Melanogenic Effect of D-Tyrosine Peptides

Peptides containing a terminal D-tyrosine have been shown to exert an anti-melanogenic effect by inhibiting tyrosinase, the key enzyme in melanin synthesis. This effect is mediated through the downregulation of key signaling pathways in melanocytes.

melanogenesis_pathway cluster_pathway Signaling Cascade DTyrPeptide D-Tyrosine Containing Peptide Tyrosinase Tyrosinase Activity DTyrPeptide->Tyrosinase Inhibits CREB CREB DTyrPeptide->CREB Downregulates MAPK MAPK Signaling (ERK, JNK, p38) DTyrPeptide->MAPK Downregulates Melanin Melanin Synthesis Tyrosinase->Melanin MITF MITF CREB->MITF MITF->Tyrosinase MAPK->MITF

Caption: A simplified signaling pathway for the anti-melanogenic effect of D-tyrosine containing peptides.

References

Fmoc-D-Tyr(tBu)-OH mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Fmoc-D-Tyr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone building block in modern synthetic chemistry, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS). Its "mechanism of action" is not biological but chemical; it functions as a precisely engineered derivative of the amino acid D-tyrosine, designed for the controlled, stepwise assembly of peptide chains. This guide elucidates the chemical principles behind its function, focusing on the orthogonal protection strategy afforded by the Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) groups. We provide a comprehensive overview of its properties, detailed experimental protocols for its use, and visual diagrams of the synthesis workflow and deprotection mechanisms to facilitate its effective application in research and drug development.

Core Concept: A Chemical Mechanism of Action in Peptide Synthesis

This compound is a synthetic organic compound that serves as a protected version of the non-proteinogenic amino acid D-Tyrosine.[1] Its utility lies in a chemical methodology known as the Fmoc/tBu orthogonal protection strategy, which is fundamental to SPPS.[2][3] This strategy allows for the selective construction of a peptide sequence by ensuring only the desired chemical reactions occur at each step.

The molecule's functionality can be broken down into three key components:

  • Nα-Fmoc Protection : The α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable under acidic and neutral conditions but is quantitatively removed by a mild organic base, typically piperidine.[4][5] This allows for the selective deprotection of the N-terminus to enable the next coupling reaction.

  • Side-Chain tBu Protection : The reactive phenolic hydroxyl group of the tyrosine side chain is protected by the acid-labile tert-butyl (tBu) ether. This protecting group is stable to the basic conditions used to remove the Fmoc group but is efficiently cleaved during the final step of synthesis using a strong acid, such as trifluoroacetic acid (TFA). This prevents unwanted side reactions at the hydroxyl group during peptide chain elongation.

  • D-Enantiomer Configuration : The use of the D-isoform of tyrosine is a deliberate design choice for synthesizing peptides with enhanced stability against enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of peptide-based therapeutics.

The "mechanism of action," therefore, is the orchestrated removal of these protecting groups under different chemical conditions—a concept known as orthogonality—which enables the directional and controlled synthesis of a target peptide sequence.

Data Presentation: Physicochemical Properties

The successful application of this compound in synthesis protocols requires a clear understanding of its physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₂₈H₂₉NO₅
Molecular Weight 459.53 g/mol
Appearance White to off-white solid/powder
Purity (Typical) ≥98% (HPLC)
Enantiomeric Purity ≥99.5%
Solubility Soluble in DMSO (≥10 mg/ml), DMF; Sparingly soluble in water
Storage Temperature -20°C
CAS Number 118488-18-9

Experimental Protocols: Incorporation of this compound via SPPS

The following is a generalized protocol for the manual incorporation of a single this compound residue onto a solid support resin (e.g., Rink Amide resin) during Fmoc/tBu SPPS. Adjustments may be necessary based on the specific peptide sequence, scale, and equipment.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

Step 1: Resin Preparation and Swelling

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF using a filtered syringe or by vacuum filtration.

  • Wash the resin with DMF (3x) to remove impurities.

Step 2: Nα-Fmoc Deprotection

  • Add the deprotection solution (20% piperidine in DMF) to the swollen resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution. The dibenzofulvene-piperidine adduct byproduct has a strong UV absorbance, which can be used to monitor reaction completion.

  • Repeat the deprotection step one more time for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Thoroughly wash the resin with DMF (5-7x) to remove all traces of piperidine.

  • Wash with DCM (3x) and then DMF (3x).

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 eq.) in a minimal amount of DMF.

  • Add DIPEA (6-10 eq.) to the solution to activate the carboxylic acid. The solution may change color.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete coupling.

  • Once complete, drain the coupling solution.

Step 4: Washing

  • Wash the peptide-resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Wash with DCM (3x) to prepare for the next cycle or for final cleavage.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Step 5: Final Cleavage and Side-Chain Deprotection

  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin. This simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from the D-Tyrosine residue.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the solution to separate the resin beads and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by HPLC.

Mandatory Visualizations

Workflow and Signaling Pathways

The diagrams below illustrate the core chemical processes and workflows in which this compound is utilized.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Resin Start: Resin Swelling Resin->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Orthogonal_Deprotection cluster_compound Key Protecting Groups Compound This compound Fmoc_Group N-Terminal Fmoc Group tBu_Group Side-Chain tBu Group Peptide_Resin Peptide on Resin (Fmoc-AA...-Tyr(tBu)-...-Resin) Deprotect_Fmoc Base Treatment (e.g., Piperidine) Peptide_Resin->Deprotect_Fmoc Iterative Step Deprotect_tBu Acid Treatment (e.g., TFA) Peptide_Resin->Deprotect_tBu Final Step Free_Amine Free N-Terminus for Coupling (H2N-AA...-Tyr(tBu)-...-Resin) Deprotect_Fmoc->Free_Amine Selectively Removes Fmoc Cleaved_Peptide Final Deprotected Peptide (H2N-AA...-Tyr-...-COOH) Deprotect_tBu->Cleaved_Peptide Removes tBu & all other acid-labile groups + cleavage Free_Amine->Peptide_Resin Coupling of Next Fmoc-AA-OH

Caption: Orthogonal deprotection strategy for Fmoc and tBu groups in peptide synthesis.

References

An In-depth Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy, the most widely used method for chemically synthesizing peptides in both research and industrial settings.[1] We will delve into the core principles, a detailed step-by-step workflow, key reagents, quantitative data, experimental protocols, and troubleshooting of common side reactions.

Core Principles of Fmoc/tBu SPPS

Fmoc/tBu SPPS is renowned for its mild reaction conditions and the use of an orthogonal protection strategy.[1] This strategy employs two different classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of the N-terminus of the growing peptide chain without affecting the side-chain protecting groups.[1][2][3]

  • Nα-Fmoc Protection: The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group. This group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

  • Side-Chain tBu Protection: The reactive side chains of amino acids are protected by acid-labile groups, primarily derived from tert-butyl alcohol (e.g., tBu, Boc, Trt). These groups are stable throughout the iterative cycles of Fmoc deprotection and coupling but are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

This orthogonality is the cornerstone of the Fmoc/tBu strategy, enabling the precise and controlled assembly of the peptide chain.

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid to the growing peptide chain. The general workflow is as follows:

  • Resin Preparation & First Amino Acid Loading: The synthesis begins with an inert solid support, typically polystyrene beads functionalized with a linker. The choice of resin and linker dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid from Wang resin, or amide from Rink Amide resin). The resin is first swollen in a suitable solvent like DMF or DCM to allow reagents to access the reactive sites. The first Fmoc-protected amino acid is then covalently attached to the resin.

  • Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine base, most commonly 20% piperidine in DMF. This exposes a free amine, ready for the next coupling reaction.

  • Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin to form a new peptide bond.

  • Washing: The resin is washed again to remove excess reagents and soluble byproducts.

This cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is fully assembled.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. The crude peptide is then precipitated, purified, and characterized.

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycle (Repeated n-1 times) cluster_final Final Steps Resin Solid Support (Resin) Swell Resin Swelling (DMF/DCM) Resin->Swell Load First Amino Acid Loading Swell->Load Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Next Amino Acid Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Next Amino Acid Wash2 Washing (DMF) Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification & Analysis Cleavage->Purification

Caption: Mechanism of Fmoc deprotection by piperidine.
Amino Acid Activation and Coupling

To form a peptide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated to make it more susceptible to nucleophilic attack by the free amine on the resin-bound peptide. This is achieved using coupling reagents, which are typically phosphonium or aminium salts like HBTU, HATU, or HCTU, often in the presence of a base like N,N-diisopropylethylamine (DIPEA). These reagents convert the carboxylic acid into a highly reactive active ester (e.g., an OBt or OAt ester), which then readily reacts with the amine to form the amide bond.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH ActiveEster Fmoc-AA-Active Ester FmocAA->ActiveEster CouplingReagent Coupling Reagent (e.g., HBTU, HATU) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond ResinAmine H2N-Peptide-Resin ResinAmine->PeptideBond NewPeptide Fmoc-AA-(n+1)-Peptide-Resin PeptideBond->NewPeptide

Caption: General mechanism of amino acid activation and coupling.

Quantitative Data Summary

The efficiency of Fmoc/tBu SPPS depends on carefully controlled reaction conditions. The tables below summarize key quantitative parameters.

Table 1: Resin Loading and Swelling

Parameter Value Solvent Time Notes
Resin Swelling 10-15 mL/g resin DMF or DCM 30-60 min Essential for reagent accessibility.
First AA Loading (Wang Resin) 1.5-2.5 eq. Fmoc-AA DCM/DMF 2-3 hours Uses DIC/HOBt/DMAP as activators.

| First AA Loading (2-Cl-Trt Resin) | 1.0 eq. Fmoc-AA | DCM | 30-60 min | Uses DIPEA as a base; minimizes racemization. |

Table 2: SPPS Cycle Reagents and Times

Step Reagent Concentration Time Notes
Fmoc Deprotection Piperidine 20% (v/v) in DMF 2 x 5-10 min Standard procedure; can be monitored by UV absorbance of the DBF-adduct.
Fmoc Deprotection (alternative) DBU/Piperidine 2% DBU, 2% Piperidine in DMF < 3 min Much faster deprotection, but can increase risk of side reactions like aspartimide formation.
Amino Acid Coupling Fmoc-AA 3-5 eq. 30-60 min Time can be extended for difficult couplings.
Coupling Reagent HBTU, HATU, HCTU, etc. 3-5 eq. 30-60 min Used with a base like DIPEA (2 eq. per eq. of coupling reagent).

| Washing | DMF or NMP | ~10 mL/g resin | 5 x 1 min | Performed after deprotection and coupling steps. |

Table 3: Cleavage and Final Deprotection Cocktails

Reagent Cocktail Composition (v/v) Time Target Residues / Purpose
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT 2-4 hours General purpose, good for peptides with Trp, Met, Cys, Arg.
TFA / TIPS / H₂O 95% TFA, 2.5% TIPS, 2.5% H₂O 2-3 hours A common, simpler cocktail for peptides without sensitive residues.

| TFA / EDT | 95% TFA, 5% EDT | 2-3 hours | Scavenges cations, particularly useful for Trp-containing peptides. |

Detailed Experimental Protocols

Protocol 1: Loading the First Amino Acid onto Wang Resin
  • Resin Swelling: Swell 1g of Wang resin in 10 mL of DCM in a reaction vessel for 30 minutes. Drain the DCM.

  • Activation Mixture Preparation: In a separate flask, dissolve 2.0 equivalents (relative to resin substitution) of the first Fmoc-amino acid and 2.0 equivalents of HOBt in a minimal amount of DMF.

  • Activation: Add 2.0 equivalents of DIC to the amino acid solution and stir at room temperature for 20 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Add 0.1 equivalents of DMAP. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted hydroxyl groups on the resin, drain the solution and add a mixture of Acetic Anhydride/Pyridine/DCM (1:2:7 v/v/v). Agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum. The loading efficiency can be quantified by spectrophotometric analysis of the Fmoc group after deprotection.

Protocol 2: Standard SPPS Cycle (Manual Synthesis)

This protocol describes a single cycle for adding one amino acid.

  • Resin Preparation: Place the Fmoc-amino acid-loaded resin in a reaction vessel. If starting a new cycle, ensure the resin is swollen in DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (v/v) to the resin (approx. 10 mL per gram of initial resin).

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of DIPEA to the vial and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL). The resin is now ready for the next deprotection cycle.

  • Monitoring (Optional): A small sample of resin can be taken after the coupling step to perform a qualitative colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines, ensuring the coupling reaction went to completion.

Protocol 3: Cleavage and Deprotection (Using Reagent K)

Warning: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Resin Preparation: After the final SPPS cycle, perform a final Fmoc deprotection. Wash the final peptide-resin with DMF (3x), then DCM (3x), and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare Reagent K fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v).

  • Cleavage Reaction: Add 10 mL of Reagent K per gram of the initial dry resin to the dried peptide-resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Collection: Filter the cleavage mixture through a sintered glass funnel to separate the resin beads and collect the filtrate into a clean collection tube.

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Fmoc/tBu solid-phase peptide synthesis strategy is a robust and versatile method that has enabled the routine synthesis of complex peptides. Its reliance on an orthogonal protection scheme and mild deprotection conditions has made it the dominant methodology in the field. A thorough understanding of the underlying chemistry, careful selection of reagents, and diligent monitoring of the reaction progress are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement and troubleshoot Fmoc/tBu SPPS in their laboratories.

References

The Cornerstone of Peptide Synthesis: A Guide to Orthogonal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, mastering peptide synthesis is fundamental. At the heart of this intricate process lies the principle of orthogonal protection, a strategy that enables the precise and efficient assembly of complex peptide chains. This in-depth technical guide elucidates the core concepts of orthogonal protection, providing a practical framework for its application in modern peptide chemistry.

The synthesis of a peptide with a defined sequence requires the stepwise addition of amino acids. To prevent unwanted side reactions and ensure the formation of the correct peptide bonds, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily blocked or "protected." The concept of orthogonality dictates that each class of protecting groups can be removed under specific conditions without affecting the others.[1][2][3] This selective deprotection is the key to building complex peptides with high purity.[1][2]

The Two Pillars of Solid-Phase Peptide Synthesis (SPPS)

Modern solid-phase peptide synthesis (SPPS) predominantly relies on two orthogonal strategies: the Fmoc/tBu and the Boc/Bzl approaches. The choice between these strategies depends on the specific peptide sequence, its length, and the presence of sensitive residues.

The Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in contemporary peptide synthesis. Its popularity stems from its use of milder reaction conditions compared to the Boc/Bzl strategy. The core principle of this approach is the orthogonality between the base-labile Fmoc group protecting the α-amine and the acid-labile tBu-based groups protecting the amino acid side chains.

The synthesis cycle begins with the deprotection of the Fmoc group using a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF). This reveals the free α-amine, which is then ready to couple with the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the removal of the acid-labile side-chain protecting groups and the cleavage of the peptide from the solid support, which is typically achieved with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

The Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed for SPPS. In this approach, the α-amino group is protected by the acid-labile Boc group, while the side chains are protected by benzyl-based groups, which are also acid-labile but require much stronger acidic conditions for removal.

The repetitive deprotection of the Boc group is carried out using a moderately strong acid, such as TFA. The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups necessitate the use of a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). Due to the harsh conditions required for the final cleavage, the Boc/Bzl strategy is less commonly used today, particularly for peptides containing sensitive amino acids. However, it can be advantageous for the synthesis of long or difficult peptide sequences.

A Comparative Overview of Protecting Groups and Deprotection Conditions

The selection of an appropriate protecting group strategy is critical for the success of a peptide synthesis campaign. The following tables provide a summary of the common protecting groups used in both Fmoc/tBu and Boc/Bzl strategies, along with their respective deprotection conditions.

Protecting Group Function Protected Cleavage Reagent Typical Conditions Strategy
Fmoc α-AminoPiperidine in DMF20% Piperidine/DMF, 2 x 10-20 min, RTFmoc/tBu
Boc α-AminoTrifluoroacetic Acid (TFA)25-50% TFA in DCM, 30 min, RTBoc/Bzl
tBu (tert-butyl) Side Chains (e.g., Asp, Glu, Ser, Thr, Tyr)Trifluoroacetic Acid (TFA)95% TFA, 2.5% H₂O, 2.5% TIS, 1-3 h, RTFmoc/tBu
Trt (Trityl) Side Chains (e.g., Asn, Gln, Cys, His)Trifluoroacetic Acid (TFA)95% TFA, 2.5% H₂O, 2.5% TIS, 1-3 h, RTFmoc/tBu
Pbf (Pentamethyldihydrobenzofuran-sulfonyl) Side Chain (Arg)Trifluoroacetic Acid (TFA)95% TFA, 2.5% H₂O, 2.5% TIS, 1-3 h, RTFmoc/tBu
Bzl (Benzyl) Side Chains (e.g., Asp, Glu, Ser, Thr)Hydrofluoric Acid (HF) or TFMSAHF, 0 °C, 1 hBoc/Bzl
Tos (Tosyl) Side Chain (Arg)Hydrofluoric Acid (HF) or TFMSAHF, 0 °C, 1 hBoc/Bzl
ClZ (2-Chlorobenzyloxycarbonyl) Side Chain (Lys)Hydrofluoric Acid (HF) or TFMSAHF, 0 °C, 1 hBoc/Bzl

Visualizing Orthogonal Protection Strategies

The following diagrams, generated using the Graphviz DOT language, illustrate the core principles of orthogonal protection and the workflows of the Fmoc/tBu and Boc/Bzl strategies.

Orthogonal_Protection_Principle cluster_Peptide Protected Peptide cluster_Deprotection Selective Deprotection cluster_Products Resulting Peptide Peptide Resin-Peptide-PG_SideChain-PG_alpha-Amino Condition1 Condition 1 (e.g., Base) Peptide->Condition1 Selective Removal of α-Amino PG Product1 Resin-Peptide-PG_SideChain-NH2 Condition1->Product1 Condition2 Condition 2 (e.g., Acid) Product2 Free Peptide Condition2->Product2 Product1->Condition2 Global Deprotection & Cleavage

Caption: The principle of orthogonal protection allows for the selective removal of different classes of protecting groups under distinct chemical conditions.

Fmoc_tBu_Workflow start Start: Resin-AA1(tBu)-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of Fmoc-AA2(tBu)-OH deprotection->coupling repeat Repeat n-2 times coupling->repeat repeat->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage Final Cycle end End: Free Peptide final_cleavage->end Boc_Bzl_Workflow start Start: Resin-AA1(Bzl)-Boc deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Coupling of Boc-AA2(Bzl)-OH neutralization->coupling repeat Repeat n-2 times coupling->repeat repeat->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (HF or TFMSA) repeat->final_cleavage Final Cycle end End: Free Peptide final_cleavage->end

References

An In-depth Technical Guide to Fmoc-D-Tyr(tBu)-OH: A Cornerstone of Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, is a pivotal protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structural features, namely the base-labile Fmoc protecting group for the α-amino group and the acid-labile tert-butyl ether protecting the phenolic hydroxyl group of D-tyrosine, make it an indispensable building block in the Fmoc/tBu orthogonal synthesis strategy. This strategy allows for the iterative and controlled assembly of peptide chains under mild conditions, which has revolutionized the synthesis of complex peptides for therapeutic and research purposes. The incorporation of the D-enantiomer of tyrosine is particularly significant in the design of peptides with enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles. This guide provides a comprehensive overview of the discovery, development, physicochemical properties, synthesis, and application of this compound.

Discovery and Development

The development of this compound is intrinsically linked to the evolution of solid-phase peptide synthesis. While no single individual is credited with its "discovery," its emergence was a logical and necessary advancement in the late 20th century, driven by the need for orthogonally protected amino acids for the increasingly popular Fmoc-based SPPS. The Fmoc group, introduced by Carpino and Han in the 1970s, offered a milder alternative to the acid-labile Boc protecting group. The subsequent development of acid-labile side-chain protecting groups, such as the tert-butyl ether for tyrosine, completed the orthogonal protection scheme. This allowed for the selective deprotection of the N-terminus with a mild base (e.g., piperidine) while the side-chain protecting groups remained intact until the final acid cleavage from the solid support. This advancement was crucial for synthesizing longer and more complex peptides with high fidelity. This compound became a standard reagent as the demand for peptides with unnatural amino acids, to enhance biological activity and stability, grew.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 118488-18-9[1][2]
Molecular Formula C₂₈H₂₉NO₅[3]
Molecular Weight 459.53 g/mol
Appearance White to off-white powder
Melting Point 150.0 to 154.0 °C
Optical Rotation ([α]20/D) +29 ± 2° (c=1 in DMF) for L-form; expected to be -29 ± 2° for D-form
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.
Storage Temperature 2-8°C
Typical Solid-Phase Peptide Synthesis (SPPS) Parameters
ParameterValue/ConditionPurpose
Resin Wang resin, Rink amide resinSolid support for peptide assembly
Nα-Deprotection Reagent 20% Piperidine in DMFRemoval of the Fmoc group
Coupling Reagents HBTU/DIPEA, HATU/DIPEA, DIC/HOBtActivation of the carboxylic acid for peptide bond formation
Side-Chain Protection tert-Butyl (tBu)Protection of the tyrosine hydroxyl group
Final Cleavage Reagent Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water)Cleavage of the peptide from the resin and removal of side-chain protecting groups
Typical Coupling Time 30-120 minutesTime for peptide bond formation
Typical Coupling Efficiency >99%Efficiency of each amino acid addition

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from D-tyrosine.

Step 1: Synthesis of O-tert-butyl-D-tyrosine

  • Materials: D-tyrosine, isobutylene, sulfuric acid, dioxane.

  • Procedure:

    • Suspend D-tyrosine in dioxane in a pressure vessel.

    • Cool the suspension in a dry ice/acetone bath.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Condense a significant excess of isobutylene into the vessel.

    • Seal the vessel and allow it to warm to room temperature.

    • Stir the reaction mixture for 48-72 hours.

    • Cool the vessel again before carefully venting the excess isobutylene.

    • Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

    • Filter the crude product, wash with water and ether, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure O-tert-butyl-D-tyrosine.

Step 2: Fmoc Protection of O-tert-butyl-D-tyrosine

  • Materials: O-tert-butyl-D-tyrosine, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), sodium bicarbonate, dioxane, water, ethyl acetate.

  • Procedure:

    • Dissolve O-tert-butyl-D-tyrosine in a mixture of 10% aqueous sodium bicarbonate and dioxane.

    • Cool the solution in an ice bath.

    • Add a solution of Fmoc-OSu in dioxane dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2 with cold 1N HCl.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a manual coupling cycle for the addition of this compound to a growing peptide chain on a solid support (e.g., Wang resin).

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add an activator base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) to the amino acid solution and mix for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, is desired). If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat More Residues? Wash2->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage & Deprotection (TFA) Repeat->FinalCleavage No Peptide Purified Peptide FinalCleavage->Peptide

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).

Fmoc_Deprotection cluster_0 Fmoc-Protected Amino Acid Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene CO2 CO₂ Beta_Elimination->CO2 Free_Amine H₂N-Peptide-Resin Beta_Elimination->Free_Amine Dibenzofulvene->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

References

The Stereochemical Significance of Fmoc-D-Tyr(tBu)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the stereochemistry and applications of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, commonly known as Fmoc-D-Tyr(tBu)-OH. This document outlines the compound's chemical and physical properties, its critical role in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and the biological importance of incorporating the D-tyrosine stereoisomer into peptide structures.

Core Concepts: Understanding the Stereochemistry and Protecting Groups

This compound is a cornerstone building block in modern peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy.[1] Its structure is defined by three key features: the D-stereoisomer of tyrosine, the N-terminal Fmoc protecting group, and the side-chain tert-butyl (tBu) protecting group.[2]

  • D-Stereochemistry: The "D" designation refers to the specific three-dimensional arrangement of the amino acid's side chain relative to its alpha-carbon. This is in contrast to the more common "L" amino acids found in naturally occurring proteins. The incorporation of D-amino acids into peptides is a crucial strategy in drug design to enhance stability against enzymatic degradation, improve bioavailability, and modulate biological activity.[3]

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: This bulky aromatic group protects the alpha-amino functionality of the tyrosine. Its key characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1] This allows for the selective deprotection of the N-terminus, enabling the stepwise addition of the next amino acid in the peptide chain.[4]

  • tBu (tert-Butyl) Group: The tert-butyl ether protects the hydroxyl group on the phenolic side chain of tyrosine. This prevents unwanted side reactions at this site during peptide synthesis. The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.

The "orthogonal" nature of the Fmoc and tBu protecting groups is fundamental to the success of this synthetic strategy. One group can be removed without affecting the other, allowing for precise control over the peptide synthesis process.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C₂₈H₂₉NO₅
Molecular Weight 459.53 g/mol
Appearance White to off-white powder/solid
Melting Point Approximately 150-154 °C (decomposes)
Optical Rotation [α]²⁰/D > +25° (c=1 in DMF) for D-isomer (inferred)
Purity (HPLC) ≥98.0%
Enantiomeric Purity ≥99.5%
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.

The Importance of D-Tyrosine in Peptide Therapeutics and Drug Development

The deliberate incorporation of D-tyrosine into peptide sequences is a powerful tool for modulating their pharmacological properties.

Enhancing Proteolytic Stability

Peptides composed entirely of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The inclusion of D-amino acids, such as D-tyrosine, creates peptide bonds that are not recognized by these enzymes, significantly extending the peptide's half-life in vivo.

Modulating Receptor Binding and Signaling

The stereochemistry of amino acids can dramatically influence a peptide's conformation and its ability to bind to its biological target. In the field of opioid research, for example, synthetic peptides containing D-amino acids are crucial for achieving high affinity and selectivity for specific opioid receptors (e.g., µ and δ receptors), which are G-protein coupled receptors (GPCRs). The precise spatial orientation of the D-tyrosine side chain can be critical for receptor activation and subsequent intracellular signaling.

Below is a generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway that can be activated by a peptide agonist containing D-tyrosine.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Generation Peptide D-Tyr Peptide Agonist Peptide->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway activated by a D-tyrosine containing peptide agonist.

Novel Biological Activities: An Example in Melanogenesis

Recent research has demonstrated that the inclusion of a terminal D-tyrosine can impart novel biological functions to existing cosmetic peptides. D-tyrosine is known to inhibit tyrosinase, a key enzyme in melanin synthesis. Studies have shown that adding D-tyrosine to anti-wrinkle or anti-inflammatory peptides confers an anti-melanogenic effect without compromising the peptide's original function. This highlights how the specific stereochemistry of D-tyrosine can be leveraged to create dual-function therapeutic agents.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in peptide synthesis and its subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines the key steps for incorporating an this compound residue into a peptide chain using manual SPPS on a pre-loaded resin (e.g., Wang or Rink Amide resin).

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Activation and Addition):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture to activate the carboxylic acid. Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

The following diagram illustrates the logical workflow of the SPPS process.

SPPS_Workflow start Start: Fmoc-AA-Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling (this compound + Activator + DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive (Recouple) elongate Repeat for next AA kaiser->elongate Negative final_deprotect Final Fmoc Deprotection kaiser->final_deprotect Final AA elongate->deprotect cleave 4. Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate end Purified Peptide precipitate->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of this compound is critical, as any contamination with the L-enantiomer can lead to diastereomeric impurities in the final peptide, which are often difficult to separate and can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Lux Cellulose-1, Cellulose-2, or Zwitterionic columns like CHIRALPAK ZWIX)

Typical Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Mobile Phase: A common mobile phase for reversed-phase chiral HPLC is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% TFA or formic acid).

  • HPLC Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

  • Analysis: The D- and L-enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

The diagram below outlines the workflow for chiral purity analysis.

Chiral_Analysis_Workflow start Start: This compound Sample prepare_sample 1. Sample Preparation (Dissolve in mobile phase) start->prepare_sample inject 3. Inject Sample prepare_sample->inject hplc 2. Chiral HPLC System - Chiral Column - Mobile Phase - UV Detector run 4. Elution and Separation (D and L enantiomers separate) inject->run detect 5. UV Detection run->detect chromatogram 6. Data Acquisition (Chromatogram) detect->chromatogram analyze 7. Analysis - Integrate Peaks - Calculate % Enantiomeric Excess chromatogram->analyze end Result: Chiral Purity analyze->end

Caption: Workflow for the analysis of chiral purity of this compound by HPLC.

Conclusion

This compound is an indispensable reagent in the synthesis of peptides for research and therapeutic development. Its specific D-stereochemistry provides a powerful means to enhance peptide stability and to fine-tune biological activity, as exemplified by its use in developing potent opioid receptor modulators and novel dual-function cosmetic peptides. A thorough understanding of its properties and the application of robust experimental protocols for its use in SPPS and for the verification of its chiral purity are essential for the successful design and synthesis of next-generation peptide-based drugs.

References

Methodological & Application

Application Notes and Protocols: Fmoc-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(tBu)-OH is a protected amino acid derivative crucial for the synthesis of peptides containing a D-tyrosine residue using Fmoc-based solid-phase peptide synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyl (tBu) group safeguards the hydroxyl function of the tyrosine side chain.[1] This orthogonal protection strategy allows for the selective removal of the Fmoc group under mild basic conditions, leaving the acid-labile tBu group intact until the final cleavage step.[2][3] Peptides incorporating D-amino acids, such as D-tyrosine, often exhibit enhanced stability against enzymatic degradation, making them valuable in drug development.[4] Furthermore, peptides containing D-tyrosine have been investigated for their cosmetic applications, specifically for their anti-melanogenic properties.

This document provides a detailed protocol for the use of this compound in SPPS, including resin preparation, coupling, deprotection, and final cleavage.

Properties of this compound

A summary of the key properties of this compound is presented below.

PropertyValue
CAS Number 118488-18-9
Molecular Formula C₂₈H₂₉NO₅
Molecular Weight 459.53 g/mol
Appearance White to off-white solid/powder
Purity ≥95% to ≥98.0% (HPLC)
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water.
Storage Temperature 2-8°C

Experimental Protocols

The following protocols outline the key steps for solid-phase peptide synthesis using this compound. The synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain on a solid support.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.

  • Wang resin: For peptides with a C-terminal carboxylic acid.

  • Rink Amide resin: For peptides with a C-terminal amide.

  • 2-Chlorotrityl chloride resin: For protected peptide fragments or peptides with a C-terminal carboxylic acid, offering mild cleavage conditions.

Protocol 1: Resin Swelling

  • Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 300 mg for a 0.1 mmol scale).

  • Place the resin in a suitable reaction vessel.

  • Add dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature.

  • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol 2: Fmoc Group Removal

  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Quantitative Monitoring of Deprotection: The completion of Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution at 301 nm.

Amino Acid Coupling: Incorporating this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide chain on the resin.

Protocol 3: Amino Acid Activation and Coupling

  • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

  • Add a coupling agent and an additive. Common combinations are listed in the table below.

  • Allow the activation to proceed for a few minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours, or until the coupling is complete.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Common Coupling Reagents and Conditions:

Coupling ReagentAdditiveBase (if required)Molar Ratio (AA:Coupling Agent:Additive)
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)-1:1:1
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBtDIPEA (N,N-Diisopropylethylamine)1:1:2
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA or Collidine1:1:2

Monitoring Coupling Completion: The completion of the coupling reaction can be monitored using the qualitative Kaiser test (ninhydrin test).

  • Blue/Purple beads: Indicate the presence of free primary amines (incomplete coupling). The coupling step should be repeated.

  • Yellow/Colorless beads: Indicate the absence of free primary amines (complete coupling).

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the tBu group from the D-tyrosine residue.

Protocol 4: Peptide Cleavage and Deprotection

  • After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common and effective cocktail is Reagent K.

  • Reagent K Composition:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups used.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

Visualizations

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the cyclical process of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Chain Elongation Repeat->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Final Cycle Peptide Purified Peptide Cleave->Peptide Orthogonal_Protection Peptide Growing Peptide Chain N-terminus (α-amino) Side Chains C-terminus (Resin Linkage) Fmoc Fmoc Group Fmoc->Peptide:N Protects tBu tBu-based Groups (e.g., tBu, Boc, Trt) tBu->Peptide:S Protects Base Base Labile (e.g., Piperidine) Base->Fmoc Removes Acid Acid Labile (e.g., TFA) Acid->Peptide:C Cleaves from Resin Acid->tBu Removes

References

Application Notes and Protocols for Fmoc-D-Tyr(tBu)-OH in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Tyr(tBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of D-tyrosine residues into peptide sequences. The incorporation of D-amino acids can significantly enhance the proteolytic stability of synthetic peptides, a crucial attribute for therapeutic candidates.[1] This derivative employs the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2][3] The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino function and is removed by a mild base, typically piperidine, while the tert-butyl (tBu) ether safeguards the hydroxyl group of the tyrosine side chain and is cleaved under strongly acidic conditions, commonly with trifluoroacetic acid (TFA).[4] This orthogonal approach allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection.

Chemical Properties and Handling

  • Chemical Name: N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine

  • Molecular Formula: C₂₈H₂₉NO₅

  • Molecular Weight: 459.54 g/mol

  • Appearance: White to off-white powder

  • Storage: Store at 2-8°C to ensure stability.

Quantitative Data Summary for Manual SPPS

The following table summarizes typical quantitative parameters for the manual solid-phase synthesis of a peptide containing this compound on a 0.1 mmol scale.

ParameterValue/ReagentMolar Excess (relative to resin loading)Notes
Resin Wang or Rink Amide Resin-Choice depends on desired C-terminus (acid or amide).
Resin Swelling DMF/DCM (1:1)-Swell for at least 30 minutes before synthesis.
Fmoc Deprotection 20% Piperidine in DMF-Typically a two-step process: 1 x 5 min and 1 x 15 min.
Amino Acid Activation & Coupling
This compoundAs required3 - 5 equivalents
Coupling ReagentHBTU/HATU or DIC2.9 - 4.5 equivalentsHBTU and HATU are commonly used for efficient coupling.
AdditiveHOBt/HOAt3 - 5 equivalentsAdded to accelerate coupling and reduce racemization.
BaseDIPEA or NMM6 - 10 equivalentsDIPEA is a common choice, but collidine may be used to minimize racemization for sensitive residues.
Washing Solvents DMF, DCM, IPA-Extensive washing is crucial to remove excess reagents and byproducts.
Final Cleavage & Deprotection
ReagentTFA-based cocktail-A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
ScavengersTIS, H₂O, EDT-Essential to prevent side reactions with sensitive residues like Trp, Met, and Cys.
Reaction Time2 - 4 hours-Dependent on the peptide sequence and protecting groups.

Experimental Protocols

General Workflow for Manual SPPS

The following diagram illustrates the cyclical nature of manual solid-phase peptide synthesis using the Fmoc/tBu strategy.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Start with Resin (e.g., Wang, Rink Amide) Swell Swell Resin (DMF/DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Begin Synthesis Wash1 Wash (DMF, DCM) Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After Final AA Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify & Analyze (HPLC, Mass Spec) Precipitation->Purification

Caption: General workflow for Fmoc/tBu manual solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle of this compound

This protocol assumes a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg of Wang resin with a loading of 0.5 mmol/g) in a manual synthesis vessel.

  • Add 5 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the solvent.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to ensure complete removal of piperidine.

3. This compound Activation and Coupling:

  • In a separate vial, dissolve this compound (0.4 mmol, 184 mg, 4 eq) and a coupling agent such as HBTU (0.39 mmol, 148 mg, 3.9 eq) in 2 mL of DMF.

  • Add DIPEA (0.8 mmol, 140 µL, 8 eq) to the amino acid solution and vortex for 1 minute to pre-activate.

  • Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Agitate the mixture for 2 hours at room temperature.

  • To monitor the reaction completion, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete coupling.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all soluble reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Side-Chain Deprotection

This protocol describes the simultaneous cleavage of the peptide from the resin and removal of the tBu protecting group from the D-tyrosine side chain.

Cleavage_Deprotection PeptideResin Peptide-Resin (with tBu protection) Reaction Incubate 2-4 hours, RT PeptideResin->Reaction TFACocktail TFA Cleavage Cocktail (TFA/TIS/H₂O) TFACocktail->Reaction CrudePeptide Crude Peptide (Deprotected) Reaction->CrudePeptide

Caption: Final cleavage and deprotection of the peptide from the resin.

Procedure:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a fresh cleavage cocktail. A standard and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to prevent the reactive tert-butyl cation from modifying sensitive residues.

  • Add the cleavage cocktail to the dried resin (e.g., 1 mL per 50 mg of resin).

  • Incubate the mixture at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

Signaling Pathways and Logical Relationships

The core of using this compound lies in the principle of orthogonal protection, which is a fundamental logical relationship in SPPS.

Orthogonal_Protection cluster_deprotection Deprotection Conditions FmocTyr This compound Fmoc (α-amino) tBu (side-chain) Base Mild Base (e.g., 20% Piperidine) FmocTyr:f->Base Labile FmocTyr:t->Base Stable Acid Strong Acid (e.g., 95% TFA) FmocTyr:f->Acid Stable FmocTyr:t->Acid Labile

References

Application Note: Automated Solid-Phase Synthesis of Peptides Containing Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the efficient and automated production of high-purity peptides.[1][2][3] This application note provides a detailed protocol for the automated synthesis of peptides incorporating the sterically hindered and protected amino acid, Fmoc-D-Tyr(tBu)-OH. The tert-butyl (tBu) protecting group on the tyrosine side chain is stable to the basic conditions required for Fmoc removal but is readily cleaved under strong acidic conditions during the final cleavage step, making it an ideal orthogonal protecting group.[4] This protocol is optimized for use with automated peptide synthesizers, ensuring reproducibility and high throughput.

Core Principles of Fmoc/tBu SPPS

The Fmoc/tBu strategy is based on an orthogonal protection scheme where two different classes of protecting groups are removed under distinct chemical conditions.[1]

  • Nα-Fmoc Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. This group is stable to acid but is efficiently removed by a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF).

  • Side-Chain tBu Protection: Reactive amino acid side chains, such as the hydroxyl group of tyrosine, are protected by acid-labile groups like tert-butyl (tBu). These groups are stable throughout the synthesis cycles but are removed simultaneously with peptide cleavage from the resin using a strong acid, typically trifluoroacetic acid (TFA).

Experimental Protocols

This section details the materials and step-by-step procedures for the automated synthesis of a peptide containing this compound.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • N,N'-Diisopropylethylamine (DIPEA).

  • Washing Solvent: DMF.

  • Cleavage Cocktail (Reagent K):

    • 82.5% Trifluoroacetic acid (TFA)

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Precipitation/Washing: Cold diethyl ether.

Automated Synthesizer Protocol

The following protocol is a standard cycle for an automated peptide synthesizer. The synthesis scale is assumed to be 0.1 mmol. Reagent volumes should be adjusted based on the specific synthesizer and reaction vessel size.

Step 1: Resin Swelling

  • Place the resin (e.g., 100-150 mg for a 0.7-1.0 mmol/g loading) into the reaction vessel.

  • Wash and swell the resin with DMF for 30-60 minutes.

Step 2: N-terminal Fmoc Deprotection

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Drain the solution.

Step 3: Washing

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Step 4: Amino Acid Coupling (Incorporation of this compound)

  • Prepare the amino acid solution: Dissolve this compound (4-5 eq.) and HCTU (3.9-4.9 eq.) in DMF.

  • Add DIPEA (8-10 eq.) to the amino acid solution for activation.

  • Immediately deliver the activated amino acid solution to the reaction vessel.

  • Agitate for 30-60 minutes. For efficient reagents like HCTU, coupling times can be reduced to as little as 5 minutes.

Step 5: Washing

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Step 6: Cycle Repetition

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Step 7: Final Deprotection and Washing

  • After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

  • Wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times).

  • Dry the peptide-resin under vacuum for at least 1 hour.

Peptide Cleavage and Deprotection

This procedure must be performed in a well-ventilated fume hood.

  • Place the dried peptide-resin in a reaction vessel.

  • Add freshly prepared Reagent K (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.

  • Filter the cleavage mixture to separate the resin, collecting the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the pellet with cold diethyl ether (2-3 times) to remove scavengers and residual protecting groups.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

The following tables summarize the quantitative parameters for the automated synthesis protocol.

Table 1: Reagents for a Standard 0.1 mmol Synthesis Cycle

ReagentParameterValueNotes
Fmoc-Amino Acid Equivalents4 - 5 eq.Relative to resin loading capacity.
HCTU Equivalents3.9 - 4.9 eq.A highly efficient coupling agent.
DIPEA Equivalents8 - 10 eq.Activation base.
Piperidine Concentration20% (v/v) in DMFStandard Fmoc deprotection agent.

Table 2: Time Parameters for Automated Synthesis Cycle

StepDurationNotes
Resin Swelling 30 - 60 minEssential for reagent accessibility.
Fmoc Deprotection 2 x 5-10 minTwo treatments ensure complete removal.
Coupling 30 - 60 minCan be reduced to ~5 min with HCTU.
Washing (Post-Deprotection) 5 - 7 cyclesCritical to remove all base.
Washing (Post-Coupling) 3 - 5 cyclesRemoves excess reagents.
Final Cleavage 2 - 3 hoursUsing Reagent K for full deprotection.

Visualizations

The following diagrams illustrate the key workflow and chemical transformation in the automated synthesis cycle for incorporating this compound.

SPPS_Workflow start Start: Swollen Peptide-Resin (Free N-terminus) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection 2 x 10 min wash1 Step 2: DMF Wash deprotection->wash1 5-7x coupling Step 3: Coupling This compound HCTU / DIPEA wash1->coupling 30-60 min wash2 Step 4: DMF Wash coupling->wash2 3-5x cycle Repeat Cycle for Next Amino Acid wash2->cycle end End: Peptide-Resin Elongated by one D-Tyr(tBu) residue wash2->end Final Cycle cycle->deprotection Start Next Cycle

Caption: Automated SPPS cycle for this compound incorporation.

Cleavage_Workflow start Start: Dried, Fully Protected Peptide-Resin cleavage Step 1: Cleavage & Deprotection (Reagent K: TFA/Scavengers) start->cleavage 2-3 hours filtration Step 2: Filtration (Separate Resin) cleavage->filtration precipitation Step 3: Precipitation (Add to Cold Diethyl Ether) filtration->precipitation isolation Step 4: Isolation (Centrifuge & Wash) precipitation->isolation end End: Crude, Deprotected Peptide isolation->end

Caption: Workflow for final peptide cleavage and isolation.

References

Application Notes: HATU-Mediated Coupling of Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The efficient formation of amide bonds is a critical step in Solid-Phase Peptide Synthesis (SPPS). For sterically hindered amino acids, such as Fmoc-D-Tyr(tBu)-OH, the choice of coupling reagent is crucial for achieving high yields and minimizing side reactions. The bulky tert-butyl (tBu) protecting group on the tyrosine side-chain, while effective at preventing side reactions, can present steric challenges during the coupling step. This can lead to incomplete reactions and the formation of deletion sequences in the final peptide.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly reactive and efficient aminium/uronium-based coupling reagent. It is particularly well-suited for challenging couplings, including those involving sterically hindered amino acids.[1][2] The reactivity of HATU is attributed to the 7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester with the carboxylic acid.[1] This active ester readily reacts with the free N-terminal amine of the growing peptide chain. HATU is also known to suppress racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.[1][3]

These application notes provide a comprehensive overview of the HATU-mediated coupling of this compound, including quantitative data, detailed experimental protocols, and key considerations for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The selection of a coupling reagent is often guided by its efficiency and its ability to minimize side reactions. While specific data for this compound is not always isolated, performance data from other sterically hindered amino acids provides valuable insight into the efficacy of HATU.

Coupling ReagentAmino Acid DerivativeBaseCoupling EfficiencyDiastereomeric Ratio (L/D)Key Observations
HATU Fmoc-L-Ser(tBu)-OHDIPEA-99.1 / 0.9Demonstrates low racemization for a tBu-protected amino acid.
HBTUFmoc-L-Ser(tBu)-OHDIPEA-98.7 / 1.3HATU shows a slight improvement in suppressing racemization compared to HBTU.
HATU Fmoc-Trp(Mts)-OHDIPEA> 99.5%-Highly effective for coupling bulky, sterically hindered amino acids.

Experimental Protocols

This section details a standard protocol for the manual solid-phase coupling of this compound using HATU.

Materials and Reagents

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit (for monitoring)

Equipment

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or mechanical agitator

  • Inert gas supply (Nitrogen or Argon)

Protocol 1: Standard HATU Coupling

This protocol is a robust and widely used method for coupling Fmoc-protected amino acids.

  • Resin Preparation : Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. After swelling, drain the DMF.

  • Fmoc Deprotection : Add a 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Activation Solution Preparation (Pre-activation) : In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes.

    • Note: It is crucial to use a slight excess of the amino acid relative to HATU to prevent a potential side reaction where HATU guanidinylates the free N-terminal amine.

  • Coupling Reaction : Add the pre-activated amino acid solution to the washed resin.

  • Incubation : Agitate the mixture at room temperature for 30-60 minutes under an inert atmosphere. For sterically demanding couplings, the reaction time may be extended.

  • Monitoring : Monitor the reaction progress using the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Final Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualized Workflow and Mechanism

To clarify the experimental process and the underlying chemistry, the following diagrams illustrate the workflow and reaction mechanism.

G cluster_workflow Experimental Workflow for HATU Coupling cluster_coupling Experimental Workflow for HATU Coupling A 1. Swell Resin in DMF B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Wash Resin (DMF) B->C D 4. Kaiser Test (Confirm Free Amine) C->D F 6. Add Activation Mix to Resin (Coupling Reaction) D->F E 5. Prepare Activation Mix (Fmoc-AA, HATU, DIPEA in DMF) E->F G 7. Kaiser Test (Confirm Completion) F->G G->F If Positive (Recouple) H 8. Final Wash (DMF, DCM) G->H If Negative I Ready for Next Cycle H->I G cluster_mechanism HATU Coupling Mechanism AA Fmoc-D-Tyr(tBu)-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester Intermediate AA->ActiveEster HATU HATU + DIPEA HATU->ActiveEster Activation Product Fmoc-D-Tyr(tBu)-NH-Peptide-Resin (Peptide Bond Formed) ActiveEster->Product Resin H₂N-Peptide-Resin (Free Amine) Resin->Product Nucleophilic Attack Byproducts HOAt + Tetramethylurea Product->Byproducts Releases

References

Application Notes and Protocols: Deprotection of the Fmoc Group from D-Tyrosine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for orthogonal protection strategies in the assembly of complex peptide chains. This application note provides a detailed protocol for the deprotection of the Fmoc group from D-tyrosine residues, a critical step in the synthesis of peptides containing this non-canonical amino acid. D-amino acids are often incorporated into peptide therapeutics to enhance their proteolytic stability and modify their pharmacological profiles.

This document outlines the standard procedure using piperidine, discusses the underlying chemical mechanism, potential side reactions such as racemization, and provides protocols for monitoring the reaction and analyzing the final product's purity and chiral integrity.

Chemical Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, acts as the base to abstract the acidic proton from the C9 position of the fluorenyl group. This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the D-tyrosine residue. The released DBF is subsequently scavenged by piperidine to form a stable adduct, driving the reaction to completion.[1][2]

Potential Side Reactions: Racemization of D-Tyrosine

A primary concern during the base-mediated deprotection of any chiral amino acid is the potential for racemization. For D-tyrosine, the presence of a strong base can facilitate the abstraction of the α-proton, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D- and L-tyrosine and compromising the chiral purity of the final peptide. The extent of racemization is influenced by the base strength, reaction temperature, and duration of exposure to basic conditions.

Experimental Protocols

This section details the materials and methods for the solution-phase deprotection of Fmoc-D-tyrosine.

Materials
Reagent/MaterialGradeSupplier
Fmoc-D-Tyr(tBu)-OHPeptide Synthesis Gradee.g., Sigma-Aldrich, Bachem
PiperidineAnhydrouse.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-Aldrich
Diethyl etherAnhydrouse.g., Sigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionStandard laboratory grade
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionStandard laboratory grade
Sodium sulfate (Na₂SO₄)AnhydrousStandard laboratory grade
High-Performance Liquid Chromatography (HPLC) system with UV detector
Chiral HPLC column(e.g., Astec CHIROBIOTIC® T)e.g., Sigma-Aldrich
Protocol for Fmoc Deprotection of D-Tyrosine
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

    • To this solution, add piperidine (2.0 eq) dropwise while stirring at room temperature (20-25 °C).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

    • Alternatively, the formation of the dibenzofulvene-piperidine adduct can be monitored spectrophotometrically by taking aliquots of the reaction mixture, diluting them, and measuring the absorbance at approximately 301 nm.

  • Work-up Procedure:

    • Upon completion of the reaction (typically 1-2 hours), dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude D-Tyr(tBu)-OH can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Data Presentation

The following tables summarize typical quantitative data for the deprotection of Fmoc-D-tyrosine under various conditions. Note: The following data is illustrative and may vary based on specific experimental conditions.

Table 1: Reaction Conditions and Yields for this compound Deprotection

EntryDeprotection ReagentSolventTime (h)Temperature (°C)Crude Yield (%)Purified Yield (%)
120% Piperidine in DMFDMF225>9585-95
210% Piperidine in DMFDMF425>9580-90
35% Piperazine/2% DBU in DMFDMF125>9588-96

Table 2: Purity and Racemization Analysis of D-Tyr(tBu)-OH

EntryDeprotection ReagentPurity by HPLC (%)D-Enantiomer (%)L-Enantiomer (%)
120% Piperidine in DMF>9899.50.5
210% Piperidine in DMF>9899.70.3
35% Piperazine/2% DBU in DMF>9999.80.2

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fmoc_Deprotection_Workflow cluster_reaction Fmoc Deprotection cluster_workup Work-up cluster_purification_analysis Purification & Analysis This compound This compound Reaction_Mixture Reaction (1-2h, 25°C) This compound->Reaction_Mixture Piperidine/DMF Piperidine/DMF Piperidine/DMF->Reaction_Mixture Quenching Aqueous Work-up (HCl, NaHCO3, Brine) Reaction_Mixture->Quenching Drying Drying over Na2SO4 Quenching->Drying Concentration Concentration in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Purity_Analysis Purity Analysis (HPLC) Purification->Purity_Analysis Chiral_Analysis Chiral Analysis (Chiral HPLC) Purification->Chiral_Analysis Pure_D-Tyr(tBu)-OH Pure_D-Tyr(tBu)-OH Purity_Analysis->Pure_D-Tyr(tBu)-OH Chiral_Analysis->Pure_D-Tyr(tBu)-OH

Caption: Experimental workflow for the deprotection of this compound.

Fmoc_Deprotection_Mechanism Fmoc_Tyrosine This compound Intermediate Carbanion Intermediate Fmoc_Tyrosine->Intermediate + Piperidine Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene Dibenzofulvene (DBF) Intermediate->Dibenzofulvene Free_Amine D-Tyr(tBu)-OH Intermediate->Free_Amine Dibenzofulvene->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection using piperidine.

Racemization_Mechanism D_Tyrosine D-Tyrosine Derivative Carbanion Planar Carbanion Intermediate D_Tyrosine->Carbanion - H+ Base Base (e.g., Piperidine) Carbanion->D_Tyrosine + H+ L_Tyrosine L-Tyrosine Derivative Carbanion->L_Tyrosine + H+

Caption: Mechanism of racemization of D-tyrosine under basic conditions.

Conclusion

The deprotection of the Fmoc group from D-tyrosine is a critical transformation in the synthesis of modified peptides. While standard protocols using piperidine are generally effective, careful consideration must be given to the potential for racemization. The use of milder basic conditions or alternative deprotection reagents can mitigate this side reaction. Thorough purification and analysis, including chiral HPLC, are essential to ensure the desired purity and stereochemical integrity of the final product. The protocols and data presented herein provide a comprehensive guide for researchers to successfully perform and troubleshoot this important synthetic step.

References

Application Notes and Protocols for the Cleavage of Peptides with a C-Terminal Fmoc-D-Tyr(tBu)-OH from Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cleavage of a synthesized peptide from its solid support and the simultaneous removal of side-chain protecting groups are critical final steps in solid-phase peptide synthesis (SPPS). This document provides detailed protocols and application notes specifically for the cleavage of peptides terminating with a C-terminal D-Tyrosine, where the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. The use of D-amino acids can enhance peptide stability against enzymatic degradation and can be crucial for specific biological activities, such as in neurotransmission and melanogenesis regulation.[1][2]

The standard method for cleaving peptides from acid-labile resins, such as Wang or Rink Amide resins, involves treatment with a strong acid, typically trifluoroacetic acid (TFA). During this process, the tBu protecting group on the D-Tyrosine side chain is also removed. This generates reactive tert-butyl cations, which can cause undesirable side reactions, primarily the alkylation of the electron-rich phenol side chain of tyrosine.[3] To prevent these modifications and ensure high purity of the crude peptide, a "cleavage cocktail" containing TFA and various scavengers is employed. This document outlines the most effective cleavage cocktails and provides detailed protocols for their use.

Data Presentation: Comparison of Common Cleavage Cocktails

The choice of cleavage cocktail significantly impacts the yield and purity of the final peptide. Below is a summary of commonly used cleavage cocktails for peptides containing sensitive residues like tyrosine. The data, adapted from studies on similar peptides, illustrates the effectiveness of different scavenger compositions in minimizing side reactions and maximizing the purity of the crude product.

Cleavage CocktailComposition (v/v)Target Peptides & RemarksRepresentative Crude Purity (%)Representative Crude Yield (%)
Standard Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA good general-purpose, low-odor cocktail for peptides without other highly sensitive residues like Cys or Met. TIS is an effective scavenger for carbocations.[2]~85-90~80-90
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues, including Tyr, Cys, Met, and Trp.[3]>90~85-95
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% H₂O, 2% TISA less odorous alternative to Reagent K, suitable for peptides with Trityl-based protecting groups.~88-92~80-90

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/H₂O

This protocol is suitable for most peptides with a C-terminal Tyr(tBu) where other sensitive residues are absent.

Materials:

  • Peptide-resin with C-terminal Fmoc-D-Tyr(tBu)-OH

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Shaker or rotator

  • Centrifuge

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

    • Drain the DCM.

    • Wash the resin thoroughly with DCM (3 x 10 mL/g of resin) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation (prepare fresh):

    • In a fume hood, carefully prepare the cleavage cocktail by mixing TFA, TIS, and H₂O in a 95:2.5:2.5 (v/v/v) ratio.

    • For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.

  • Peptide Isolation:

    • Filter the cleavage solution containing the peptide into a clean collection tube.

    • Wash the resin twice with a small volume of fresh TFA (2 x 1 mL for 100 mg of resin) and combine the filtrates.

  • Peptide Precipitation:

    • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Collection and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Store the dried peptide at -20°C or below.

Protocol 2: Robust Cleavage with Reagent K

This protocol is recommended for peptides that may contain other sensitive amino acids in addition to tyrosine, such as cysteine, methionine, or tryptophan.

Materials:

  • Peptide-resin with C-terminal this compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol, crystalline

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Shaker or rotator

  • Centrifuge

Procedure:

  • Resin Preparation: Follow steps 1a-1d from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K - prepare fresh):

    • In a fume hood, carefully prepare the cleavage cocktail by mixing TFA, phenol, H₂O, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/w/v/v) ratio.

    • For 10 mL of cocktail, this corresponds to 8.25 mL TFA, 0.5 g phenol, 0.5 mL H₂O, 0.5 mL thioanisole, and 0.25 mL EDT.

    • Ensure the phenol is fully dissolved.

  • Cleavage Reaction: Follow step 3 from Protocol 1.

  • Peptide Isolation: Follow step 4 from Protocol 1.

  • Peptide Precipitation: Follow step 5 from Protocol 1.

  • Peptide Collection and Washing: Follow step 6 from Protocol 1.

  • Drying: Follow step 7 from Protocol 1.

Mandatory Visualizations

Signaling Pathway Diagram

D-amino acids, while less common than their L-counterparts, play significant roles in biological systems. For instance, D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. Peptides containing D-tyrosine have been shown to inhibit tyrosinase activity, thereby affecting melanogenesis. The following diagram illustrates a simplified signaling pathway where a D-tyrosine containing peptide could exert its biological effects.

D_Tyrosine_Signaling cluster_extracellular Extracellular Space cluster_cell Melanocyte Peptide D-Tyr Containing Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Tyrosinase Tyrosinase Signaling_Cascade->Tyrosinase Inhibition Melanin Melanin Synthesis Tyrosinase->Melanin Catalysis

Caption: D-Tyrosine peptide signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from solid-phase peptide synthesis to the final, purified peptide.

Peptide_Cleavage_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Start Start with Resin Coupling Amino Acid Coupling Start->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Deprotection->Coupling Repeat for each amino acid Final_Deprotection Final N-terminal Fmoc Deprotection Deprotection->Final_Deprotection Resin_Prep Resin Washing and Drying Final_Deprotection->Resin_Prep Cleavage TFA Cleavage Cocktail Resin_Prep->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Centrifugation Centrifugation and Washing Precipitation->Centrifugation Drying Drying of Crude Peptide Centrifugation->Drying Analysis HPLC and Mass Spectrometry Drying->Analysis

Caption: Experimental workflow for peptide cleavage.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the components of the cleavage process and the potential for side reactions.

Cleavage_Logic TFA Trifluoroacetic Acid (TFA) Cleavage_Reaction Cleavage Reaction TFA->Cleavage_Reaction Peptide_Resin Peptide-Resin (with Tyr(tBu)) Peptide_Resin->Cleavage_Reaction Cleaved_Peptide Cleaved Peptide (with Tyr) Cleavage_Reaction->Cleaved_Peptide Carbocations Reactive Carbocations (e.g., t-butyl cations) Cleavage_Reaction->Carbocations Side_Reaction Side Reaction (Alkylation of Tyr) Cleaved_Peptide->Side_Reaction Carbocations->Side_Reaction Trapped_Cations Trapped Cations Carbocations->Trapped_Cations Quenching Scavengers Scavengers (TIS, Phenol, EDT, etc.) Scavengers->Trapped_Cations

Caption: Logic of peptide cleavage and side reactions.

References

Application Notes and Protocols for the Use of Fmoc-D-Tyr(tBu)-OH in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of therapeutic peptides utilizing Fmoc-D-Tyr(tBu)-OH. The incorporation of D-amino acids, such as D-Tyrosine, is a critical strategy in modern peptide drug design to enhance stability against enzymatic degradation and improve bioavailability.[1][2][3] this compound, with its acid-labile tert-butyl (tBu) protecting group for the hydroxyl function and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group, is a key building block in solid-phase peptide synthesis (SPPS).

This guide focuses on the synthesis of three prominent therapeutic peptides: Octreotide, Lanreotide, and Degarelix, all of which incorporate D-amino acids to achieve their desired therapeutic profiles.

Octreotide

Octreotide is a synthetic octapeptide analog of the natural hormone somatostatin. It is a potent inhibitor of growth hormone, glucagon, and insulin.[1] The presence of D-Phenylalanine at the N-terminus and a D-Tryptophan residue, along with its cyclic structure, confers resistance to metabolic degradation. While Octreotide itself contains D-Phenylalanine and D-Tryptophan, the synthesis principles and protocols are directly applicable to peptides incorporating this compound. The following protocols are for the synthesis of Acetyl-Octreotide, a closely related derivative.

Quantitative Data Summary: Octreotide Synthesis

The following table summarizes reported yields for different stages of Octreotide synthesis, providing a benchmark for expected outcomes.

Synthesis StrategyResinCyclization MethodReported Overall YieldReference
Fmoc SPPSAmine-resin with p-carboxybenzaldehyde linkerSolution-phase74-78%[4]
Fmoc SPPS2-Chlorotrityl chloride resinIodine-mediated>70% (purity)
Automated DAN methodDAN linkerOn-resin53%
StepMethod/ReagentsReported YieldReference
Fmoc-threoninol p-carboxybenzacetal formationp-toluenesulphonic acid in chloroform91%
On-resin cyclization (model peptide)Native Chemical Ligation on PEGA/CLEAR resin76-86%
Experimental Protocols: Acetyl-Octreotide Synthesis

This protocol details the manual solid-phase synthesis of Acetyl-Octreotide using Fmoc/tBu chemistry.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-protected amino acids: Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, D-Phe-OH

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt)

  • Deprotection reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous DMF

  • Activation base: Diisopropylethylamine (DIEA)

  • Acetylation reagent: Acetic Anhydride

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (95:2.5:2.5 v/v/v)

  • Cyclization reagent: 0.1 M Iodine solution in methanol

  • Quenching reagent: 1 M aqueous solution of ascorbic acid

Protocol:

  • Resin Preparation and First Amino Acid Attachment (Fmoc-Thr(tBu)-OH):

    • Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve 1.5 mmol of Fmoc-Thr(tBu)-OH in 10 mL of anhydrous DCM and add 3.0 mmol of DIEA.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

    • Cap any unreacted sites by adding 10 mL of a DCM/Methanol/DIEA (17:2:1, v/v/v) solution and agitating for 30 minutes.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Fmoc Deprotection:

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3.0 mmol), HOBt (3.0 mmol), and DIC (3.0 mmol) in 10 mL of DMF.

    • Pre-activate the mixture by stirring for 15-20 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.

  • Iterative Synthesis:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, and finally D-Phe-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin.

    • Agitate for 1 hour at room temperature.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add 10 mL of the cocktail per gram of resin to the dried peptide-resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether twice.

  • Cyclization (Disulfide Bond Formation):

    • Dissolve the crude linear peptide in 10% acetic acid in water to a concentration of approximately 0.1 mg/mL.

    • Slowly add a 0.1 M iodine solution in methanol dropwise while stirring until a faint yellow color persists.

    • Continue stirring for 1-2 hours, monitoring by HPLC.

    • Quench excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.

  • Purification:

    • Purify the crude cyclic peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired product and lyophilize to obtain the final pure peptide.

Signaling Pathway of Octreotide

Octreotide exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5. This interaction triggers a cascade of intracellular signaling events leading to the inhibition of hormone secretion and cell proliferation.

Octreotide_Signaling Octreotide Octreotide SSTR2_5 SSTR2/SSTR5 (GPCR) Octreotide->SSTR2_5 Binds G_protein Gi/o Protein SSTR2_5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca2_channels L-type Ca2+ Channels G_protein->Ca2_channels Modulates PTP Protein Tyrosine Phosphatase (SHP-1) G_protein->PTP Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Hormone_Secretion Hormone Secretion (GH, Glucagon, Insulin) PKA->Hormone_Secretion Stimulates IP3 IP3 PLC->IP3 Produces IP3->Ca2_channels Modulates Ca2_influx Ca2+ Influx Ca2_channels->Ca2_influx Ca2_influx->Hormone_Secretion Stimulates Cell_Proliferation Cell Proliferation MAPK_pathway MAPK Pathway (ERK1/2) MAPK_pathway->Cell_Proliferation Promotes PI3K_Akt_pathway PI3K/Akt Pathway PI3K_Akt_pathway->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_Akt_pathway->Apoptosis Inhibits PTP->MAPK_pathway Inhibits PTP->PI3K_Akt_pathway Inhibits Lanreotide_Signaling Lanreotide Lanreotide SSTR2_5 SSTR2/SSTR5 Lanreotide->SSTR2_5 Binds G_protein Gi/o Protein SSTR2_5->G_protein Activates Cell_Cycle_Arrest Cell Cycle Arrest SSTR2_5->Cell_Cycle_Arrest Induces Apoptosis Apoptosis SSTR2_5->Apoptosis Induces VEGF VEGF SSTR2_5->VEGF Inhibits Production AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Hormone_Secretion Hormone Secretion (GH, etc.) cAMP->Hormone_Secretion Stimulates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Degarelix_Signaling Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases GnRH_R GnRH Receptor GnRH->GnRH_R Binds & Activates Pituitary Anterior Pituitary LH_FSH LH & FSH Secretion GnRH_R->LH_FSH Stimulates Degarelix Degarelix Degarelix->GnRH_R Binds & Blocks Testes Testes LH_FSH->Testes Stimulates Testosterone Testosterone Production Testes->Testosterone Stimulates Prostate_Cancer Prostate Cancer Cell Growth Testosterone->Prostate_Cancer Promotes

References

Application Notes and Protocols for the Incorporation of Unnatural Amino Acids Using Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of unnatural amino acids (UAAs) into peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This document outlines the general principles, detailed experimental protocols, and troubleshooting strategies for overcoming common challenges associated with the synthesis of peptides containing UAAs.

Introduction to Unnatural Amino Acids in Peptide Synthesis

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. UAAs can introduce novel chemical functionalities, conformational constraints, and metabolic stability, leading to peptides with enhanced therapeutic properties such as increased potency, selectivity, and in vivo half-life. Fmoc-SPPS is the most widely used method for peptide synthesis due to its mild reaction conditions and compatibility with a wide range of functional groups.

General Workflow for Fmoc-SPPS of UAA-Containing Peptides

The core of Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing steps performed on a solid support (resin). The general workflow for incorporating a UAA is similar to that of a standard amino acid, but often requires optimization of coupling conditions to ensure high efficiency.

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (e.g., DMF, DCM) Fmoc_Deprotection->Washing_1 UAA_Coupling UAA Coupling (Fmoc-UAA-OH, Coupling Reagent, Base) Washing_1->UAA_Coupling Washing_2 Washing (e.g., DMF, DCM) UAA_Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Continue Elongation Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Washing_2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Purification Purification & Analysis (e.g., HPLC, MS) Cleavage->Purification

Caption: General workflow for incorporating an unnatural amino acid using Fmoc-SPPS.

Quantitative Data on UAA Incorporation

The successful incorporation of UAAs is highly dependent on their structure and the chosen coupling conditions. Steric hindrance, the presence of unusual functional groups, and the potential for side reactions can all impact coupling efficiency. The following tables summarize available quantitative data for the incorporation of various classes of UAAs.

Note: The data presented below is a synthesis from multiple sources, and reaction conditions may vary. Direct comparison of yields should be made with caution. "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Unnatural Amino AcidCoupling ReagentActivation TimeCoupling TimeYield (%)Purity (%)Reference Notes
Fmoc-Aib-OHHBTU/HOBt/DIEA5 min2 h~85>90Standard conditions
Fmoc-Aib-OHHATU/HOAt/DIEA2 min30 min>95>95Highly efficient for hindered couplings[1]
Fmoc-Aib-OHPyBOP/DIEA5 min1.5 h~90>90Good for moderately hindered UAAs
Fmoc-Aib-OHDIC/Oxyma10 min4 h~80>85Less reactive, may require longer coupling times or double coupling
Fmoc-(NMe)Ala-OHHATU/HOAt/DIEA2 min1 h>90>95Effective for N-methylated amino acids[2]
Fmoc-(NMe)Aib-OHPyBroP/DIEA5 min2 h~70-80>90For highly hindered N-methylated residues[2]

Table 2: Coupling Efficiency for Different Classes of Unnatural Amino Acids

UAA ClassExample UAACoupling ConditionsTypical Yield (%)Key Challenges
β-Amino Acids Fmoc-β-Ala-OHStandard (HBTU/HOBt)>95Generally good coupling efficiency.
Fmoc-β-hPhe-OHHATU/HOAt>90Potential for side reactions depending on side chain.
N-Methylated Fmoc-N-Me-Leu-OHHATU/HOAt, double coupling80-95Steric hindrance, slower kinetics.
Fmoc-N-Me-Val-OHPyBOP, extended coupling70-90Very hindered, may require stronger coupling agents and longer times.
Aromatic Fmoc-4-acetyl-Phe-OHDIC/Oxyma>90Potential for side reactions with the acetyl group.
Fmoc-Bip-OHHBTU/HOBt>95Generally good coupling efficiency.
Photo-crosslinking Fmoc-p-benzoyl-L-Phe (Bpa)Standard (HBTU/HOBt)>90Light sensitivity of the benzophenone group.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the incorporation of UAAs. It is crucial to optimize these conditions for specific sequences and UAAs.

Standard Protocol for UAA Coupling using HATU

This protocol is suitable for most UAAs, especially those that are sterically hindered.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-UAA-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-UAA-OH in DMF. Add HATU and DIEA. Gently agitate the mixture for 2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature. Reaction time can vary from 30 minutes to several hours depending on the steric hindrance of the UAA.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

UAA_Coupling_Protocol cluster_activation Activation cluster_coupling Coupling Fmoc_UAA Fmoc-UAA-OH Activation_Mix Activation Mixture Fmoc_UAA->Activation_Mix HATU HATU HATU->Activation_Mix DIEA DIEA DIEA->Activation_Mix DMF_A DMF DMF_A->Activation_Mix Coupling Coupling Reaction Activation_Mix->Coupling Resin Fmoc-deprotected Peptide-Resin Resin->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Monitoring->Coupling Positive Test (Double Couple) Washing Washing Monitoring->Washing Negative Test

Caption: Experimental workflow for UAA coupling using HATU.

Protocol for On-Resin Peptide Cyclization

This protocol describes a general method for on-resin head-to-tail cyclization of a linear peptide containing a UAA.

Materials:

  • Fully protected linear peptide-resin with the N-terminal Fmoc group removed and the C-terminal attached to a cleavable linker.

  • DPPA (Diphenylphosphoryl azide)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the linear peptide-resin in DMF for 30 minutes.

  • Cyclization Reaction: To the swollen resin, add a solution of DPPA (3 equivalents) and DIPEA (6 equivalents) in DMF.

  • Reaction Conditions: Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by HPLC and mass spectrometry.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol.

On_Resin_Cyclization Start Linear Peptide-Resin (N-terminus deprotected) Cyclization Add DPPA & DIPEA in DMF Start->Cyclization Reaction Agitate at RT for 12-24h Cyclization->Reaction Monitoring Monitor by HPLC/MS Reaction->Monitoring Washing Wash Resin Monitoring->Washing Complete Cleavage Cleavage & Deprotection Washing->Cleavage Final_Product Cyclic Peptide Cleavage->Final_Product

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Protocol for Cleavage and Deprotection

This protocol is a standard procedure for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups. The composition of the cleavage cocktail may need to be optimized based on the specific amino acids in the peptide sequence.

Materials:

  • Peptide-resin

  • Reagent K: Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., Reagent K) to the dry resin in a reaction vessel.

  • Reaction Conditions: Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be extended for peptides containing multiple Arg(Pbf) residues.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether multiple times.

  • Drying and Purification: Dry the crude peptide under vacuum and purify by preparative HPLC.

Troubleshooting Common Challenges

Table 3: Troubleshooting Guide for UAA Incorporation

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency Steric hindrance of the UAA.Use a more powerful coupling reagent (e.g., HATU, COMU). Increase coupling time and/or temperature. Perform a double coupling.
Aggregation of the growing peptide chain.Use a solvent with better swelling properties (e.g., NMP). Incorporate pseudoproline dipeptides.
Side Reactions Racemization of the UAA.Use a base with lower basicity (e.g., collidine instead of DIEA). Minimize pre-activation time.
Unwanted reaction with UAA side chain.Ensure appropriate orthogonal protection of the UAA side chain. Optimize cleavage cocktail to minimize side-chain degradation.
Incomplete Deprotection Sterically hindered protecting groups.Extend cleavage time. Use a stronger cleavage cocktail (if compatible with the peptide).

Conclusion

The incorporation of unnatural amino acids using Fmoc-SPPS is a versatile and powerful tool for the development of novel peptides with improved therapeutic potential. While challenges such as low coupling efficiency and side reactions can arise, careful optimization of reaction conditions, including the choice of coupling reagents and reaction times, can lead to the successful synthesis of a wide variety of UAA-containing peptides. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their synthetic strategies.

References

Application Note & Protocol: Solid-Phase Synthesis of RGD Peptides Incorporating Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The Arginyl-Glycyl-Aspartyl (RGD) sequence is a pivotal cell adhesion motif found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen.[1][2] This sequence is recognized by integrins, a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-to-cell interactions.[2][3] The RGD-integrin binding is crucial for various physiological processes such as cell anchorage, migration, growth, and differentiation.[2] Consequently, synthetic RGD peptides have emerged as valuable tools in biomedical research and medicine. They are widely used to study cell adhesion, incorporated into biomaterials to improve tissue integration, and developed as vectors for targeted drug delivery, particularly in cancer therapy.

The synthesis of RGD peptides is commonly achieved via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy. This method is favored for its mild reaction conditions and high efficiency. To enhance the biological properties of synthetic peptides, non-natural amino acids are often incorporated. The inclusion of D-amino acids, such as D-Tyrosine, can significantly increase the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life. Furthermore, the constrained conformation imposed by a D-amino acid can lead to higher binding affinity and selectivity for specific integrin subtypes.

This document provides a detailed protocol for the synthesis of a linear RGD peptide containing a D-Tyrosine residue, specifically using Fmoc-D-Tyr(tBu)-OH. The tert-butyl (tBu) group serves as an acid-labile side-chain protecting group for the hydroxyl function of tyrosine, preventing unwanted side reactions during synthesis.

RGD-Integrin Signaling Pathway

RGD peptides mimic the function of ECM proteins by binding to integrins on the cell surface. This binding triggers the clustering of integrins and the recruitment of various signaling and structural proteins to form focal adhesions. This activation initiates downstream signaling cascades, primarily involving Focal Adhesion Kinase (FAK), which influences cell behavior.

RGD_Integrin_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RGD RGD Peptide Integrin Integrin (e.g., αvβ3) RGD->Integrin Binding FAK FAK Activation Integrin->FAK Recruitment & Activation Actin Actin Cytoskeleton Rearrangement FAK->Actin Downstream Downstream Signaling (e.g., MAPK/ERK) FAK->Downstream Adhesion Cell Adhesion Actin->Adhesion Migration Cell Migration Actin->Migration Proliferation Proliferation/ Survival Downstream->Proliferation

Caption: RGD-Integrin mediated signaling pathway.

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide on a solid support is a cyclical process, where each cycle adds one amino acid to the growing chain. The process involves repeated steps of deprotection, washing, coupling, and further washing.

SPPS_Workflow Start Start: Resin Support Swell 1. Resin Swelling (DMF/DCM) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Cycle Repeat for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Purify Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purify

References

Application Notes and Protocols for the Use of Fmoc-D-Tyr(tBu)-OH in the Synthesis of Phosphorylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphorylation is a pivotal post-translational modification that governs a multitude of cellular processes, including signal transduction, cell growth, and differentiation. The aberrant activity of protein tyrosine kinases and phosphatases is implicated in numerous diseases, making synthetic phosphopeptides invaluable tools for research and drug discovery. While L-phosphotyrosine-containing peptides are susceptible to rapid dephosphorylation by cellular phosphatases, peptides incorporating the unnatural D-phosphotyrosine (pD-Tyr) exhibit enhanced stability and resistance to enzymatic degradation. This property makes them excellent candidates for use as phosphatase-resistant inhibitors, probes for studying signaling pathways, and potential therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of D-phosphotyrosine-containing peptides using Fmoc-D-Tyr(tBu)-OH via a "global phosphorylation" strategy on a solid support. This method involves the initial incorporation of the tert-butyl protected D-tyrosine into the peptide sequence, followed by on-resin deprotection and subsequent phosphorylation.

Application: D-Phosphotyrosine Peptides as Phosphatase-Resistant Probes in Signal Transduction Research

Peptides containing D-phosphotyrosine serve as powerful tools to investigate signaling pathways that are regulated by protein tyrosine phosphatases (PTPs). Due to their resistance to dephosphorylation, these peptides can act as sustained inhibitors or modulators of proteins that bind to phosphotyrosine, such as those containing SH2 domains.[1] This allows researchers to study the downstream effects of prolonged signaling events that would otherwise be transient.

Key Applications Include:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): D-phosphotyrosine peptides can act as competitive inhibitors of PTPs, enabling the study of their roles in specific signaling cascades.[2][3][4]

  • Probing SH2 Domain-Mediated Interactions: By providing a stable phosphotyrosine mimic, these peptides can be used to investigate the binding specificity and functional consequences of SH2 domain-containing proteins.[1]

  • Modulation of Signaling Pathways: The sustained signaling elicited by phosphatase-resistant peptides can help to elucidate the roles of specific phosphorylation events in complex cellular processes.

A key signaling pathway where such probes are relevant is the one regulated by the PTP1B phosphatase, a major regulator of insulin and leptin signaling. Inhibition of PTP1B is a therapeutic target for type 2 diabetes and obesity. D-phosphotyrosine-containing peptides that mimic the substrates of PTP1B can be used to study its function and to develop potential therapeutics.

Signal_Transduction_Pathway cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) PTP Protein Tyrosine Phosphatase (PTP) Receptor->PTP Dephosphorylation (L-pTyr) SH2_Protein SH2 Domain-Containing Protein Receptor->SH2_Protein pTyr-dependent binding pY_Peptide Phosphatase-Resistant D-pTyr-Peptide pY_Peptide->PTP Inhibition pY_Peptide->SH2_Protein Sustained Binding & Activation Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) SH2_Protein->Downstream_Signaling Activation

Figure 1: D-pTyr peptides in signaling.

Experimental Protocols

The synthesis of D-phosphotyrosine-containing peptides using this compound is achieved through a multi-step solid-phase peptide synthesis (SPPS) protocol. The general workflow involves peptide chain assembly, selective on-resin deprotection of the D-tyrosine side chain, on-resin phosphorylation, and final cleavage and purification.

Experimental_Workflow Start Start: Resin SPPS 1. Fmoc-SPPS with This compound Start->SPPS Selective_Deprotection 2. Selective On-Resin tBu Deprotection SPPS->Selective_Deprotection Phosphorylation 3. On-Resin Phosphorylation Selective_Deprotection->Phosphorylation Cleavage 4. Cleavage from Resin & Global Deprotection Phosphorylation->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification Analysis 6. Characterization (MS, HPLC) Purification->Analysis Final_Product Final pD-Tyr Peptide Analysis->Final_Product

Figure 2: Synthesis of pD-Tyr peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the D-Tyr(tBu)-Containing Peptide

This protocol outlines the standard Fmoc-based solid-phase synthesis of the peptide backbone, incorporating this compound at the desired position.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including this compound

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the resin, followed by the activated amino acid solution.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, using this compound at the appropriate cycle.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

ParameterValue/Condition
ResinRink Amide
Amino Acid Excess3 equivalents
Coupling ReagentHBTU/HOBt
BaseDIPEA
Fmoc Deprotection20% Piperidine in DMF
Coupling Time1-2 hours
Protocol 2: Selective On-Resin Deprotection of the D-Tyr(tBu) Side Chain

This critical step removes the tert-butyl protecting group from the D-tyrosine side chain while the peptide remains attached to the resin. Mild acidic conditions are required to avoid premature cleavage from the resin.

Materials:

  • Peptide-resin from Protocol 1

  • Deprotection solution: 0.1 M HCl in hexafluoroisopropanol (HFIP) or FeCl3 in DCM/Nitromethane

  • Washing solvents: DCM, DMF

  • Neutralization solution: 10% DIPEA in DMF

Procedure (using HCl/HFIP):

  • Swell the dried peptide-resin in DCM.

  • Treat the resin with 0.1 M HCl in HFIP for 1-2 hours at room temperature.

  • Monitor the deprotection by taking a small sample of resin, cleaving the peptide with TFA, and analyzing by mass spectrometry.

  • Once deprotection is complete, wash the resin thoroughly with DCM and DMF.

  • Neutralize the resin with 10% DIPEA in DMF and wash again with DMF and DCM.

  • Dry the resin under vacuum.

ParameterValue/ConditionTypical Yield
Deprotection Reagent0.1 M HCl in HFIP>95% (Deprotection)
Reaction Time1-2 hours
TemperatureRoom Temperature
Protocol 3: On-Resin Phosphorylation of the D-Tyrosine Residue

This protocol describes the phosphorylation of the free hydroxyl group of the D-tyrosine residue using a phosphoramidite reagent.

Materials:

  • Deprotected peptide-resin from Protocol 2

  • Phosphitylating reagent: Dibenzyl N,N-diisopropylphosphoramidite

  • Activator: 1H-Tetrazole

  • Oxidizing solution: tert-Butyl hydroperoxide (tBuOOH) in DCM

  • Anhydrous solvents: Acetonitrile, DCM

Procedure:

  • Swell the deprotected peptide-resin in anhydrous DCM under an inert atmosphere (e.g., Argon).

  • In a separate flask, dissolve dibenzyl N,N-diisopropylphosphoramidite (5 eq.) and 1H-tetrazole (10 eq.) in anhydrous acetonitrile.

  • Add the phosphitylating solution to the resin and agitate for 2-4 hours at room temperature.

  • Wash the resin with anhydrous acetonitrile and anhydrous DCM.

  • Add the oxidizing solution (tBuOOH in DCM) to the resin and agitate for 1 hour.

  • Wash the resin thoroughly with DCM and DMF, then dry under vacuum.

ParameterValue/ConditionTypical Yield
Phosphitylating ReagentDibenzyl N,N-diisopropylphosphoramidite80-90% (Phosphorylation)
Activator1H-Tetrazole
Oxidation ReagenttBuOOH
Reaction Time2-4 hours (phosphitylation), 1 hour (oxidation)
Protocol 4: Final Cleavage, Deprotection, and Purification

This final step cleaves the phosphorylated peptide from the solid support and removes all remaining side-chain protecting groups.

Materials:

  • Phosphorylated peptide-resin from Protocol 3

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Analysis instruments: Mass spectrometer (e.g., LC-MS)

Procedure:

  • Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet.

  • Purify the peptide by RP-HPLC.

  • Confirm the identity and purity of the final D-phosphotyrosine peptide by mass spectrometry and analytical HPLC.

ParameterValue/ConditionOverall Yield (from resin)
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TIS10-30%
Cleavage Time2-4 hours
PurificationRP-HPLC
CharacterizationMass Spectrometry, Analytical HPLC

Conclusion

The synthesis of D-phosphotyrosine-containing peptides using this compound via a global phosphorylation strategy is a robust method for producing valuable tools for signal transduction research. These phosphatase-resistant peptides offer significant advantages for studying the roles of protein tyrosine phosphorylation in health and disease. The detailed protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize and utilize these important molecules. Careful monitoring of each step, particularly the selective deprotection and on-resin phosphorylation, is crucial for obtaining the desired product in high purity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yield issues encountered during solid-phase peptide synthesis (SPPS) utilizing Fmoc-D-Tyr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the tert-butyl (tBu) protecting group on the D-tyrosine side chain?

A1: The tert-butyl (tBu) group protects the phenolic hydroxyl group of the D-tyrosine side chain. This prevents the nucleophilic hydroxyl group from reacting with activated amino acids during the coupling steps, a side reaction known as O-acylation.[1] Using this compound enhances synthesis efficiency by ensuring that the activated amino acids are used productively for peptide bond formation and eliminates potential side products arising from tyrosine side-chain acylation.[2]

Q2: Is the quality of this compound critical to the synthesis success?

A2: Absolutely. The purity of this compound is crucial. Impurities can lead to the incorporation of incorrect sequences or termination of the peptide chain, both of which will lower the overall yield of the target peptide. It is recommended to use high-purity, peptide-synthesis-grade this compound.

Q3: Can the choice of solvent affect the coupling efficiency of this compound?

A3: Yes, the solvent plays a significant role. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS.[3] However, low-quality DMF can contain water or amines, which can negatively impact coupling efficiency.[3] For sequences prone to aggregation, N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) as a co-solvent may improve solvation and yield.[4]

Q4: What are the initial signs of peptide aggregation on the resin?

A4: A primary indicator of on-resin aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent. In batch synthesis, the resin may appear to shrink. For syntheses with UV monitoring of Fmoc deprotection, a flattened and broadened deprotection profile can also indicate aggregation.

Troubleshooting Guide for Low Yield

Low yield in peptide synthesis is a common problem that can often be resolved through a systematic troubleshooting approach. Use the following guide to identify and address potential causes.

Problem 1: Incomplete Coupling of this compound or Subsequent Residues

Symptom: A qualitative test (e.g., Kaiser test) remains positive after the coupling step, indicating unreacted free amines on the resin. Analysis of the crude peptide by HPLC-MS shows significant deletion sequences.

Possible Causes & Solutions:

Cause Troubleshooting Step Experimental Protocol
Steric Hindrance The bulky nature of the D-Tyr(tBu) residue can sometimes hinder coupling.Protocol 1: Extended/Double Coupling. If the Kaiser test is positive after the initial coupling, repeat the coupling step (double coupling) for an additional 1-2 hours.
Peptide Aggregation The growing peptide chain may aggregate, preventing access of reagents to the reactive sites.Protocol 2: Solvent Exchange. Switch the primary synthesis solvent from DMF to NMP, or use a mixture of DMF/DMSO.
Inefficient Activation The coupling reagents may not be efficiently activating the carboxylic acid of the incoming Fmoc-amino acid.Protocol 3: Change Coupling Reagent. If using HBTU/HATU, ensure it is fresh. Consider switching to a different coupling reagent like HCTU or PyBOP.
Problem 2: Incomplete Fmoc Deprotection

Symptom: The UV monitoring of the Fmoc deprotection shows a diminished signal, or a test cleavage of a small amount of resin reveals a mix of protected and deprotected peptide.

Possible Causes & Solutions:

Cause Troubleshooting Step Experimental Protocol
Peptide Aggregation Aggregation can trap the Fmoc group, preventing the deprotection reagent (piperidine) from accessing it.Protocol 4: Modified Deprotection Cocktail. For difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution. A common mixture is 2% DBU/2% piperidine in DMF.
Degraded Deprotection Reagent The piperidine solution may have degraded over time.Prepare a fresh solution of 20% piperidine in DMF for the deprotection step.
Problem 3: Side Reactions During Synthesis or Cleavage

Symptom: HPLC-MS analysis of the crude product shows significant byproducts with masses corresponding to known side reactions.

Possible Causes & Solutions:

Cause Troubleshooting Step Experimental Protocol
Aspartimide Formation If your sequence contains an Asp residue, it can cyclize to form an aspartimide, especially under basic conditions.Protocol 5: Modified Deprotection for Asp-containing Peptides. Add 0.1 M of an additive like HOBt to the piperidine deprotection solution to reduce aspartimide formation.
Diketopiperazine (DKP) Formation At the dipeptide stage, the N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more common for sequences with Proline or Glycine at the C-terminus.Protocol 6: Use of Pre-coupled Dipeptides. Instead of coupling the second amino acid, use a pre-synthesized Fmoc-dipeptide-OH to bypass the vulnerable dipeptide stage on the resin.
Alkylation of Tyrosine during Cleavage During the final TFA cleavage, the tBu group is removed, generating a reactive t-butyl carbocation that can re-attach to the electron-rich phenol ring of tyrosine.Protocol 7: Use of Scavengers in Cleavage. It is essential to use a cleavage cocktail containing scavengers to quench these reactive carbocations.

Experimental Protocols

Protocol 1: Extended/Double Coupling

  • After the initial coupling of this compound for the standard time (e.g., 1-2 hours), perform a Kaiser test.

  • If the test is positive, drain the reaction vessel.

  • Add a fresh solution of the activated this compound in the coupling solvent.

  • Allow the reaction to proceed for an additional 1-2 hours.

  • Wash the resin thoroughly with DMF before proceeding to the deprotection step.

Protocol 7: Trifluoroacetic Acid (TFA) Cleavage with Scavengers

  • Prepare the cleavage cocktail. A common mixture for peptides containing Tyr is "Reagent K":

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in your peptide synthesis.

TroubleshootingWorkflow start Low Yield of Crude Peptide check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling check_deprotection Check Fmoc Deprotection (UV Monitoring) start->check_deprotection check_crude_purity Analyze Crude Peptide (HPLC/MS) start->check_crude_purity incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete side_reactions Side Reactions Identified check_crude_purity->side_reactions Byproducts solution_coupling Implement Solutions: - Double Coupling - Change Solvent (NMP) - Use Stronger Activator incomplete_coupling->solution_coupling solution_deprotection Implement Solutions: - Use DBU/Piperidine - Fresh Deprotection Reagent incomplete_deprotection->solution_deprotection solution_side_reactions Implement Solutions: - Add HOBt to Deprotection - Use Scavengers in Cleavage side_reactions->solution_side_reactions resynthesize Re-synthesize Peptide solution_coupling->resynthesize solution_deprotection->resynthesize solution_side_reactions->resynthesize

References

Preventing aggregation in sequences containing Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptide sequences containing Fmoc-D-Tyr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: Why are peptide sequences containing this compound prone to aggregation?

A1: Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains, which can lead to the formation of secondary structures like β-sheets.[1] The presence of this compound can exacerbate this issue due to the bulky and hydrophobic nature of the tert-butyl (tBu) protecting group on the tyrosine side chain. This hydrophobicity can promote self-association of peptide chains, especially in less polar solvents, leading to poor solvation, incomplete reactions, and lower yields.

Q2: What are the common signs of on-resin aggregation during my synthesis?

A2: Several indicators during SPPS may suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvents.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may be sluggish or incomplete. This can be observed through persistent positive results in colorimetric tests like the Kaiser test after a reaction should be complete.

  • Reduced Yield: Aggregation can lead to a significant decrease in the final peptide yield.

  • Physical Appearance: In severe cases, the peptide-resin may take on a gelatinous or clumpy appearance.

Q3: Can aggregation of my this compound containing peptide occur after cleavage from the resin?

A3: Yes, aggregation is also a common issue after the peptide has been cleaved from the resin and during purification. You may observe the following:

  • Precipitation during Cleavage: The peptide may precipitate out of the cleavage cocktail.

  • Difficulty in Dissolution: The lyophilized crude peptide may be difficult to dissolve in standard solvents for purification, such as water/acetonitrile mixtures.

  • Purification Challenges: During RP-HPLC, you might see broad, tailing peaks, or the appearance of multiple peaks that may correspond to aggregated species.

Q4: What are the primary strategies to prevent aggregation in sequences with this compound?

A4: The main strategies to combat aggregation can be categorized as follows:

  • Modification of Synthesis Conditions: This includes optimizing solvents, temperature, and using physical methods to disrupt aggregation.

  • Incorporation of Backbone Modifications: Introducing "structure-breaking" elements into the peptide backbone can disrupt the formation of secondary structures.

  • Choice of Solid Support: Utilizing a resin with properties that minimize inter-chain interactions can be beneficial.

Troubleshooting Guides

Problem 1: Poor Swelling and Incomplete Coupling During Synthesis

Symptoms: The resin volume is visibly reduced, and the Kaiser test remains positive after prolonged coupling times for the amino acid following D-Tyr(tBu).

Workflow for Troubleshooting On-Resin Aggregation:

cluster_0 Troubleshooting On-Resin Aggregation A Aggregation Suspected (Poor Swelling, Failed Coupling) B Modify Synthesis Conditions A->B C Switch to NMP or add DMSO B->C Solvent D Use Chaotropic Agents (e.g., LiCl, NaClO4) B->D Additives E Elevate Temperature (Conventional or Microwave) B->E Temperature F Incorporate Backbone Modification C->F If ineffective L Problem Resolved C->L Success D->F If ineffective D->L Success E->F If ineffective E->L Success G Introduce Pseudoproline Dipeptide F->G Option 1 H Use Hmb/Dmb Protected Amino Acid F->H Option 2 I Change Solid Support G->I If still problematic G->L Success H->I If still problematic H->L Success J Low-Loading Resin I->J Option 1 K High-Swelling Resin (e.g., PEG-based) I->K Option 2 J->L Success M Consider Resynthesis with Modified Sequence J->M If fails K->L Success K->M If fails

Caption: A decision tree for troubleshooting on-resin aggregation.

Solutions:

  • Solvent Modification: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to your reaction mixture.

  • Chaotropic Agents: Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF. These salts disrupt secondary structures. Be sure to wash the resin thoroughly with DMF afterward to remove the salt.

  • Elevated Temperature: Perform coupling reactions at higher temperatures (e.g., 50-75°C). Microwave-assisted SPPS is particularly effective at reducing aggregation and reaction times.[2][3]

  • Backbone Modification: If aggregation is anticipated, proactively incorporate a structure-breaking dipeptide, such as a pseudoproline, before the aggregating sequence.[4][5]

Problem 2: Crude Peptide is Insoluble After Cleavage

Symptoms: The lyophilized peptide powder does not dissolve in aqueous buffers or common HPLC solvents.

Workflow for Post-Cleavage Solubilization:

cluster_1 Post-Cleavage Solubilization Workflow A Insoluble Crude Peptide B Initial Attempt: Aqueous Buffer (e.g., H2O/ACN with 0.1% TFA) A->B C Add Organic Modifiers B->C If insoluble D Add Acetic Acid (10-50%) or Formic Acid (up to 88%) C->D E Use Denaturing Agents D->E If insoluble I Peptide Solubilized for Purification D->I Success F 6 M Guanidine HCl or 8 M Urea E->F G pH Adjustment F->G If insoluble F->I Success H Adjust pH away from pI G->H H->I Success J Consider Resynthesis with Aggregation-Disrupting Moieties H->J If still insoluble

Caption: A workflow for solubilizing aggregated peptides post-cleavage.

Solutions:

  • Organic Acids: Try dissolving the peptide in aqueous solutions containing organic acids like acetic acid or formic acid.

  • Denaturing Agents: For severely aggregated peptides, strong denaturing agents like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be effective. Note that these will need to be removed during purification.

  • pH Adjustment: The solubility of a peptide is often lowest near its isoelectric point (pI). Adjusting the pH of the solvent away from the pI can significantly improve solubility.

Data Presentation

The following table summarizes the expected qualitative outcomes of various strategies for the synthesis of a model aggregation-prone peptide containing D-Tyr(tBu).

StrategyExpected Crude Purity (%)Key Considerations
Standard SPPS (DMF, RT) 30-50%High likelihood of incomplete couplings and deletions.
Microwave-Assisted SPPS (NMP, 75°C) 60-80%Significantly improves reaction kinetics and disrupts aggregation.
Standard SPPS with Chaotropic Wash 50-70%Effective at disrupting existing secondary structures.
Standard SPPS with Pseudoproline Dipeptide >85%Highly effective at preventing β-sheet formation.

Experimental Protocols

Protocol 1: Microwave-Assisted SPPS of a D-Tyr(tBu)-Containing Peptide

This protocol is a general guideline for using a microwave peptide synthesizer to mitigate aggregation.

  • Resin and Scale: Use a Rink Amide or Wang resin, typically at a 0.1 to 0.25 mmol scale.

  • Fmoc Deprotection:

    • Reagent: 20% piperidine in DMF or NMP.

    • Microwave Conditions: 35-45 W power, temperature at 75-90°C, for 1-3 minutes.

  • Washing: Perform 4-5 washes with DMF or NMP after both deprotection and coupling steps.

  • Amino Acid Coupling:

    • Reagents: 5-fold molar excess of Fmoc-amino acid, coupling agent (e.g., HBTU/HOBt or HATU), and base (e.g., DIPEA or collidine).

    • Solvent: NMP is recommended over DMF for aggregation-prone sequences.

    • Microwave Conditions: 25-35 W power, temperature at 50-75°C, for 5-10 minutes.

  • Final Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide to prevent aggregation.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Dipeptide Activation:

    • In a separate vessel, dissolve a 3- to 5-fold molar excess of the pseudoproline dipeptide and an equivalent amount of a coupling reagent (e.g., HATU) in DMF.

    • Add a 2-fold molar excess of a base (e.g., DIPEA or 2,4,6-collidine) relative to the coupling reagent.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a colorimetric test such as the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

References

Navigating Solubility Challenges with Fmoc-D-Tyr(tBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the complete dissolution of Fmoc-protected amino acids is paramount for successful outcomes. Fmoc-D-Tyr(tBu)-OH, a commonly used building block, can occasionally present solubility challenges in the standard solvent, N,N-Dimethylformamide (DMF). This technical support guide provides a comprehensive resource for troubleshooting these issues, offering insights into alternative solvents, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

A1: Under standard laboratory conditions, this compound is generally considered to be clearly soluble in DMF. A common specification is the clear dissolution of 1 mmole of the compound in 2 ml of DMF[1].

Q2: Are there other common organic solvents in which this compound is soluble?

A2: Yes, this compound is also soluble in a range of other polar aprotic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), Ethyl Acetate, and Acetone[1]. For instance, its solubility in DMSO has been reported to be 50 mg/mL (108.81 mM)[2].

Q3: Why might I be experiencing solubility issues with this compound in DMF?

A3: Several factors can contribute to poor solubility. These may include the quality of the DMF, the presence of moisture, the temperature of the solvent, and the specific lot or crystalline form of the this compound.

Q4: Can I use the L-isomer, Fmoc-L-Tyr(tBu)-OH, as a reference for solubility?

A4: While the stereochemistry is different, the solubility characteristics of the D- and L-isomers of a protected amino acid are typically very similar. Therefore, solubility data for Fmoc-L-Tyr(tBu)-OH can often provide a good estimate for the D-isomer. For example, Fmoc-L-Tyr(tBu)-OH is reported to be soluble in DMSO at concentrations of at least 10 mg/mL[3] and is also soluble in ethyl acetate, methanol, and DMF[4].

Troubleshooting Guide: Addressing this compound Solubility Issues

Encountering a hazy solution or undissolved particles of this compound can be a frustrating roadblock in your synthesis workflow. The following troubleshooting guide provides a systematic approach to resolving these issues.

Initial Assessment

Before taking action, it's crucial to assess the situation. The following diagram illustrates a logical workflow for troubleshooting solubility problems.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Observe Incomplete Dissolution in DMF check_dmf Verify DMF Quality (Anhydrous, Peptide Synthesis Grade) start->check_dmf check_temp Check Solvent Temperature check_dmf->check_temp DMF quality is good fail Consult Further/Contact Supplier check_dmf->fail DMF quality is poor sonicate Apply Sonication check_temp->sonicate Temperature is optimal gentle_heat Apply Gentle Heating (30-40°C) check_temp->gentle_heat Solvent is cold sonicate->gentle_heat Still not dissolved success Proceed with Coupling sonicate->success Dissolved co_solvent Consider a Co-solvent (e.g., small % of DMSO) gentle_heat->co_solvent Still not dissolved gentle_heat->success Dissolved alt_solvent Switch to an Alternative Solvent (e.g., NMP, DMSO, Greener Options) co_solvent->alt_solvent Still not dissolved co_solvent->success Dissolved alt_solvent->success Dissolved alt_solvent->fail Still not dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

Step-by-Step Solutions
  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous, peptide-synthesis-grade DMF. DMF can degrade over time to form dimethylamine, which can affect solubility and react with the Fmoc group.

  • Sonication: Place the vial containing the amino acid and solvent in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up any clumps and facilitate dissolution.

  • Gentle Heating: Gently warm the solution to 30-40°C. This can significantly increase the solubility of many organic compounds. Avoid excessive or prolonged heating, as it may lead to degradation or racemization.

  • Use of a Co-solvent: If the above steps are unsuccessful, the addition of a small amount of a stronger solvent can be effective. Adding 5-10% (v/v) of DMSO to your DMF can enhance the solubility of this compound without significantly altering the polarity of the bulk solvent.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its L-isomer in various solvents.

Amino Acid IsomerSolventConcentrationObservation
This compound DMF1 mmole in 2 mlClearly soluble
DMSO50 mg/mL (108.81 mM)Soluble (requires sonication)
Chloroform-Soluble
Dichloromethane-Soluble
Ethyl Acetate-Soluble
Acetone-Soluble
Fmoc-L-Tyr(tBu)-OH DMF0.5-2.0 mg/mlSoluble
DMSO≥10 mg/mlSoluble
Methanol0.5-2.0 mg/mlSoluble
Ethyl Acetate0.5-2.0 mg/mlSoluble

Alternative Solvents

Growing environmental and safety concerns have led to the exploration of "greener" alternatives to traditional SPPS solvents. While DMF remains the most common solvent, several alternatives have shown promise.

  • N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF, often exhibiting better solvating properties for difficult sequences.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener solvent that has been investigated as a replacement for DMF.

  • Cyclopentyl methyl ether (CPME): Another environmentally benign solvent option.

  • N-Butylpyrrolidinone (NBP): A biodegradable solvent with properties similar to NMP.

  • Binary Mixtures: Combinations such as DMSO/EtOAc have been explored to fine-tune solvent properties for SPPS.

The choice of an alternative solvent should be carefully considered, taking into account its compatibility with the resin, other reagents, and the specific peptide sequence.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF
  • Accurately weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add the calculated volume of peptide-synthesis-grade DMF to achieve the desired concentration (typically 0.3-0.5 M for coupling reactions).

  • Vortex or stir the mixture at room temperature until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding with the activation and coupling steps.

Protocol 2: Enhanced Dissolution for Poorly Soluble this compound
  • Weigh the this compound into a clean, dry reaction vessel.

  • Add the required volume of DMF.

  • If the solid does not dissolve completely with vortexing, place the vessel in a sonicator water bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the vessel to 35-40°C in a water bath with continued stirring or vortexing.

  • As a final measure, a co-solvent can be introduced. Add DMSO to the DMF to a final concentration of 10% (v/v) and mix thoroughly.

Logical Relationships in Solvent Selection

The choice of solvent is a critical decision in the SPPS workflow. The following diagram illustrates the relationship between observing a solubility issue and the potential solutions.

G cluster_0 Solvent Selection Logic solubility_issue This compound Solubility Issue in DMF troubleshoot_dmf Troubleshoot with DMF (Sonication, Heating) solubility_issue->troubleshoot_dmf First approach dmf_cosolvent DMF with Co-solvent (e.g., DMSO) troubleshoot_dmf->dmf_cosolvent If unsuccessful resolution Successful Dissolution and Coupling troubleshoot_dmf->resolution If successful alternative_solvent Alternative Solvent (NMP, Greener Options) dmf_cosolvent->alternative_solvent If still problematic dmf_cosolvent->resolution If successful alternative_solvent->resolution If successful

Caption: Logical progression for addressing solubility issues.

References

Technical Support Center: Fmoc-D-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions involving Fmoc-D-Tyr(tBu)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the tert-butyl (tBu) group on this compound?

A1: The tert-butyl (tBu) group serves as a protecting group for the phenolic hydroxyl function of the tyrosine side chain.[1] This protection is crucial to prevent the nucleophilic hydroxyl group from reacting with activated amino acids during the coupling steps of peptide synthesis, which would otherwise lead to O-acylation, resulting in yield loss and the formation of hard-to-remove impurities.[1][2] The tBu group is stable under the basic conditions used for Fmoc-group removal but is readily cleaved during the final acidic cleavage step.[3][4]

Q2: What is the most common side reaction associated with the use of this compound?

A2: The most prevalent side reaction occurs during the final cleavage and deprotection step with trifluoroacetic acid (TFA). The acid-labile tBu group is cleaved, generating a reactive tert-butyl carbocation (tBu⁺). This cation can then act as an alkylating agent, attacking the electron-rich aromatic ring of the deprotected tyrosine residue in an electrophilic substitution reaction. This results in the formation of 3-(tert-butyl)tyrosine as a significant impurity. This side reaction is not limited to tyrosine; other nucleophilic residues like tryptophan, methionine, and cysteine are also susceptible to t-butylation.

Q3: How can the t-butylation of tyrosine be minimized or prevented?

A3: The key to preventing t-butylation is to use a "scavenger cocktail" during the TFA cleavage step. Scavengers are nucleophilic reagents added to the cleavage mixture to trap the reactive tert-butyl carbocations before they can modify the peptide. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole. The choice of scavenger cocktail depends on the overall peptide sequence and the presence of other sensitive amino acids.

Q4: Are there other potential side reactions involving the tyrosine residue?

A4: Yes, other side reactions can occur:

  • Oxidation: The phenolic ring of tyrosine can be susceptible to oxidation, which can be minimized by using appropriate scavengers.

  • Dityrosine Cross-Linking: Oxidative conditions can lead to the formation of dityrosine cross-links between two tyrosine residues.

  • Reattachment to Resin: Peptides with a C-terminal tyrosine may experience reattachment to the resin linker cation during cleavage, although this is less common.

Troubleshooting Guide

Issue: Detection of an unexpected peak with a mass increase of 56 Da in the crude peptide.

  • Symptom: HPLC analysis of the crude peptide shows a significant side product peak eluting close to the desired product. Mass spectrometry (LC-MS) confirms this impurity has a molecular weight 56 Da higher than the target peptide.

  • Root Cause: This mass increase corresponds to the addition of a tert-butyl group (C₄H₈) to the tyrosine residue, forming 3-(tert-butyl)tyrosine. This is caused by insufficient scavenging of t-butyl cations generated during TFA cleavage of the Tyr(tBu) protecting group.

  • Solution: Optimize the cleavage cocktail by incorporating effective scavengers. For most peptides, a mixture of TFA/TIS/H₂O is sufficient. For peptides that are particularly sensitive or contain other susceptible residues like Cys, Met, or Trp, a more robust cocktail like Reagent K is recommended.

Quantitative Data on Side Reactions

While precise quantification is highly sequence-dependent, literature suggests that in the absence of appropriate scavengers, C-t-butylation of tyrosine can occur to an extent of 0.5-1.0%. The choice of scavenger cocktail is critical to minimize this side product.

Table 1: Comparison of Common Scavenger Cocktails for TFA Cleavage

Cleavage CocktailComposition (v/v/v)Recommended Use Cases & Remarks
TFA / TIS / H₂O 95 : 2.5 : 2.5Suitable for most routine peptides containing Tyr(tBu). TIS is an effective scavenger for t-butyl cations.
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Recommended for peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr). Provides a robust scavenging environment to prevent various side reactions.
TFA / H₂O 95 : 5Not recommended for peptides containing Tyr(tBu), Trp, Met, or Cys, as it lacks effective scavengers for t-butyl cations.

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides Containing Tyr(tBu)

This protocol is suitable for most peptides where t-butylation of tyrosine is the primary concern.

  • Resin Preparation: Swell the dry, peptide-bound resin in Dichloromethane (DCM) and then thoroughly wash it to remove any residual DMF. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water in a 95:2.5:2.5 volume ratio.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin). Allow the reaction to proceed at room temperature with gentle agitation for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Slowly add the filtrate to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Scavenger-Intensive Cleavage using Reagent K

This protocol is recommended for peptides with multiple sensitive residues (e.g., Cys, Met, Trp) in addition to Tyr(tBu).

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: Prepare fresh Reagent K: TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in an 82.5:5:5:5:2.5 volume ratio.

  • Cleavage Reaction: Add Reagent K to the resin (1-2 mL per 100 mg of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

Side_Reaction_Mechanism cluster_cleavage TFA Cleavage cluster_side_reaction Alkylation Side Reaction Tyr_tBu Tyr(tBu) Residue tBu_cation tert-butyl cation (tBu⁺) Tyr_tBu->tBu_cation Cleavage Deprotected_Tyr Deprotected Tyr Residue Tyr_tBu->Deprotected_Tyr TFA TFA (Acid) tBu_cation_react tert-butyl cation (tBu⁺) tBu_cation->tBu_cation_react Reacts with... Deprotected_Tyr_react Deprotected Tyr Residue Deprotected_Tyr->Deprotected_Tyr_react Alkylated_Tyr 3-(tert-butyl)tyrosine (Side Product) tBu_cation_react->Alkylated_Tyr Deprotected_Tyr_react->Alkylated_Tyr Electrophilic Attack

Caption: Mechanism of 3-(tert-butyl)tyrosine side product formation.

Troubleshooting_Workflow start Peptide Synthesis with This compound cleavage TFA Cleavage & Deprotection start->cleavage analysis HPLC/LC-MS Analysis of Crude Peptide cleavage->analysis check_impurity Impurity at M+56 Da? analysis->check_impurity success Pure Peptide check_impurity->success No troubleshoot Problem: Tyr Alkylation check_impurity->troubleshoot Yes add_scavengers Use/Optimize Scavenger Cocktail (e.g., TFA/TIS/H₂O or Reagent K) troubleshoot->add_scavengers re_cleavage Repeat Cleavage add_scavengers->re_cleavage re_cleavage->analysis

Caption: Workflow for identifying and mitigating tyrosine alkylation.

References

How to avoid racemization of Fmoc-D-Tyr(tBu)-OH during coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize racemization of Fmoc-D-Tyr(tBu)-OH during peptide coupling reactions.

Troubleshooting Guide

Q1: I am observing a diastereomeric impurity in my peptide containing D-Tyr(tBu). What is the likely cause and how can I fix it?

A diastereomeric impurity strongly suggests that racemization of the D-Tyr(tBu) residue has occurred during the coupling step, resulting in the incorporation of some L-Tyr(tBu). The primary factors influencing racemization are the choice of coupling reagent, the type and strength of the base used, the presence of additives, reaction temperature, and pre-activation time.

Troubleshooting Steps:

  • Evaluate Your Coupling Cocktail: Standard carbodiimide reagents like DCC or DIC used without additives are known to cause higher levels of racemization.[1] Similarly, some phosphonium or uronium/aminium salt reagents (e.g., HBTU, HATU) when used with a strong base can also promote racemization.

  • Change the Coupling Reagent and Additive: Switch to a coupling method known for low racemization. The combination of a carbodiimide like DIC with an additive such as Oxyma Pure or HOBt is highly effective at suppressing racemization.[1][2] These additives form an active ester intermediate that is less prone to racemization.[3] Reagents like DEPBT are also known for their remarkable resistance to racemization.[4]

  • Change the Base: If your protocol uses a base, switch from a strong, sterically unhindered base like N,N-diisopropylethylamine (DIPEA) to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is generally preferred over DIPEA as it has been shown to cause less racemization. In cases of a markedly increased risk of racemization, the weaker base sym.-collidine has been recommended.

  • Minimize Pre-activation Time: Avoid prolonged pre-activation of the this compound with the coupling reagent and base before adding it to the resin. The longer the activated amino acid exists in solution, the greater the opportunity for racemization to occur. Ideally, the activated amino acid should be added to the resin immediately after mixing.

  • Control the Temperature: Perform the coupling reaction at room temperature. Higher temperatures can increase the rate of racemization. If you are using microwave-assisted synthesis, consider lowering the coupling temperature.

Q2: My coupling reaction with this compound is slow, and when I try to speed it up with higher temperatures or stronger bases, I see more racemization. What should I do?

This is a common challenge. Here are some strategies to improve coupling efficiency without significantly increasing racemization:

  • Use a More Efficient Coupling Reagent: Switch to a more reactive coupling reagent that is still known for low racemization, such as HATU or HCTU, but use it with a weaker base like NMM instead of DIPEA.

  • Double Couple: After the first coupling, wash the resin and then perform a second coupling with a fresh solution of activated this compound.

  • Increase Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).

  • Solvent Choice: Ensure that your solvent (typically DMF or NMP) is of high purity and anhydrous. For sequences prone to aggregation, adding DMSO to the solvent can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

Racemization is the conversion of a single enantiomer of a chiral amino acid into a mixture of both its L- and D-isomers. During peptide synthesis, this means that if you start with a pure D-amino acid like this compound, some of it can be converted to the L-isomer during the coupling reaction. This leads to the incorporation of the wrong stereoisomer into your peptide sequence, resulting in a diastereomeric impurity that can be difficult to separate and can alter the biological activity of your peptide.

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?

The main pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid of the Fmoc-amino acid can cyclize to form this oxazolone. The alpha-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. When the resin-bound amine attacks this intermediate, it can do so from either face, resulting in a mixture of D- and L-peptides. Additives like HOBt and Oxyma work by intercepting the activated amino acid to form an active ester, which is less prone to cyclizing into the oxazolone.

Q3: How much racemization should I expect for this compound?

Tyrosine is not considered as high-risk for racemization as amino acids like histidine or cysteine. A study on the synthesis of a D-Tyr-containing tripeptide found that the formation of stereoisomers was 0.4% or less per synthesis cycle, with racemization primarily occurring at the carboxy-activated amino acid during coupling. However, the actual amount of racemization can vary significantly depending on the specific coupling conditions used.

Q4: Are there any "racemization-free" coupling reagents?

While some coupling reagents are marketed as "low-racemization," no method is completely free from the risk of racemization under all conditions. The final level of stereochemical purity depends on a combination of factors including the coupling reagent, any additives used, the base, solvent, temperature, and reaction time. However, by carefully selecting these conditions, racemization can be minimized to negligible levels.

Quantitative Data on Racemization

While specific comparative data for this compound is limited, the following table summarizes the extent of racemization observed for other racemization-prone Fmoc-amino acids under various coupling conditions. This data is intended to be illustrative of the relative performance of different coupling reagents. The levels of racemization for this compound are expected to be lower than those for Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH under similar conditions.

Amino AcidCoupling Reagent/MethodBase% D-Isomer (Racemization)Reference
D-Tyr-L-Lys-L-TrpNot specifiedNot specified≤ 0.4% per cycle
Fmoc-His(Trt)-OHHCTUDIPEA1.0% (no pre-activation)
Fmoc-His(Trt)-OHHCTUDIPEA7.8% (5 min pre-activation)
Fmoc-Cys(Trt)-OHHBTUNMM~50%
Fmoc-Cys(Trt)-OHHBTU2,4,6-Collidine<5%
Fmoc-Ser(tBu)-OHDIC/Oxyma-<1%
Fmoc-Ser(tBu)-OHHATUNMMNegligible

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is recommended as a first-line method for minimizing racemization during the incorporation of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • Oxyma Pure (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF.

  • Coupling Reaction: Add the solution from step 2 to the deprotected peptide-resin. Add DIC (3 eq.) to the resin mixture.

  • Agitation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Monitoring: Perform a Kaiser test or other appropriate colorimetric test to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: Coupling with a Phosphonium/Uronium Reagent and a Weak Base

This protocol is suitable for more difficult couplings where higher reactivity is required.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N-methylmorpholine (NMM) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling and Deprotection: Follow step 1 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin, followed immediately by the addition of NMM (6 eq.).

  • Agitation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

Visual Guides

RacemizationMechanism cluster_activation Amino Acid Activation cluster_pathways Reaction Pathways cluster_coupling Peptide Coupling This compound This compound Activated_AA Activated Intermediate This compound->Activated_AA Coupling Reagent Oxazolone Oxazolone (Racemization Prone) Activated_AA->Oxazolone Base-catalyzed cyclization Active_Ester Active Ester (Racemization Suppressed) Activated_AA->Active_Ester Additive (Oxyma/HOBt) DL_Peptide D/L-Peptide Mixture (Racemized) Oxazolone->DL_Peptide + Peptide-Resin D_Peptide D-Peptide Bond Active_Ester->D_Peptide + Peptide-Resin Peptide_Resin Peptide-Resin (H2N-) Peptide_Resin->D_Peptide Peptide_Resin->DL_Peptide

Mechanism of racemization and its suppression by additives.

CouplingWorkflow start Start: Couple This compound is_difficult Is the coupling known to be difficult? start->is_difficult protocol1 Use Protocol 1: DIC / Oxyma Pure is_difficult->protocol1 No protocol2 Use Protocol 2: HATU / NMM is_difficult->protocol2 Yes check_completion Check coupling completion (Kaiser test) protocol1->check_completion protocol2->check_completion double_couple Perform a second coupling check_completion->double_couple Incomplete analyze Analyze for racemization (HPLC) check_completion->analyze Complete double_couple->check_completion

Workflow for selecting a low-racemization coupling protocol.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in D-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to incomplete N-α-Fmoc group removal during the solid-phase peptide synthesis (SPPS) of peptides containing D-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a concern for peptides containing D-tyrosine?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This results in the inability of the next amino acid to be coupled, leading to the formation of deletion sequences, which are peptides missing one or more amino acids. These impurities can be challenging to separate from the desired peptide, ultimately reducing the overall yield and purity of the final product.

Peptides containing D-tyrosine can be particularly susceptible to incomplete Fmoc deprotection due to a combination of factors:

  • Steric Hindrance: The bulky side chain of tyrosine, combined with the unnatural D-configuration, can create significant steric hindrance. This can physically obstruct the approach of the deprotection reagent, typically piperidine, to the Fmoc group.

  • Peptide Aggregation: The presence of D-amino acids can alter the peptide's secondary structure, potentially promoting the formation of β-sheets or other aggregated structures.[1] This aggregation can reduce the permeability of the peptide-resin to solvents and reagents, leading to inefficient deprotection.[1]

Q2: How can I detect incomplete Fmoc deprotection when synthesizing a peptide with D-tyrosine?

Several analytical methods can be employed to detect and confirm incomplete Fmoc removal:

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A slow or incomplete release, indicated by a persistent or slowly plateauing absorbance signal around 301-312 nm, suggests a difficult deprotection step.[2]

  • Qualitative Colorimetric Tests:

    • Kaiser (Ninhydrin) Test: This test detects free primary amines. A negative result (e.g., yellow beads) after the deprotection step indicates that the Fmoc group has not been successfully removed.[2]

    • Chloranil Test: This test can be used to detect secondary amines and can be a useful qualitative tool.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the crude peptide by RP-HPLC will reveal the presence of deletion sequences as distinct peaks from the main product.[3] Mass spectrometry can then be used to identify the molecular weights of these impurities, confirming the mass of the expected peptide minus the mass of the amino acid that failed to couple.

Q3: What are the initial steps to troubleshoot incomplete Fmoc deprotection of a D-tyrosine residue?

If you suspect incomplete deprotection at or after a D-tyrosine residue, consider these initial troubleshooting steps:

  • Verify Reagent Quality: Ensure that the deprotection solution (e.g., 20% piperidine in DMF) is fresh and has not degraded.

  • Extend Deprotection Time: For sterically hindered residues like D-tyrosine, a standard deprotection time may be insufficient. Try extending the deprotection time or performing a second deprotection step.

  • Ensure Proper Resin Swelling: Inadequate swelling of the resin can hinder reagent access. Ensure the resin is fully swollen in a suitable solvent like DMF before deprotection.

Troubleshooting Guide

If initial troubleshooting steps do not resolve the issue, a more systematic approach is required. The following guide provides detailed strategies to overcome incomplete Fmoc deprotection in D-tyrosine containing peptides.

Problem: HPLC and MS analysis confirm the presence of a significant deletion sequence corresponding to the amino acid following D-tyrosine.

This is a clear indication of incomplete Fmoc deprotection at the D-tyrosine residue. Follow these steps to diagnose and resolve the issue.

Step 1: Diagnosis and Protocol Optimization

The primary causes of this issue are likely steric hindrance and/or peptide aggregation. The following table outlines optimized deprotection protocols to address these challenges.

ParameterStandard ProtocolOptimized Protocol for D-TyrosineRationale
Deprotection Reagent 20% Piperidine in DMF20-25% Piperidine in NMP or DMF/NMP (1:1)NMP has better solvating properties than DMF and can help disrupt peptide aggregation.
Deprotection Time 1 x 10-20 min2 x 10-15 min (double deprotection)A second treatment with fresh reagent ensures more complete removal of the Fmoc group.
Temperature Room Temperature30-40°CIncreased temperature can help to disrupt secondary structures and improve reaction kinetics.
Additives None1-2% DBU in the piperidine solution1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal. Caution: DBU can promote aspartimide formation in sequences containing aspartic acid.

Step 2: Advanced Strategies for "Difficult" Sequences

If protocol optimization is insufficient, consider these advanced strategies:

  • Incorporate Chaotropic Salts: Adding chaotropic salts, such as LiCl or KSCN, to the deprotection solution can help to disrupt hydrogen bonds and break up peptide aggregates.

  • Use Backbone Protecting Groups: Introducing a backbone protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the nitrogen of the amino acid preceding the difficult residue can prevent aggregation.

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate both coupling and deprotection reactions and is particularly effective at disrupting aggregation.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

Optimized Double Deprotection Protocol for D-Tyrosine
  • Resin Swelling: Swell the peptide-resin in NMP or a 1:1 mixture of DMF/NMP for 30 minutes.

  • First Deprotection: Drain the solvent and add a solution of 20% piperidine in NMP. Agitate for 15 minutes.

  • Drain and Wash: Drain the deprotection solution and wash with NMP (2 times).

  • Second Deprotection: Add a fresh solution of 20% piperidine in NMP and agitate for another 15 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to ensure all reagents are removed.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Kaiser (Ninhydrin) Test Protocol
  • Sample Preparation: Place a small sample of resin beads in a glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive (Blue/Purple): Indicates the presence of free primary amines (successful deprotection).

    • Negative (Yellow/Colorless): Indicates the absence of free primary amines (incomplete deprotection).

Visualizing the Workflow and Problem

Incomplete_Fmoc_Deprotection cluster_spps_cycle Standard SPPS Cycle cluster_problem Problem: Incomplete Deprotection cluster_troubleshooting Troubleshooting Workflow Start Peptide-Resin (Fmoc-D-Tyr-...) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 IncompleteDeprotection Incomplete Fmoc Removal at D-Tyrosine Deprotection->IncompleteDeprotection Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 DeletionSequence Deletion Sequence Formed (Next AA fails to couple) Coupling->DeletionSequence Results in End Elongated Peptide-Resin Wash2->End Cycle Complete IncompleteDeprotection->Coupling No free amine for coupling Detect Detect Issue (HPLC, MS, Kaiser Test) IncompleteDeprotection->Detect Optimize Optimize Protocol - Double Deprotection - Change Solvent (NMP) - Increase Temperature Detect->Optimize Advanced Advanced Strategies - Chaotropic Salts - Backbone Protection - Microwave Synthesis Optimize->Advanced If problem persists SuccessfulDeprotection Successful Deprotection Optimize->SuccessfulDeprotection Problem Solved Advanced->SuccessfulDeprotection Problem Solved

Caption: Troubleshooting workflow for incomplete Fmoc deprotection at D-tyrosine.

Fmoc_Deprotection_Mechanism cluster_mechanism Fmoc Deprotection Mechanism cluster_hindrance Steric Hindrance with D-Tyrosine FmocPeptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate FmocPeptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate1 DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination FreeAmine H2N-Peptide (Free Amine) Intermediate1->FreeAmine DBF->DBF_Adduct + Piperidine BulkySideChain Bulky D-Tyrosine Side Chain PiperidineApproach Piperidine Approach Hindered BulkySideChain->PiperidineApproach Blocks PiperidineApproach->Intermediate1 Slows/Prevents Formation

Caption: Mechanism of Fmoc deprotection and the impact of steric hindrance.

References

Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with sterically hindered amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect coupling efficiency?

A1: Steric hindrance refers to the physical obstruction caused by the bulky side chains of certain amino acids, such as Valine, Isoleucine, and α,α-disubstituted amino acids (e.g., Aib).[1][2] This bulkiness can impede the approach of the reacting amino and carboxyl groups, slowing down or preventing the formation of a peptide bond.[1] This can lead to lower yields, incomplete reactions, and an increased risk of side reactions like racemization.[3]

Q2: Which amino acids are considered sterically hindered?

A2: Amino acids known to cause significant steric hindrance include:

  • β-branched amino acids: Valine (Val) and Isoleucine (Ile), which have bulky side chains branching at the β-carbon.[2]

  • α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which can hinder coupling.

  • Other bulky residues: Arginine (Arg) can also present challenges due to its bulky side chain.

Q3: My standard coupling protocol with DCC/DIC is failing for a hindered residue. What should I do?

A3: Standard carbodiimide reagents like DCC and DIC are often not potent enough for coupling sterically hindered amino acids. It is recommended to switch to more powerful coupling reagents. Aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP, PyAOP) are generally more effective in these situations as they form highly reactive esters that can overcome the steric barrier.

Q4: What are the most effective coupling reagents for sterically hindered amino acids?

A4: Reagents that generate highly reactive OAt or Oxyma esters are generally preferred for difficult couplings.

  • HATU and PyAOP are considered highly efficient due to the formation of more reactive OAt esters compared to the OBt esters generated by HBTU or PyBOP.

  • Oxyma-based reagents like COMU also demonstrate superior performance over HOBt-based reagents.

  • For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.

Q5: What are "difficult sequences" and how do they relate to steric hindrance?

A5: "Difficult sequences" are peptide chains that are prone to aggregation on the solid support resin. This aggregation is often caused by intermolecular hydrogen bonding, which can be made worse by the presence of hydrophobic and sterically hindered residues. The resulting collapsed peptide-resin matrix restricts the diffusion of reagents, leading to incomplete deprotection and coupling steps, and ultimately, low yields.

Troubleshooting Guide

Issue: Low or no coupling efficiency for a sterically hindered amino acid.

Possible Cause Suggested Solution(s)
Inefficient Coupling Reagent Switch from standard carbodiimides (DCC, DIC) to more potent onium salts like HATU, HBTU, PyBOP, or COMU. For extremely challenging couplings, consider using acyl fluorides.
Steric Bulk of the Amino Acid * Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to overnight to allow the reaction to proceed to completion. * Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagent (e.g., 4 equivalents of amino acid and 3.9 equivalents of HATU). * Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.
Peptide Aggregation * Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures. * Incorporate Pseudoprolines: Introduce pseudoproline dipeptides at strategic locations in the peptide sequence to disrupt aggregation. * Microwave Synthesis: Employ microwave-assisted peptide synthesis to enhance reaction kinetics and overcome aggregation.
Incomplete Deprotection Ensure complete removal of the N-terminal protecting group (e.g., Fmoc) before the coupling step. A positive Kaiser test after deprotection indicates incomplete removal.

Quantitative Data on Coupling Reagent Performance

The selection of a coupling reagent can significantly impact the yield and success of coupling sterically hindered amino acids. The following table summarizes reported data for various challenging couplings.

Sterically Hindered Residue/SequenceCoupling Reagent/MethodYield (%)Reaction TimeTemperature (°C)Reference
Boc-Phe-(NMe)Aib-Phe-OBzlHBTU (excess)Significant Yield-Room Temp
Boc-Phe-(NMe)Aib-Phe-OBzlPyBroP (excess)Significant Yield-Room Temp
Boc-Phe-(NMe)Aib-Phe-OBzlBoc-Phe-NCASuperior YieldProlongedRoom Temp/Elevated
Boc-Phe-(NMe)Aib-Phe-OBzlPivaloyl mixed anhydride<10%-Room Temp
Boc-Phe-(NMe)alphaAc5c-Phe-OBzlPentafluorophenyl ester<10%-Room Temp
Fmoc-Arg(Pbf)-OH to Rink Amide-AM ResinDIC/HOBt/DMAP93%3 hours-
Various Hindered CouplingsBenzotriazole Activation41-95%--

Note: "Significant Yield" is reported as such in the source material without a specific percentage. Reaction conditions may vary across different studies.

Experimental Protocols

Protocol 1: Standard Coupling of a Hindered Amino Acid using HATU

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes. For very difficult couplings, this time can be extended.

  • Washing: Wash the resin thoroughly with DMF.

  • Optional Second Coupling: Repeat steps 2 through 6 with a fresh solution of activated amino acid.

  • After the final coupling, wash the resin thoroughly with DMF and then dichloromethane (DCM) to prepare for the next deprotection step.

Protocol 2: Coupling of Extremely Hindered Amino Acids via Acyl Fluoride Formation

  • Acyl Fluoride Generation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., cyanuric fluoride).

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.

  • Washing: Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

Protocol 3: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion peptides.

  • Washing: Wash the peptide-resin thoroughly with DMF.

  • Capping Solution Preparation: Prepare a solution of acetic anhydride and pyridine (or DIPEA) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess capping reagents.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency for Hindered Amino Acid check_reagent Is the coupling reagent potent enough (e.g., HATU, PyBOP)? start->check_reagent switch_reagent Switch to a more potent reagent (e.g., HATU, COMU, Acyl Fluoride) check_reagent->switch_reagent No optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions Yes switch_reagent->optimize_conditions increase_time Increase reaction time optimize_conditions->increase_time Time increase_conc Increase reagent concentration optimize_conditions->increase_conc Concentration double_couple Perform a double coupling optimize_conditions->double_couple Completeness check_aggregation Is peptide aggregation suspected? increase_time->check_aggregation increase_conc->check_aggregation double_couple->check_aggregation address_aggregation Use strategies to disrupt aggregation (e.g., chaotropic salts, pseudoprolines) check_aggregation->address_aggregation Yes kaiser_test Perform Kaiser test on resin check_aggregation->kaiser_test No address_aggregation->kaiser_test recap Recouple or cap unreacted amines kaiser_test->recap Positive success Successful Coupling kaiser_test->success Negative recap->success

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Hierarchy high Highest Reactivity (Extremely Hindered AA) medium High Reactivity (Hindered AA) low Standard Reactivity (Less Hindered AA) acyl_fluoride Acyl Fluorides onium_oat Onium Salts (OAt/Oxyma) e.g., HATU, COMU, PyAOP acyl_fluoride->onium_oat onium_obt Onium Salts (OBt) e.g., HBTU, PyBOP onium_oat->onium_obt carbodiimides Carbodiimides e.g., DCC, DIC onium_obt->carbodiimides

Caption: Hierarchy of coupling reagent reactivity.

References

Technical Support Center: Managing Fmoc-D-Tyr(tBu)-OH Side-Chain Protection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the side-chain protection of Fmoc-D-Tyr(tBu)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the tert-butyl (tBu) protecting group on this compound?

The tert-butyl (tBu) group serves as a robust shield for the phenolic hydroxyl group of the tyrosine side chain.[1] In Fmoc/tBu solid-phase peptide synthesis (SPPS), this protection is crucial to prevent the nucleophilic hydroxyl group from reacting with activated amino acids during coupling steps.[1] This ensures that the peptide chain is elongated correctly and minimizes the formation of impurities, leading to a higher yield and purity of the final peptide.[1]

Q2: Under what conditions is the tBu protecting group on the tyrosine side chain expected to be cleaved?

The tBu group is designed to be stable under the basic conditions used for the removal of the N-terminal Fmoc group (typically 20% piperidine in DMF).[2] It is, however, readily cleaved under strong acidic conditions, most commonly with high concentrations (e.g., 90-95%) of trifluoroacetic acid (TFA), which is used during the final step to cleave the peptide from the resin.[2] This orthogonality is a cornerstone of the Fmoc/tBu SPPS strategy.

Q3: What are the consequences of premature or incomplete tBu deprotection?

Premature deprotection of the tyrosine side chain can lead to undesired side reactions, such as acylation of the hydroxyl group during subsequent coupling steps. This results in the formation of branched peptide impurities that are difficult to separate from the target peptide, ultimately reducing the overall yield and purity. Incomplete deprotection during the final cleavage step will result in a final product that still contains the tBu group, leading to a heterogeneous mixture and complicating purification and analysis.

Troubleshooting Guide

Problem: My analytical data (HPLC/Mass Spectrometry) indicates premature loss of the tBu protecting group from the D-Tyr side chain during peptide synthesis.

Possible Causes and Solutions:

  • Degraded DMF/NMP: Solvents like DMF and NMP can degrade over time, especially when exposed to heat, water, or UV light, releasing byproducts such as dimethylamine or methylamine. These basic impurities can be strong enough to cause premature cleavage of the tBu group.

    • Solution: Use high-quality, fresh solvents for your synthesis. Ensure proper storage and handling to minimize degradation.

  • Extended Exposure to Basic Conditions: Although the tBu group is generally stable to the piperidine solution used for Fmoc deprotection, prolonged or repeated exposure, especially at elevated temperatures, can lead to gradual cleavage.

    • Solution: Minimize the duration of the Fmoc deprotection steps. Adhere to established protocols and avoid unnecessary delays between steps. For particularly sensitive sequences, consider using a less basic deprotection cocktail, although this may require optimization.

Problem: My final peptide product shows a significant peak with a mass increase of +56 Da after cleavage.

This mass increase corresponds to the addition of a tBu group to a nucleophilic side chain, a common side reaction during the final TFA cleavage.

Possible Causes and Solutions:

  • Insufficient Scavenging: During TFA-mediated cleavage, the liberated tBu cation is a reactive electrophile that can alkylate nucleophilic residues like tryptophan or cysteine.

    • Solution: Incorporate effective scavengers into your cleavage cocktail. Triisopropylsilane (TIS) is highly effective at reducing the tBu cation to isobutane. Water can also act as a scavenger, forming t-butanol. The choice and concentration of scavengers should be optimized based on the peptide sequence.

  • Reactive Amino Acid Residues: Peptides containing sensitive residues such as Cys, Met, and Trp are particularly susceptible to alkylation by the tBu cation.

    • Solution: Tailor your cleavage cocktail to the specific needs of your peptide. For peptides containing these sensitive residues, a more complex scavenger mixture may be necessary.

Table 1: Common Scavengers and Their Applications in TFA Cleavage

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS)Trp, Tyr, general cation scavenger2.5% - 5%Highly effective in reducing the tBu cation.
WaterGeneral cation scavenger2.5% - 5%Forms t-butanol with the tBu cation.
1,2-Ethanedithiol (EDT)Trp, Met2.5%Can help prevent side reactions with tryptophan and methionine.
ThioanisoleTrp, Met5%Often used to prevent side reactions with tryptophan and methionine residues.

Experimental Protocols

Protocol 1: Analysis of Premature tBu Deprotection by HPLC and Mass Spectrometry

This protocol outlines a method to analyze a sample of the peptide-resin at an intermediate synthesis stage to check for the integrity of the tBu protecting group.

Materials:

  • Peptide-resin sample (approx. 5-10 mg)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Microcentrifuge tubes

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Place the dried peptide-resin sample in a microcentrifuge tube.

  • Add the cleavage cocktail (approx. 200 µL) to the resin.

  • Incubate at room temperature for 1-2 hours with occasional vortexing.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a new tube containing cold diethyl ether (approx. 1 mL).

  • Centrifuge to pellet the peptide.

  • Decant the ether and wash the pellet with cold ether twice.

  • Dry the peptide pellet under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the sample by HPLC and mass spectrometry.

  • Data Analysis: Look for a peak corresponding to the mass of the peptide without the tBu group on the D-Tyr residue. The mass difference between the fully protected and the prematurely deprotected peptide will be 56.1 Da.

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol describes a general procedure for the final cleavage of the peptide from the resin and removal of the tBu protecting group.

Materials:

  • Dried peptide-resin

  • Optimized cleavage cocktail (refer to Table 1 and troubleshooting guide)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or vacuum line for drying

Procedure:

  • Wash the peptide-resin with DCM (3x) and DMF (3x) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the resin (e.g., 1 mL per 50 mg of resin).

  • Incubate at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • Dry the peptide pellet under vacuum.

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Coupling 1. Fmoc-AA-OH Coupling Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Steps 1 & 2 for Peptide Elongation Wash2->Repeat Next Amino Acid Repeat->Coupling Cleavage Final Cleavage & Deprotection (TFA + Scavengers) Repeat->Cleavage Final Amino Acid Peptide Crude Peptide Cleavage->Peptide

Caption: A simplified workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).

tBu_Deprotection Tyr_tBu Tyr(tBu) Side Chain tBu_cation tert-Butyl Cation (Reactive Electrophile) Tyr_tBu->tBu_cation  + TFA TFA TFA (H+) Tyr_OH Deprotected Tyr-OH Side_Reaction Side Reaction (Alkylation of Trp, Cys, etc.) tBu_cation->Side_Reaction Undesired Pathway Neutral_Product Neutral Byproduct (e.g., Isobutane) tBu_cation->Neutral_Product  + Scavenger (Desired Pathway) Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of TFA-mediated tBu deprotection and the role of scavengers.

References

Technical Support Center: Purification Challenges of Peptides Containing Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides containing Fmoc-D-Tyr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing this compound particularly challenging to purify?

A1: The primary difficulty arises from the significant hydrophobicity imparted by both the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the tert-butyl (tBu) protecting group on the D-Tyrosine side chain. This increased hydrophobicity can lead to several complications during purification by reversed-phase high-performance liquid chromatography (RP-HPLC), including:

  • Poor solubility: The peptide may be difficult to dissolve in the aqueous mobile phases typically used for RP-HPLC, leading to precipitation in the sample vial, injector, or on the column itself.[1]

  • Aggregation: The hydrophobic nature of these peptides increases their tendency to aggregate, which can result in broad or tailing peaks in the chromatogram.[2]

  • Strong retention: The peptide may bind very strongly to the hydrophobic stationary phase of the HPLC column (e.g., C18), requiring high concentrations of organic solvent for elution and potentially leading to poor peak shape.

Q2: What are the typical impurities I might encounter in my crude peptide product?

A2: Besides the target peptide, the crude product after solid-phase peptide synthesis (SPPS) can contain a variety of impurities, such as:

  • Deletion sequences: Resulting from incomplete amino acid coupling or deprotection steps.[3]

  • Truncated peptides: Shorter peptide chains that have prematurely terminated during synthesis.

  • Products of side-chain reactions: Unwanted modifications of amino acid side chains.

  • Diastereomers: Racemization of amino acids can occur during synthesis.

  • Incompletely deprotected peptides: Residual tBu groups on tyrosine or other protected amino acids.

Q3: What is the best HPLC column choice for purifying my this compound-containing peptide?

A3: The choice of HPLC column is critical for a successful purification. Here's a general guideline:

  • C18 Columns: These are the most common and a good starting point for most peptides. For peptides with significant hydrophobic character, a wide-pore C18 column (e.g., 300 Å) is recommended to allow for better interaction between the peptide and the stationary phase.

  • C8 and C4 Columns: For highly hydrophobic peptides that are too strongly retained on a C18 column, a less retentive stationary phase like C8 or C4 can be beneficial.[4] This will reduce the retention time and can improve peak shape.

Q4: How does the tBu protecting group influence the retention time of my peptide in RP-HPLC?

A4: The tert-butyl (tBu) group is a bulky and hydrophobic moiety. Its presence on the D-Tyrosine side chain significantly increases the overall hydrophobicity of the peptide. Consequently, a peptide containing Tyr(tBu) will have a longer retention time on an RP-HPLC column compared to its unprotected counterpart. The magnitude of this increase in retention time depends on the overall amino acid sequence of the peptide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of peptides containing this compound.

Problem 1: Poor Peak Shape (Tailing or Broadening)
  • Symptom: Your HPLC chromatogram displays asymmetrical peaks with a trailing edge or peaks that are excessively broad.

  • Possible Causes:

    • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column packing material.[2]

    • Peptide Aggregation: The hydrophobic peptide may be aggregating in solution or on the column.

    • Insufficient Ion-Pairing: A low concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase can lead to poor peak shape.

    • Poor Solubility: The peptide may be partially precipitating on the column.

  • Solutions:

    • Optimize Mobile Phase Additive: Ensure your mobile phase contains at least 0.1% TFA to effectively suppress silanol interactions. If TFA is not suitable for your application (e.g., due to ion suppression in mass spectrometry), consider using formic acid (FA), although this may lead to broader peaks.

    • Improve Sample Solubility: Dissolve the lyophilized peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or isopropanol before diluting it with the initial mobile phase.

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve the solubility of hydrophobic peptides and reduce peak tailing.

    • Optimize the Gradient: A shallower gradient can often improve peak sharpness by allowing more time for the peptide to elute in a narrower band.

Problem 2: Peak Splitting or Shoulders on the Main Peak
  • Symptom: The main peak in your chromatogram is split into two or more distinct peaks or has a noticeable shoulder.

  • Possible Causes:

    • Presence of Closely Eluting Impurities: Diastereomers or peptides with incomplete side-chain deprotection can have very similar retention times to the target peptide.

    • Partial Cleavage of the tBu Group: If the final cleavage step was not complete, you will have a mixture of the fully deprotected peptide and the Tyr(tBu)-containing peptide.

    • Column Degradation: The column may be contaminated or have a void at the head.

  • Solutions:

    • Optimize the Gradient: A shallower gradient around the elution point of your peptide can improve the resolution of these closely eluting species.

    • Verify Cleavage and Deprotection: Analyze your crude product by mass spectrometry to confirm the complete removal of all protecting groups, including the tBu group from D-Tyrosine.

    • Column Maintenance: Wash the column with a strong solvent series (e.g., isopropanol, acetonitrile). If the problem persists, consider replacing the column.

Problem 3: High System Backpressure
  • Symptom: The HPLC system indicates a pressure that is significantly higher than normal for the applied flow rate and mobile phase.

  • Possible Causes:

    • Peptide Precipitation: The peptide may have precipitated at the head of the column or in the system's tubing or frits due to poor solubility in the mobile phase.

    • Clogged Frit or Column: Particulate matter from the sample or mobile phase may be obstructing the flow path.

  • Solutions:

    • Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection.

    • Ensure Complete Dissolution: Make sure your peptide is fully dissolved in a solvent that is compatible with the initial mobile phase conditions.

    • System Maintenance: Back-flush the column (if permitted by the manufacturer) and check for clogged frits or tubing.

Problem 4: Low Recovery of the Purified Peptide
  • Symptom: The amount of purified peptide obtained after lyophilization is significantly lower than anticipated.

  • Possible Causes:

    • Poor Solubility: The peptide may be precipitating in the sample vial, leading to an inaccurate injection amount.

    • Adsorption to HPLC System Components: Hydrophobic peptides can adsorb to the metallic surfaces of the HPLC system, such as tubing and injector parts.

    • Irreversible Binding to the Column: The peptide may be binding irreversibly to the stationary phase.

  • Solutions:

    • Optimize Sample Solubility: Experiment with different solvents to fully dissolve your peptide before injection.

    • Use a Biocompatible HPLC System: If available, use an HPLC system with PEEK tubing and components to minimize metallic interactions.

    • Change the Stationary Phase: If irreversible adsorption is suspected, try a less hydrophobic column, such as a C8 or C4.

Data Presentation

Table 1: Comparison of HPLC Columns for Hydrophobic Peptide Purification
Column TypeTypical Retention CharacteristicsRecommended Use for this compound PeptidesExpected Purity/Yield
C18 High hydrophobicity, strong retention of nonpolar molecules.Good starting point for moderately hydrophobic peptides.Can provide high purity, but yield may be compromised for very hydrophobic peptides due to strong binding.
C8 Intermediate hydrophobicity, less retentive than C18.Suitable for peptides that are too strongly retained on C18, improving peak shape and recovery.Often provides a good balance of purity and yield for hydrophobic peptides.
C4 Low hydrophobicity, least retentive of the three.Recommended for very large or highly hydrophobic peptides.May result in lower resolution for smaller peptides but can significantly improve the yield of very hydrophobic ones.
Table 2: Comparison of Mobile Phase Additives
AdditiveConcentrationEffect on Peak ShapeMass Spectrometry Compatibility
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, leads to sharp peaks.Can cause ion suppression, reducing sensitivity.
Formic Acid (FA) 0.1%Weaker ion-pairing agent, may result in broader peaks compared to TFA.Excellent compatibility, minimal ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound

This protocol provides a general guideline for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (including this compound) (3-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU (0.95 equivalents to the amino acid) and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents to the amino acid) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups, including the tBu group from D-Tyrosine.

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptidyl-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common choice is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). This cocktail is effective for peptides containing sensitive residues. Caution: Prepare and use the cleavage cocktail in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: RP-HPLC Purification

This protocol outlines a general procedure for the purification of a hydrophobic peptide by RP-HPLC.

  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a strong solvent like DMSO. Dilute the solution with the initial mobile phase (e.g., 95% water with 0.1% TFA / 5% acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Setup:

    • Column: A C18 or C8 reversed-phase column with a wide pore size (300 Å).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Scouting Run: Perform an initial broad gradient run (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your peptide.

  • Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the peptide to improve resolution. For example, if the peptide elutes at 40% B in the scouting run, a new gradient could be 30% to 50% B over 40 minutes.

  • Fraction Collection: Collect fractions corresponding to the peaks in your chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide. Pool the pure fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Mandatory Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification CrudePeptide Crude Lyophilized Peptide Dissolution Dissolve in minimal strong organic solvent (e.g., DMSO) CrudePeptide->Dissolution Dilution Dilute with initial mobile phase Dissolution->Dilution Filtration Filter sample (0.22 µm) Dilution->Filtration Injection Inject onto HPLC column (e.g., C18, C8, or C4) Filtration->Injection Gradient Apply optimized gradient (e.g., shallow gradient of ACN in water with 0.1% TFA) Detection Monitor elution at 214 nm and 280 nm Fractionation Collect fractions containing the target peptide Analysis Analyze fractions for purity (Analytical HPLC, MS) Fractionation->Analysis Pooling Pool pure fractions Lyophilization Lyophilize to obtain pure peptide powder

Caption: General workflow for the purification of this compound containing peptides.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingDecisionTree Start HPLC Purification Issue PoorPeakShape Poor Peak Shape? Start->PoorPeakShape PeakSplitting Peak Splitting/Shoulders? PoorPeakShape->PeakSplitting No TailingBroadening Tailing or Broadening PoorPeakShape->TailingBroadening Yes HighBackpressure High Backpressure? PeakSplitting->HighBackpressure No ImpurityShoulder Closely eluting impurity or incomplete deprotection PeakSplitting->ImpurityShoulder Yes LowRecovery Low Recovery? HighBackpressure->LowRecovery No PrecipitationClog Peptide precipitation or column clog HighBackpressure->PrecipitationClog Yes SolubilityAdsorption Poor solubility or adsorption issues LowRecovery->SolubilityAdsorption Yes OptimizeMobilePhase Optimize mobile phase (0.1% TFA). Increase column temperature. Use shallower gradient. TailingBroadening->OptimizeMobilePhase OptimizeGradient Optimize gradient for better resolution. Verify cleavage with MS. ImpurityShoulder->OptimizeGradient FilterSample Filter sample. Improve sample solubility. PrecipitationClog->FilterSample ChangeSolventColumn Optimize sample solvent. Use biocompatible system. Try a less hydrophobic column. SolubilityAdsorption->ChangeSolventColumn

Caption: Troubleshooting decision tree for HPLC purification of hydrophobic peptides.

References

Impact of scavengers on Fmoc-D-Tyr(tBu)-OH during TFA cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of scavengers during the trifluoroacetic acid (TFA) cleavage of Fmoc-D-Tyr(tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using scavengers during the TFA cleavage of this compound?

During the acid-catalyzed removal of the tert-butyl (tBu) protecting group from the tyrosine side chain, a highly reactive tert-butyl cation is generated.[1][2] This carbocation is a potent electrophile that can re-alkylate the electron-rich phenol ring of the deprotected tyrosine, leading to a significant and often hard-to-remove impurity.[1][2] Scavengers are nucleophilic agents added to the cleavage cocktail to trap these reactive carbocations, thereby preventing this undesirable side reaction.[1]

Q2: What is the main side product observed during the TFA cleavage of peptides containing Tyr(tBu) in the absence of appropriate scavengers?

The primary side product is tert-butylated tyrosine, where the tert-butyl group has been re-attached to the aromatic ring of the tyrosine side chain. This results in a mass increase of 56 Da in the final peptide. This modification can alter the peptide's biological activity and makes purification more challenging.

Q3: Which scavengers are most effective for protecting tyrosine during TFA cleavage?

Several scavengers can be used, often in combination, to protect tyrosine. Phenol and thioanisole are particularly effective due to their aromatic nature, which makes them excellent traps for carbocations. Triisopropylsilane (TIS) and water are also commonly used as part of a scavenger cocktail to capture the reactive tert-butyl cations.

Q4: Can I use a standard TFA/TIS/H₂O cocktail for cleaving a peptide containing this compound?

While a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is a good starting point for many peptides, it may not be sufficient to completely prevent tyrosine alkylation, especially in sequences that are prone to side reactions or during longer cleavage times. For peptides containing sensitive residues like tyrosine, particularly in combination with other susceptible amino acids like tryptophan, methionine, or cysteine, a more robust scavenger cocktail is recommended.

Q5: What is "Reagent K" and when should it be used?

Reagent K is a more potent scavenger cocktail with the typical composition of TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at a ratio of 82.5:5:5:5:2.5. It is highly effective in preventing a wide range of side reactions, including the alkylation of tyrosine. Its use is recommended for complex peptides or sequences containing multiple sensitive residues that are prone to modification during TFA cleavage.

Troubleshooting Guide

Problem Possible Cause Solution
Mass spectrometry shows a peak at +56 Da for the desired peptide. Alkylation of the tyrosine side chain by the tert-butyl cation.- Ensure a sufficient concentration of appropriate scavengers in your cleavage cocktail. For tyrosine-containing peptides, consider adding phenol or thioanisole. - For peptides with multiple sensitive residues, switch to a more robust scavenger cocktail like Reagent K. - Reduce the cleavage reaction time to the minimum required for complete deprotection to lower the exposure to reactive cations.
Incomplete removal of the tBu protecting group from tyrosine. - Insufficient acid concentration or reaction time. - Steric hindrance around the tyrosine residue.- Ensure your TFA concentration is at least 90-95%. - Increase the cleavage time in increments of 30-60 minutes and monitor for completion by HPLC. - If the problem persists, a stronger acid system may be required, although this is less common in Fmoc chemistry.
Observation of other unexpected side products. Modification of other sensitive amino acids in the sequence (e.g., oxidation of Met, alkylation of Trp).- Select a scavenger cocktail that protects all sensitive residues in your peptide. For example, if both Tyr and Met are present, a cocktail containing thioanisole is beneficial as it protects both. - The use of EDT in the cleavage cocktail can help to keep cysteine residues in a reduced state.
Low peptide yield after cleavage and precipitation. Reattachment of the cleaved peptide to the resin, particularly if tyrosine is the C-terminal residue.- Ensure efficient scavenging to prevent the formation of reactive species on the resin. - After cleavage, ensure the peptide is fully precipitated from the TFA solution by using a sufficient volume of cold diethyl ether and allowing adequate time for precipitation at a low temperature.

Data Presentation

Table 1: Comparison of Scavenger Cocktails for TFA Cleavage of a Model Peptide Containing Tyr(tBu)
Scavenger Cocktail (v/v) Composition Target Residues Relative Yield of Desired Peptide (%) Relative Abundance of tBu-Tyr Side Product (%)
Standard TFA/H₂O/TIS (95:2.5:2.5)General~90-95%~5-10%
Phenol-Enhanced TFA/Phenol/H₂O/TIS (90:5:2.5:2.5)Tyr, Trp>95%<5%
Thioanisole-Enhanced TFA/Thioanisole/H₂O/TIS (90:5:2.5:2.5)Tyr, Trp, Met>95%<5%
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Tyr, Trp, Met, Cys>98%<2%

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides that do not contain multiple sensitive residues.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Prepare this solution fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the peptide should form.

  • Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K

This protocol is recommended for peptides containing multiple sensitive residues, including tyrosine.

  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).

  • Cleavage Reaction: Add Reagent K to the resin and gently agitate at room temperature for 2 to 4 hours.

  • Peptide Isolation, Precipitation, Collection, and Drying: Follow steps 4 through 7 in Protocol 1.

Visualizations

Cleavage_Mechanism Fmoc-D-Tyr(tBu)-OH_Peptide Peptide-Tyr(tBu) Deprotected_Peptide Peptide-Tyr-OH Fmoc-D-Tyr(tBu)-OH_Peptide->Deprotected_Peptide + TFA tBu_cation tert-butyl cation (reactive) Fmoc-D-Tyr(tBu)-OH_Peptide->tBu_cation + TFA TFA TFA Side_Product Peptide-Tyr(tBu) (Alkylated) tBu_cation->Side_Product re-alkylates Deprotected Peptide Trapped_Cation Scavenger-tBu adduct (stable) tBu_cation->Trapped_Cation trapped by Scavenger Scavenger (e.g., Phenol, TIS)

Caption: TFA cleavage of Tyr(tBu) and the role of scavengers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Dry_Resin Dry Peptide-Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Add_Cocktail Agitate Agitate (1.5-4h) Add_Cocktail->Agitate Filter Filter Resin Agitate->Filter Precipitate Precipitate in Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash Wash with Ether Centrifuge->Wash Dry_Peptide Dry Crude Peptide Wash->Dry_Peptide

Caption: General experimental workflow for TFA cleavage.

Scavenger_Selection Peptide_Sequence Analyze Peptide Sequence Sensitive_Residues Contains Tyr, Trp, Met, or Cys? Peptide_Sequence->Sensitive_Residues Standard_Cocktail Use TFA/TIS/H₂O Sensitive_Residues->Standard_Cocktail No Reagent_K Use Reagent K or a custom cocktail with Phenol/Thioanisole/EDT Sensitive_Residues->Reagent_K Yes

Caption: Decision guide for scavenger cocktail selection.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Fmoc-D-Tyr(tBu)-OH Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the constituent amino acid building blocks is of paramount importance. The presence of even minor impurities in raw materials like Fmoc-D-Tyr(tBu)-OH can lead to the formation of deletion sequences, truncated peptides, and other side-products, complicating purification and potentially impacting the biological activity of the final peptide. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the chemical and enantiomeric purity of this compound, complete with detailed experimental protocols and supporting data.

Objective Comparison of Analytical Techniques

HPLC is the industry standard for determining the purity of Fmoc-protected amino acids due to its high resolution, sensitivity, and quantitative accuracy. Two primary HPLC-based approaches are employed for a thorough purity assessment of this compound:

  • Reversed-Phase HPLC (RP-HPLC): This achiral method is used to determine the overall chemical purity by separating the target molecule from process-related impurities and degradation products. Common impurities include the unprotected starting material (H-D-Tyr(tBu)-OH), Fmoc-protected dipeptides (e.g., Fmoc-D-Tyr(tBu)-D-Tyr(tBu)-OH), and by-products related to the Fmoc protecting group.

  • Chiral HPLC: This method is essential for quantifying the enantiomeric purity of the D-amino acid derivative. The presence of the corresponding L-enantiomer, Fmoc-L-Tyr(tBu)-OH, is a critical quality attribute, as its incorporation into a peptide sequence can lead to diastereomeric impurities that are often difficult to separate and can have significantly different biological properties.

Data Presentation

The following tables summarize the typical performance of different HPLC methods in the analysis of this compound and present a comparative analysis of hypothetical samples from three different suppliers.

Table 1: Comparison of HPLC Methodologies for this compound Analysis

Parameter Reversed-Phase HPLC (Achiral) Chiral HPLC
Primary Objective Determination of chemical purity and quantification of process-related impurities.Determination of enantiomeric purity (quantification of the L-enantiomer).
Typical Stationary Phase C18 (octadecyl silane)Polysaccharide-based (e.g., cellulose or amylose derivatives)
Separation Principle Hydrophobic interactionsEnantioselective interactions (e.g., hydrogen bonding, dipole-dipole)
Key Advantages Robust, widely applicable, effectively separates a broad range of impurities.High selectivity for enantiomers, crucial for ensuring stereochemical integrity.
Limitations Cannot separate enantiomers.May not effectively separate all process-related impurities.

Table 2: Hypothetical Comparative Purity Analysis of this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C
Chemical Purity (RP-HPLC, Area %) 99.85%99.52%98.99%
Fmoc-L-Tyr(tBu)-OH (Chiral HPLC, Area %) 0.03%0.15%0.45%
H-D-Tyr(tBu)-OH (RP-HPLC, Area %) 0.05%0.18%0.25%
Fmoc-D-Tyr(tBu)-Dimer (RP-HPLC, Area %) 0.07%0.15%0.31%
Other Impurities (RP-HPLC, Area %) Not Detected< 0.1%< 0.1%

Experimental Protocols

Reversed-Phase HPLC (Achiral) for Chemical Purity

This method is designed to separate this compound from its potential process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

This method is optimized for the separation of the D- and L-enantiomers of Fmoc-Tyr(tBu)-OH.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Lux 5 µm Cellulose-2, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% TFA) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration RP_HPLC Reversed-Phase HPLC (Chemical Purity) Filtration->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Filtration->Chiral_HPLC Purity_Assessment Assess Chemical Purity (>99.0%) RP_HPLC->Purity_Assessment Enantiomer_Quantification Quantify L-Enantiomer (<0.1%) Chiral_HPLC->Enantiomer_Quantification

Caption: Workflow for the comprehensive HPLC analysis of this compound purity.

A Comparative Guide to Chiral Purity Assessment of Fmoc-D-Tyr(tBu)-OH by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

The enantiomeric purity of Fmoc-D-Tyr(tBu)-OH, a crucial building block in solid-phase peptide synthesis, is a critical quality attribute that directly impacts the purity and biological activity of the final synthetic peptide.[1] High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and reliable method for determining the enantiomeric excess of this compound, offering high precision, speed, and sensitivity.[1][2] This guide provides a comparative overview of various HPLC methods for the chiral purity assessment of this compound, supported by experimental data to aid researchers, scientists, and drug development professionals in method selection and implementation.

Comparative Performance of Chiral Stationary Phases

A variety of chiral stationary phases are effective for the enantioseparation of Fmoc-protected amino acids. The choice of CSP and mobile phase composition is critical for achieving optimal separation. Polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic CSPs have all demonstrated successful resolution of Fmoc-amino acid enantiomers.

Below is a summary of HPLC methods and their performance in the chiral separation of Fmoc-Tyr(tBu)-OH.

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)DetectionRetention Time (D-enantiomer) (min)Retention Time (L-enantiomer) (min)Resolution (Rs)Reference
Lux Cellulose-2250 x 4.6 mm, 5 µmAcetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v)1.0UV @ 220 nm~13.5~12.0>1.5[1]
Lux Cellulose-3250 x 4.6 mm, 5 µmAcetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v)1.0UV @ 220 nm~12.5~11.0>1.5[1]
CHIRALPAK ZWIX(-)-H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA--0.481.923.58
CHIROBIOTIC T-Reversed Phase-----
QN-AX-Polar-ionic mode----~2.0

Note: "-" indicates data not specified in the source document. Retention times for Lux columns are estimated from the chromatogram provided in the source.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are representative experimental protocols for the chiral purity assessment of this compound using different HPLC systems.

Method 1: Polysaccharide-Based CSP (Reversed Phase)

  • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm) or Lux Cellulose-3 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min (isocratic).

  • Temperature: Ambient.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Zwitterionic CSP

  • Column: CHIRALPAK ZWIX(-)

  • Mobile Phase: A mixture of water and methanol (1:99, v/v) containing 30 mM triethylamine (TEA) and 60 mM formic acid (FA).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

Experimental Workflow

The general workflow for the chiral purity assessment of this compound by HPLC involves several key steps from sample preparation to data analysis.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase (e.g., 1 mg/mL) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., ACN/0.1% TFA in H₂O) hplc_system Equilibrate HPLC System with Mobile Phase prep_mobile->hplc_system hplc_system->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas (D- and L-enantiomers) chromatogram->integrate calculate Calculate Enantiomeric Purity / Excess integrate->calculate

Caption: Workflow for Chiral Purity Assessment by HPLC.

Discussion

The selection of a suitable chiral stationary phase and mobile phase is paramount for achieving the desired separation of this compound and its L-enantiomer. Polysaccharide-based CSPs, such as Lux Cellulose-2 and Lux Cellulose-3, have demonstrated baseline resolution under reversed-phase conditions using a common mobile phase of acetonitrile and water with a trifluoroacetic acid modifier. These methods are robust and can resolve a wide range of Fmoc-protected amino acids, making them a versatile choice for peptide synthesis laboratories.

Macrocyclic glycopeptide-based CSPs, like CHIROBIOTIC T, are also effective, particularly in reversed-phase mode for Fmoc-amino acids. Zwitterionic and anion-exchange type CSPs, such as CHIRALPAK ZWIX(-) and QN-AX, offer alternative selectivities and can provide excellent resolution, sometimes with very different mobile phase compositions.

The choice of mobile phase additives, such as trifluoroacetic acid or formic acid, is crucial as they can significantly influence retention and chiral recognition. In general, trifluoroacetic acid with acetonitrile as the organic modifier is a good starting point for the chiral separation of Fmoc-amino acid derivatives.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acids is a critical determinant of the final product's purity, yield, and analytical characteristics. This guide provides an objective comparison of Fmoc-D-Tyr(tBu)-OH with its primary alternative, focusing on their impact on synthesis outcomes and subsequent mass spectrometry analysis. The information presented herein is supported by experimental data from peer-reviewed studies.

Performance Comparison in Peptide Synthesis

The choice of the side-chain protecting group for tyrosine significantly influences the efficiency of peptide synthesis and the purity of the crude product. The tert-butyl (tBu) group is a widely used protecting group for the hydroxyl function of tyrosine due to its stability under the basic conditions required for Fmoc removal and its straightforward cleavage with strong acids like trifluoroacetic acid (TFA). However, for complex or aggregation-prone peptide sequences, alternative protecting groups such as trityl (Trt) may offer advantages.[1]

Studies have shown that for model peptides containing nucleophilic amino acids such as tryptophan and methionine, the use of Fmoc-amino acids with Trt side-chain protection can result in crude peptides of higher purity compared to their Fmoc/tBu counterparts.[2] The bulkiness of the Trt group can disrupt the formation of secondary structures that lead to peptide aggregation during synthesis, a common cause of incomplete reactions and the generation of deletion sequences. Furthermore, the higher acid lability of the Trt group allows for milder deprotection conditions, which can minimize side reactions.[1][3]

Conversely, the tBu group is generally more cost-effective and suitable for routine synthesis of straightforward peptide sequences.[4]

Quantitative Data Summary

The following table summarizes the comparative purity of a model peptide containing Tyrosine, synthesized using either tBu or Trt side-chain protection, as determined by HPLC analysis of the crude product after cleavage.

Peptide SequenceTyr Protecting GroupCleavage ConditionsCrude Purity (%)
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHtBu65% TFA in DCM, 2h43
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHTrt65% TFA in DCM, 2h80
H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OHTrt1.1% TFA in DCM, 2h92

Data synthesized from Barlos, K., et al. (1998). J Pept Res.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, providing confirmation of the correct molecular weight and sequence information through fragmentation analysis (MS/MS). The nature of the protecting groups used during synthesis can influence the fragmentation patterns observed.

Peptides synthesized using this compound, after cleavage and deprotection, will contain a native D-tyrosine residue. However, incomplete removal of the tBu group or side reactions during cleavage can lead to the formation of t-butylated species. These are readily identifiable by mass spectrometry as they will exhibit a mass increase of 56 Da compared to the desired peptide.

Characteristic Fragmentation in MS/MS

In collision-induced dissociation (CID) tandem mass spectrometry, peptides fragment along the backbone, producing characteristic b- and y-type ions that are used for sequence determination. The side chains of amino acid residues can also undergo fragmentation. For peptides containing a Tyr(tBu) residue (due to incomplete deprotection), a characteristic neutral loss of isobutylene (C₄H₈), corresponding to a mass difference of 56 Da, is a key diagnostic feature. This neutral loss can be observed from the precursor ion and from fragment ions containing the Tyr(tBu) residue.

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for the manual synthesis of a peptide using this compound.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (including this compound) (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or DIC/Oxyma in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Final Washing: Wash the peptide-resin extensively with DMF, DCM, and methanol, and then dry under vacuum.

Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap the reactive t-butyl cations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

  • Washing and Drying: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 times. Dry the crude peptide under vacuum.

LC-MS/MS Analysis
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 300-2000).

    • MS/MS Fragmentation: Use collision-induced dissociation (CID) for fragmentation. Select the most intense precursor ions from the MS1 scan for fragmentation. Acquire MS/MS spectra to identify the peptide sequence.

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-AA (e.g., this compound) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for all AAs Wash2->Repeat Repeat->Deprotect1 Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final cycle Cleave Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Analyze LC-MS Analysis Precipitate->Analyze

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

MS_Analysis_Logic cluster_MS Mass Spectrometer Crude_Peptide Crude Peptide Sample LC_Separation LC Separation (Reverse Phase) Crude_Peptide->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI Eluted Peptides MS1 MS1 Scan (Detect Precursor Ions) ESI->MS1 Precursor_Selection Precursor Ion Selection (Data-Dependent) MS1->Precursor_Selection CID Collision-Induced Dissociation (CID) Precursor_Selection->CID MS2 MS2 Scan (Detect Fragment Ions) CID->MS2 Data_Analysis Data Analysis (Sequence Confirmation) MS2->Data_Analysis

Caption: Logical workflow for the LC-MS/MS analysis of a synthetic peptide.

Caption: Characteristic neutral loss of isobutylene from a Tyr(tBu)-containing peptide fragment in MS/MS.

References

A Head-to-Head Comparison: Fmoc-D-Tyr(tBu)-OH vs. Fmoc-D-Tyr(H)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high purity and yield of the target peptide. For the incorporation of D-tyrosine, researchers are often faced with the choice between using the side-chain protected Fmoc-D-Tyr(tBu)-OH or the unprotected Fmoc-D-Tyr(H)-OH. This guide provides an objective comparison of these two building blocks, supported by representative experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their SPPS applications.

The core difference lies in the presence of the tert-butyl (tBu) protecting group on the phenolic hydroxyl function of the D-tyrosine side chain in this compound. This seemingly small modification has significant implications for the efficiency and outcome of the peptide synthesis.

The Critical Role of the tert-Butyl Protecting Group

The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to undesired reactions during SPPS. The primary side reaction is O-acylation, where the activated carboxyl group of the incoming amino acid acylates the tyrosine hydroxyl group instead of the N-terminal amine of the growing peptide chain.[1][2][3] This leads to the formation of branched peptide impurities that are often difficult to separate from the desired product, resulting in lower purity and overall yield.[2][3]

The tert-butyl (tBu) group in this compound serves as a robust shield for this reactive hydroxyl group. It is stable under the basic conditions required for the removal of the N-terminal Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under the strongly acidic conditions of the final cleavage step (e.g., with trifluoroacetic acid, TFA). This orthogonality is a cornerstone of the widely used Fmoc/tBu SPPS strategy.

While the use of unprotected Fmoc-D-Tyr(H)-OH is feasible for the synthesis of short peptides, it presents a higher risk of side reactions and may necessitate the use of more potent activating agents or longer coupling times to ensure complete acylation of the N-terminal amine.

Performance Comparison: A Data-Driven Perspective

To illustrate the practical differences in performance between this compound and Fmoc-D-Tyr(H)-OH, the following table summarizes representative data from a hypothetical synthesis of a model hexapeptide (Ac-D-Ala-D-Phe-D-Tyr-D-Leu-D-Val-D-Gly-NH2).

ParameterThis compoundFmoc-D-Tyr(H)-OH
Coupling Efficiency at D-Tyr residue >99.5%~95%
Crude Peptide Purity (by RP-HPLC) 92%75%
Major Impurity Deletion Sequence (0.5%)O-acylated Branched Peptide (15%)
Overall Yield of Purified Peptide 85%60%
Required Equivalents of Amino Acid 3 eq.4 eq.
Coupling Time for D-Tyr residue 1 hour2 hours

This data is representative and intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

The data clearly indicates a superior performance for the protected amino acid. The use of this compound results in a significantly higher crude purity and overall yield, primarily due to the prevention of O-acylation.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound and Fmoc-D-Tyr(H)-OH into a peptide sequence using a standard manual SPPS workflow on a Rink Amide resin.

Protocol 1: Incorporation of this compound
  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in 1 mL of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1 hour at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

Protocol 2: Incorporation of Fmoc-D-Tyr(H)-OH
  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 2 mL of DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Tyr(H)-OH (4 eq.), HATU (3.9 eq.), in 1 mL of DMF.

    • Add DIPEA (8 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step.

Visualizing the Workflow and Side Reaction

The following diagrams illustrate the key steps in the SPPS workflow and the potential side reaction when using unprotected D-tyrosine.

SPPS_Workflow_Protected Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (this compound, HBTU/HOBt/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Next_Cycle Proceed to Next Cycle Washing2->Next_Cycle

Figure 1. SPPS workflow with this compound.

SPPS_Side_Reaction cluster_main Coupling with Fmoc-D-Tyr(H)-OH cluster_products Potential Products Activated_AA Activated Fmoc-AA-COOH Peptide_Resin H2N-Peptide-Resin with unprotected Tyr(H) Activated_AA->Peptide_Resin Reacts with Desired_Peptide Desired Linear Peptide (N-acylation) Peptide_Resin->Desired_Peptide Forms Side_Product Branched Peptide Impurity (O-acylation) Peptide_Resin->Side_Product Can also form

Figure 2. Potential for O-acylation side reaction.

Conclusion and Recommendation

The choice between this compound and Fmoc-D-Tyr(H)-OH has a profound impact on the efficiency and purity of solid-phase peptide synthesis. The use of this compound is strongly recommended for the majority of SPPS applications. The tert-butyl protecting group effectively prevents the O-acylation of the tyrosine side chain, leading to a cleaner crude product, higher overall yield, and a more straightforward purification process.

While Fmoc-D-Tyr(H)-OH may be considered for the synthesis of very short peptides where purification is less challenging, the risks of side reactions and the need for more stringent coupling conditions often outweigh the potential cost savings. For researchers, scientists, and drug development professionals aiming for reliable and high-quality peptide synthesis, this compound is the superior and more robust choice.

References

A Comparative Guide to Fmoc-D-Tyr(tBu)-OH and Other Protected D-Tyrosine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields, purity, and stereochemical integrity of the target peptide. This guide provides a comprehensive comparison of Fmoc-D-Tyr(tBu)-OH with other commonly used protected D-tyrosine derivatives. We will delve into their performance based on experimental data, outline detailed protocols for their use and analysis, and visualize key chemical transformations and biological pathways.

Introduction to D-Tyrosine Protection Strategies

The hydroxyl group of the tyrosine side chain is reactive and can undergo undesired acylation during peptide coupling steps.[1] Therefore, a protecting group is typically required. The choice of this protecting group, in conjunction with the Nα-amino protecting group, defines the overall synthesis strategy. The two most prevalent strategies are the Fmoc/tBu and the Boc/Bzl approaches.[2]

  • Fmoc/tBu Strategy: This widely used orthogonal strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[2] this compound is the quintessential D-tyrosine derivative for this approach.

  • Boc/Bzl Strategy: This older strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl) based groups for side-chain protection, which are typically removed by strong acids like hydrofluoric acid (HF).[3]

The choice between these strategies and their corresponding protected tyrosine derivatives significantly impacts the synthesis workflow, potential side reactions, and the final purity of the peptide.

Comparative Performance of Protected D-Tyrosine Derivatives

While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can compile and compare the performance of different protected D-tyrosine derivatives based on established chemical principles and reported outcomes in various studies.

Table 1: Comparison of Common Protected D-Tyrosine Derivatives

DerivativeNα-ProtectionSide-Chain ProtectionDeprotection ConditionsKey AdvantagesPotential Disadvantages
This compound Fmoctert-Butyl (tBu)Nα-Fmoc: 20-50% Piperidine in DMF. Side-Chain tBu: Strong acid (e.g., 95% TFA).Orthogonal protection scheme allows for milder overall conditions; less risk of peptide degradation.[2]The tBu cation released during deprotection can potentially lead to side reactions if not properly scavenged.
Fmoc-D-Tyr(Bzl)-OH FmocBenzyl (Bzl)Nα-Fmoc: 20-50% Piperidine in DMF. Side-Chain Bzl: Strong acid (e.g., HF) or catalytic transfer hydrogenation.Bzl group is stable to TFA, allowing for the synthesis of protected peptide fragments.Requires harsher cleavage conditions (HF) which can degrade sensitive peptides and requires specialized equipment. Partial removal can occur with TFA.
Boc-D-Tyr(Bzl)-OH BocBenzyl (Bzl)Nα-Boc: Moderate acid (e.g., 25-50% TFA in DCM). Side-Chain Bzl: Strong acid (e.g., HF).Robust and well-established chemistry.Requires strong acid for both Nα-deprotection and final cleavage, which can be detrimental to complex or sensitive peptides. Not a truly orthogonal system.
Boc-D-Tyr(2-BrZ)-OH Boc2-Bromobenzyloxycarbonyl (2-BrZ)Nα-Boc: Moderate acid (e.g., 25-50% TFA in DCM). Side-Chain 2-BrZ: Strong acid (e.g., HF).Increased acid stability of the side-chain protection compared to Bzl.Still requires harsh final cleavage conditions.

Quantitative Performance Metrics

Obtaining precise, universally applicable quantitative data is challenging as coupling efficiencies and racemization rates are highly sequence-dependent and influenced by the coupling reagents used. However, general trends can be summarized.

Table 2: Indicative Performance Data for Tyrosine Derivatives in SPPS

ParameterThis compoundOther Derivatives (General Trends)Factors Influencing Outcome
Coupling Efficiency Generally high (>99%) with modern coupling reagents (e.g., HBTU, HATU, DIC/Oxyma).Similar high efficiencies can be achieved with appropriate activation.Steric hindrance of the preceding amino acid, peptide sequence, coupling reagent, and reaction time.
Racemization Low, but can be influenced by the choice of coupling reagent and base. For Fmoc-Ser(tBu)-OH, racemization was negligible with most coupling reagents except HATU/NMM.Histidine and Cysteine are particularly prone to racemization. The choice of coupling reagent is a major factor.Coupling reagent, activation time, temperature, and the specific amino acid being coupled.
Side-Chain Deprotection Yield High (>95%) with standard TFA cleavage cocktails.Dependent on the protecting group and cleavage conditions. Bzl groups require harsher conditions (e.g., HF) for complete removal.Cleavage cocktail composition, reaction time, and temperature.
Common Side Products Incomplete deprotection, side-chain acylation (if deprotected prematurely), products from scavenger reactions.O-acylation of unprotected tyrosine, byproducts from harsh cleavage conditions (e.g., with HF).Purity of reagents, efficiency of washing steps, composition of cleavage cocktail.

Experimental Protocols

To facilitate a direct comparison of different protected D-tyrosine derivatives, the following experimental protocols are provided.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model tripeptide, Ac-D-Tyr-Ala-Phe-NH2, on a Rink Amide resin using different protected D-tyrosine derivatives.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection (for the first amino acid):

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • Chain Elongation (Fmoc-Ala-OH and Protected D-Tyrosine):

    • Repeat the Fmoc deprotection and coupling steps for Fmoc-Ala-OH and the respective protected D-tyrosine derivative (this compound, Fmoc-D-Tyr(Bzl)-OH, etc.).

  • N-terminal Acetylation:

    • Following the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min), and dry under vacuum.

  • Cleavage and Deprotection:

    • For tBu-protected peptides: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.

    • For Bzl-protected peptides: Follow appropriate HF cleavage protocols in a dedicated apparatus.

    • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.

Protocol 2: HPLC Analysis of Peptide Purity

This protocol is for the analysis of the crude peptide synthesized in Protocol 1.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 3: Determination of Racemization by Amino Acid Analysis

This protocol determines the extent of racemization of the D-tyrosine residue.

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA).

  • HPLC Analysis:

    • Separate the diastereomeric derivatives on a standard C18 column using an appropriate gradient.

    • Quantify the peak areas corresponding to the D- and L-tyrosine derivatives.

  • Calculation: The percentage of racemization is calculated based on the ratio of the L-tyrosine derivative to the total (D + L) tyrosine derivatives.

Visualizations

Chemical Structures and SPPS Workflow

The following diagrams illustrate the chemical structures of the compared D-tyrosine derivatives and the general workflow of solid-phase peptide synthesis.

G cluster_derivatives Protected D-Tyrosine Derivatives cluster_workflow Solid-Phase Peptide Synthesis (SPPS) Workflow This compound This compound coupling Amino Acid Coupling Fmoc-D-Tyr(Bzl)-OH Fmoc-D-Tyr(Bzl)-OH Boc-D-Tyr(Bzl)-OH Boc-D-Tyr(Bzl)-OH start Resin Swelling deprotection Nα-Deprotection start->deprotection deprotection->coupling washing Washing coupling->washing washing->deprotection Repeat for each amino acid cleavage Cleavage & Deprotection washing->cleavage peptide Purified Peptide cleavage->peptide

Caption: Key protected D-tyrosine derivatives and the general SPPS workflow.

Signaling Pathway: D-Tyrosine Peptides in Melanogenesis

Recent studies have shown that peptides containing D-tyrosine can have biological activity, such as inhibiting melanin synthesis. The diagram below illustrates the signaling pathway involved.

G cluster_pathway D-Tyrosine Peptide in Melanogenesis Inhibition d_tyr_peptide D-Tyrosine Containing Peptide receptor Cell Surface Receptor d_tyr_peptide->receptor Binds mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk Inhibits creb CREB mapk->creb Inhibits Phosphorylation mitf MITF mapk->mitf Inhibits Activation creb->mitf Reduces Transcription tyrosinase Tyrosinase mitf->tyrosinase Reduces Expression melanin Melanin Synthesis tyrosinase->melanin Catalyzes

Caption: Inhibition of melanogenesis by a D-tyrosine containing peptide.

Conclusion

This compound remains the derivative of choice for the majority of modern solid-phase peptide synthesis applications due to the mild conditions of the Fmoc/tBu orthogonal strategy. This approach generally leads to higher purity crude products and is more amenable to the synthesis of sensitive or modified peptides. However, for specific applications, such as the synthesis of protected peptide fragments, derivatives like Fmoc-D-Tyr(Bzl)-OH may be advantageous. The Boc/Bzl strategy, while still viable, is often reserved for specific cases where its particular chemical properties are beneficial.

The selection of a protected D-tyrosine derivative should be made after careful consideration of the target peptide's sequence, the desired scale of synthesis, and the available equipment and expertise. The experimental protocols provided in this guide offer a framework for conducting a rigorous in-house comparison to determine the optimal choice for a specific research or development goal.

References

A Comparative Guide to Monitoring the Coupling Reaction of Fmoc-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Kaiser Test and Its Alternatives for Monitoring Coupling Efficiency.

In solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to achieving high purity and yield of the final peptide. The sterically hindered nature of Fmoc-D-Tyr(tBu)-OH can present a challenge, making robust monitoring of the coupling reaction essential. This guide provides a comprehensive comparison of the traditional Kaiser test with alternative colorimetric methods for monitoring the coupling efficiency of this compound. Detailed experimental protocols and a summary of their respective advantages and limitations are presented to aid in the selection of the most appropriate method for your research needs.

Introduction to Coupling Reaction Monitoring in SPPS

The stepwise addition of amino acids in Fmoc-based SPPS involves a repeating cycle of N-terminal Fmoc group deprotection and subsequent coupling of the next Fmoc-protected amino acid. Incomplete coupling reactions lead to the formation of deletion peptides, which are often difficult to separate from the target peptide during purification. Therefore, qualitative or quantitative monitoring of the free amino groups on the resin-bound peptide after the coupling step is a critical in-process control. A positive result, indicating the presence of unreacted amines, signals the need for a second coupling step to drive the reaction to completion.

The Kaiser test, a ninhydrin-based colorimetric assay, has historically been the most common method for this purpose.[1] It is highly sensitive for the detection of primary amines.[2] However, the conditions of the Kaiser test can lead to the degradation of the Fmoc protecting group, potentially causing false-positive results.[3] Furthermore, it is unreliable for secondary amines, such as proline.[2] These limitations have led to the development of alternative methods, including the Chloranil and Isatin tests.

This guide will focus on the practical application and comparative performance of these tests for monitoring the coupling of this compound, a primary amine-containing amino acid where the Kaiser test is applicable but may still be subject to its inherent drawbacks.

Comparison of Monitoring Methods

The choice of monitoring method depends on several factors, including the specific amino acid being coupled, the desired level of sensitivity, and the potential for side reactions. The following table provides a qualitative comparison of the Kaiser test, Chloranil test, and Isatin test.

FeatureKaiser TestChloranil TestIsatin Test
Principle Reacts with primary amines to form a blue-purple colored product (Ruhemann's purple).[1]Reacts with secondary amines to form a blue-green colored product. Can also detect primary amines.Reacts specifically with N-terminal proline and other secondary amines to give a blue-colored product.
Primary Application Detection of primary amines.Detection of secondary amines (e.g., proline).Detection of secondary amines, particularly proline.
Sensitivity High for primary amines.Moderate to high.Moderate to high.
Color Change Positive: Blue/PurpleNegative: Yellow/ColorlessPositive: Blue/GreenNegative: Yellow/ColorlessPositive: BlueNegative: Yellow/Colorless
Advantages - Well-established and widely used.- High sensitivity for primary amines.- Reliable for secondary amines where the Kaiser test fails.- Can also detect primary amines.- Specific for proline and other imino acids.
Limitations - Unreliable for secondary amines.- Can give false positives with Fmoc-amino acids due to Fmoc group lability.- Destructive test.- Uses toxic reagents (KCN, Pyridine).- Less sensitive than the Kaiser test for primary amines.- Primarily for secondary amines.
Applicability to this compound Applicable, but with caution regarding potential false positives.Applicable.Not the primary test, as Tyr is a primary amine.

Experimental Protocols

Detailed methodologies for performing the Kaiser test, Chloranil test, and Isatin test are provided below.

Kaiser Test (Ninhydrin Test)

This test is highly sensitive for the detection of free primary amines on the peptide-resin.

Reagents:

  • Solution A (KCN/Pyridine): Dissolve 65 mg of KCN in 100 mL of deionized water to make a 0.01 M solution. Dilute 1 mL of this solution with 49 mL of pyridine.

  • Solution B (Ninhydrin/n-Butanol): Dissolve 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution C (Phenol/n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Transfer a small sample of the peptide-resin (10-15 beads) to a small test tube.

  • Add 2-3 drops of Solution A.

  • Add 2-3 drops of Solution B.

  • Add 2-3 drops of Solution C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue beads and/or solution: Incomplete coupling. A recoupling step is required.

  • Slightly blue beads, colorless solution: Coupling is nearly complete. Consider extending the coupling time or capping unreacted amines.

  • Yellow or colorless beads and solution: Coupling is complete.

Chloranil Test

This test is particularly useful for detecting secondary amines but can also be used for primary amines.

Reagents:

  • Reagent A (Acetaldehyde/DMF): Add 1 mL of acetaldehyde to 49 mL of N,N-dimethylformamide (DMF).

  • Reagent B (Chloranil/DMF): Dissolve 1 g of p-chloranil in 49 mL of DMF.

Procedure:

  • Place a small sample of the peptide-resin (1-5 mg) in a small test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

Interpretation of Results:

  • Blue or blue-green beads: Incomplete coupling.

  • Yellow or colorless beads: Coupling is complete.

Isatin Test

This test is specific for the detection of N-terminal proline and other secondary amines.

Reagents:

  • Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol and stir at room temperature for 2 hours. Filter to remove any undissolved solid. Dissolve 2.5 g of Boc-Phe-OH in the filtrate. The Boc-Phe-OH is added to improve the test's reliability.

Procedure:

  • Place a small sample of the peptide-resin (4-5 mg) in a small test tube.

  • Add 2-3 drops of the Isatin solution.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads.

Interpretation of Results:

  • Blue beads: Incomplete coupling of the secondary amine.

  • Yellow or orange beads: Complete coupling.

Quantitative Analysis of Coupling Efficiency

While colorimetric tests provide a rapid qualitative assessment, a more rigorous quantitative analysis of coupling efficiency can be achieved through High-Performance Liquid Chromatography (HPLC) analysis of a cleaved peptide sample. This method allows for the direct measurement of the desired peptide and any deletion sequences.

Experimental Protocol for Quantitative HPLC Analysis:

  • Sample Collection: After the coupling reaction of this compound and subsequent washing steps, a small, accurately weighed sample of the peptide-resin (e.g., 5-10 mg) is collected.

  • Peptide Cleavage: The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Sample Preparation: The cleavage mixture is filtered, and the peptide is precipitated with cold diethyl ether. The crude peptide is then dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for HPLC analysis.

  • HPLC Analysis: The sample is analyzed on a reverse-phase C18 column using a water/acetonitrile gradient containing 0.1% TFA. Detection is typically performed at 220 nm.

  • Data Analysis: The coupling efficiency is calculated by comparing the peak area of the desired full-length peptide with the peak areas of any deletion peptides corresponding to the absence of the coupled this compound.

Equation for Coupling Efficiency:

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the Kaiser test and provide a decision-making framework for selecting the appropriate monitoring test.

Kaiser_Test_Workflow start Start: After Coupling of This compound wash Wash Peptide-Resin start->wash sample Take a Small Sample of Peptide-Resin (10-15 beads) wash->sample add_reagents Add Kaiser Test Reagents: - Sol. A (KCN/Pyridine) - Sol. B (Ninhydrin/n-Butanol) - Sol. C (Phenol/n-Butanol) sample->add_reagents heat Heat at 110°C for 5 min add_reagents->heat observe Observe Color Change heat->observe complete Coupling Complete (Proceed to Deprotection) observe->complete Yellow/ Colorless incomplete Incomplete Coupling (Perform Recoupling) observe->incomplete Blue/ Purple

Figure 1. Experimental workflow for the Kaiser test.

Test_Selection_Logic start Select Monitoring Test for Coupling Reaction amino_acid_type What is the N-terminal amino acid to be acylated? start->amino_acid_type primary_amine Primary Amine (e.g., Tyr, Ala, Gly, etc.) amino_acid_type->primary_amine secondary_amine Secondary Amine (e.g., Pro) amino_acid_type->secondary_amine kaiser_test Kaiser Test (with caution for false positives) primary_amine->kaiser_test chloranil_test Chloranil Test secondary_amine->chloranil_test isatin_test Isatin Test secondary_amine->isatin_test

Figure 2. Logic diagram for selecting a coupling monitoring test.

Conclusion

Monitoring the coupling efficiency of this compound is crucial for the successful synthesis of tyrosine-containing peptides. While the Kaiser test is a rapid and sensitive method for detecting the primary amine of tyrosine, its potential for false positives in Fmoc-SPPS necessitates careful interpretation of the results. The Chloranil test offers a reliable alternative, being less prone to such interferences. For a definitive and quantitative assessment of coupling efficiency, HPLC analysis of a cleaved peptide sample remains the gold standard. By understanding the principles and limitations of each method and following robust experimental protocols, researchers can ensure the integrity of their synthetic peptides and improve the overall efficiency of their drug discovery and development workflows.

References

A Comparative Purity Analysis of Commercially Available Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the integrity and reproducibility of experimental results. This guide provides a comparative overview of the purity of commercially available Fmoc-D-Tyr(tBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The data presented is based on information provided by various suppliers, and this guide outlines the key experimental protocols for purity verification.

Purity Comparison of this compound from Commercial Suppliers

The purity of this compound is a critical quality attribute that can significantly impact the outcome of peptide synthesis, potentially leading to the incorporation of impurities into the final peptide product.[1][2] Suppliers typically provide a certificate of analysis (CoA) with detailed purity information. The table below summarizes the publicly available purity data for this compound from several prominent suppliers. It is important to note that lot-to-lot variability can occur, and it is always recommended to consult the specific CoA for the batch in use.

SupplierStated Purity (by HPLC)Enantiomeric PurityAdditional Information
Supplier A (e.g., Novabiochem® - Merck) ≥98.0%[3]≥99.5% (a/a)[3]Specifies testing for amino acid-related impurities using optimized HPLC methods to ensure accurate quantification.[4] Also tests for acetate (<0.02%) and free amino acid (<0.2%) content.
Supplier B (e.g., Sigma-Aldrich) ≥98.0%Not specifiedA standard grade suitable for peptide synthesis.
Supplier C (e.g., Cayman Chemical) ≥98%Not specifiedAn amino acid-containing building block for SPPS.
Supplier D (e.g., Santa Cruz Biotechnology) ≥95%Not specifiedFor research use only.
Supplier E (e.g., CEM Corporation) ≥99.0%≥99.8%Continuously used and tested in their own peptide synthesis laboratory.
Supplier F (e.g., P3 BioSystems) Not explicitly stated, but implies high qualityNot specifiedStates their products offer the "best value" in terms of quality and purity.

Note: This table is a representative summary based on publicly available data and is intended for comparative purposes. Researchers should always refer to the supplier's specific documentation for the most accurate and up-to-date information.

Key Quality Attributes and Potential Impurities

The overall purity of this compound is determined by several factors:

  • Chemical Purity (HPLC): This is the most common measure of purity and is typically assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It indicates the percentage of the desired compound in the material.

  • Enantiomeric Purity: This measures the proportion of the desired D-enantiomer compared to the L-enantiomer. Contamination with the L-enantiomer can lead to the synthesis of diastereomeric peptide impurities. Chiral HPLC is the standard method for determining enantiomeric purity.

  • Common Impurities:

    • Free D-Tyr(tBu)-OH: The unprotected amino acid can lead to deletion sequences in the final peptide.

    • This compound Dipeptide: The presence of Fmoc-D-Tyr(tBu)-D-Tyr(tBu)-OH can result in the insertion of an extra amino acid residue.

    • Byproducts of Fmoc Protection: Impurities can arise from the reaction used to introduce the Fmoc group.

    • Residual Solvents and Reagents: Trace amounts of solvents like ethyl acetate or reagents can remain from the manufacturing process and may impact peptide synthesis.

Experimental Protocols for Purity Verification

To independently verify the purity of this compound, the following experimental protocols are commonly employed.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is the primary technique for assessing the chemical purity of Fmoc-amino acids.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound and any impurities. A typical gradient might be 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Room temperature or controlled at a specific temperature (e.g., 25°C).

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the aromatic tyrosine side chain), or at 254/301 nm for the Fmoc group.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Acetonitrile/Water prep1->prep2 hplc_system Inject into RP-HPLC System prep2->hplc_system separation Gradient Elution on C18 Column hplc_system->separation detection UV Detection (220/280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation

Caption: Workflow for Purity Analysis of this compound by RP-HPLC.

Enantiomeric Purity Determination by Chiral HPLC

This specialized HPLC method is essential for quantifying the amount of the unwanted L-enantiomer.

Methodology:

  • Sample Preparation: Similar to RP-HPLC, dissolve the sample in a suitable mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., CHIRALPAK® series) are commonly used.

    • Mobile Phase: The mobile phase composition is critical for chiral separation and often consists of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), sometimes with additives. Mobile phase polarity plays a major role in chiral recognition.

    • Elution Mode: Isocratic elution (constant mobile phase composition) is often used.

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

  • Data Analysis: The enantiomeric purity is determined by comparing the peak area of the D-enantiomer to that of the L-enantiomer.

Application in a Signaling Pathway Context

This compound is frequently used in the synthesis of peptide-based drugs and research tools that target specific signaling pathways. For instance, a synthetic peptide containing D-tyrosine might be designed as an antagonist for a G-protein coupled receptor (GPCR) to block a downstream signaling cascade.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein Activation gpcr->g_protein ligand Endogenous Ligand ligand->gpcr Activates peptide Synthetic Peptide (with this compound) peptide->gpcr Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Inhibition of a GPCR Signaling Pathway by a Synthetic Peptide.

References

A Researcher's Guide to the Validation of Peptides Incorporating Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful synthesis and validation of peptides are paramount to advancing scientific discovery. The incorporation of non-natural amino acids, such as D-isomers, is a key strategy in designing peptides with enhanced stability and unique biological activities. This guide provides a comprehensive comparison of analytical techniques for the validation of a peptide sequence containing Fmoc-D-Tyr(tBu)-OH, a commonly used building block in solid-phase peptide synthesis (SPPS). We present supporting experimental protocols and data to facilitate the robust characterization of these synthetic peptides.

The use of D-amino acids, like D-Tyrosine, can significantly increase a peptide's resistance to proteolytic degradation, a critical attribute for therapeutic candidates.[1][2][3] The tert-butyl (tBu) protecting group on the tyrosine side chain is integral to the Fmoc/tBu orthogonal synthesis strategy, preventing unwanted side reactions during peptide assembly.[4][5] This guide will delve into the primary analytical methods—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to ensure the correct incorporation and stereochemistry of this compound in a target peptide.

Comparative Analysis of a Model Peptide

To illustrate the validation process, we will refer to a hypothetical model peptide, [D-Tyr¹]-Peptide X , and compare its analytical data with its L-isomer counterpart, [L-Tyr¹]-Peptide X .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of synthetic peptides. The separation is based on the hydrophobicity of the molecules. Peptides containing D-amino acids may exhibit slight differences in retention time compared to their all-L-amino acid counterparts due to subtle changes in their three-dimensional structure and interaction with the stationary phase.

Parameter[D-Tyr¹]-Peptide X[L-Tyr¹]-Peptide XAlternative (e.g., different protecting group)
Retention Time (min) 15.215.0May vary depending on the hydrophobicity of the protecting group
Peak Purity (%) >98%>98%Dependent on synthesis and purification efficiency
Co-injection Two distinct peaksTwo distinct peaksN/A

Table 1: Representative HPLC Data for [D-Tyr¹]-Peptide X and its Analogs. The data illustrates the expected high purity for well-synthesized peptides and the potential for chiral resolution, which would be more pronounced with a chiral column.

A co-injection of the D- and L-isomers would ideally result in two separate, albeit closely eluting, peaks, confirming the presence of two distinct stereoisomers. For more definitive chiral separation, a chiral HPLC column would be employed.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide, thereby verifying the correct incorporation of all amino acid residues, including the protected D-Tyrosine. Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) are commonly used.

Analytical TechniqueParameterExpected Result for [D-Tyr¹]-Peptide XComparison with Alternatives
MALDI-TOF MS [M+H]⁺ (Monoisotopic Mass) Calculated Mass ± 0.1 DaThe mass will be identical for the L-isomer. Different protecting groups will alter the mass.
ESI-MS/MS Fragmentation Pattern (b- and y-ions) Consistent with the peptide sequenceFragmentation patterns for D- and L-isomers are typically very similar.

Table 2: Expected Mass Spectrometry Data for [D-Tyr¹]-Peptide X. This data confirms the identity of the synthesized peptide.

The mass of the peptide containing this compound will be identical to its L-counterpart. The tert-butyl group adds 56.1 Da to the mass of the tyrosine residue. Fragmentation analysis (MS/MS) will yield a series of b- and y-ions that can be used to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and stereochemistry of a peptide. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are instrumental in assigning specific proton resonances and confirming the amino acid sequence.

NMR ExperimentObservation for [D-Tyr¹]-Peptide XComparison with [L-Tyr¹]-Peptide X
1D ¹H NMR Characteristic aromatic signals for the Tyrosine side chain.Nearly identical spectra.
2D COSY/TOCSY Confirms the spin systems of individual amino acids and their connectivity, validating the sequence.The overall pattern of cross-peaks will be very similar.
2D NOESY/ROESY Shows through-space correlations between protons, which can reveal differences in the peptide's conformation due to the D-amino acid.May show subtle differences in cross-peak intensities, indicating conformational changes.

Table 3: Expected NMR Spectroscopy Observations. NMR is crucial for detailed structural and stereochemical validation.

While 1D proton NMR spectra of D- and L-isomers are often very similar, 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can reveal subtle differences in the spatial proximity of protons, reflecting the altered stereochemistry at the alpha-carbon of the D-Tyrosine residue.

Experimental Protocols

Protocol 1: RP-HPLC Analysis of Crude Peptide
  • Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Gradient: A typical gradient would be a linear increase from 5% to 65% Solvent B over 30 minutes.

  • Analysis: Integrate the peak areas to determine the purity of the crude peptide. The main peak should correspond to the target peptide.

Protocol 2: MALDI-TOF Mass Spectrometry
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 mixture of acetonitrile and 0.1% TFA in water. To avoid premature deprotection of acid-labile groups, a neutral matrix like 2,4,6-trihydroxyacetophenone can be used.

  • Sample Spotting: Mix 1 µL of the peptide solution (approximately 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air dry to form crystals.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflector mode.

  • Analysis: Compare the observed monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.

Protocol 3: 2D NMR Spectroscopy for Sequence Validation
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified peptide in 500 µL of a 90% H₂O/10% D₂O mixture. The pH should be adjusted to a range of 4-5 to minimize the exchange rate of amide protons.

  • NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition:

    • TOCSY: Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the complete spin systems of individual amino acid residues.

    • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-300 ms to identify through-space correlations between protons of adjacent residues, which confirms the sequence.

  • Data Analysis: Process the 2D spectra using appropriate software. Identify the characteristic spin systems for each amino acid and use the sequential walk method in the NOESY/ROESY spectrum to confirm the peptide sequence.

Visualizing Workflows and Pathways

To further aid in the conceptualization of the validation process and the potential biological context of a D-Tyrosine containing peptide, the following diagrams are provided.

experimental_workflow Experimental Workflow for Peptide Validation cluster_synthesis Peptide Synthesis cluster_analysis Analytical Validation SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC (Purity Assessment) Crude_Peptide->HPLC Purified_Peptide Purified Peptide HPLC->Purified_Peptide MS Mass Spectrometry (Identity Confirmation) NMR 2D NMR Spectroscopy (Sequence & Stereo-validation) Purified_Peptide->MS Purified_Peptide->NMR

Caption: Workflow for the synthesis and validation of a peptide containing this compound.

The incorporation of D-amino acids is often employed to create more stable analogs of biologically active peptides, such as those that act on G-protein coupled receptors (GPCRs).

signaling_pathway Hypothetical GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide [D-Tyr]-Peptide Ligand GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding & Activation G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: A generalized signaling pathway for a GPCR activated by a D-Tyrosine containing peptide analog.

References

A Researcher's Guide to Coupling Reagents for Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success. This is particularly true for the incorporation of sterically hindered amino acids such as Fmoc-D-Tyr(tBu)-OH. The bulky tert-butyl protecting group on the tyrosine side chain is highly effective in preventing side reactions, but it can also pose a challenge for the coupling reaction itself. An optimal coupling reagent should facilitate a high-yield reaction, minimize the risk of racemization, and be compatible with a wide range of peptide sequences and synthesis conditions.

This guide provides a comparative analysis of commonly used coupling reagents for the incorporation of this compound, supported by representative experimental data and detailed protocols.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the performance of several popular coupling reagents for the acylation of a free amine with this compound in a model peptide synthesis. The data presented is a synthesis of results from multiple studies and represents typical outcomes.

Coupling ReagentClassTypical Yield (%)Typical Purity (%)Racemization RiskKey Considerations
HATU Uronium Salt>99>98Very LowHighly efficient, especially for difficult couplings. Faster reaction times.[1][2]
HBTU Uronium Salt95-9995-98LowA robust and cost-effective option for routine couplings.[1][3]
DIC/Oxyma Carbodiimide95-9895-97LowA modern carbodiimide method that minimizes racemization. Oxyma is a safer alternative to HOBt.
PyBOP Phosphonium Salt95-9995-98LowEffective for sterically hindered amino acids. Byproducts are water-soluble, simplifying purification.
TBTU Uronium Salt90-9790-97ModerateA less reactive alternative to HBTU, which can be advantageous in some cases to avoid side reactions.

Experimental Protocols

The following are generalized protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered or aggregation-prone sequences.

Materials:

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow for a pre-activation time of 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. If the test is positive, extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times).

Protocol 2: Coupling using HBTU

This protocol provides a reliable and cost-effective method for routine couplings.

Materials:

  • This compound (3 equivalents)

  • HBTU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Follow steps 1-3 from Protocol 1 for resin preparation and Fmoc deprotection.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA to the solution.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-3 hours.

  • Follow steps 6-7 from Protocol 1 for monitoring and washing.

Protocol 3: Coupling using DIC/Oxyma

This protocol is a good choice when minimizing racemization is a primary concern.

Materials:

  • This compound (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Follow steps 1-3 from Protocol 1 for resin preparation and Fmoc deprotection.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure® in DMF. Add DIC to the solution and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Follow steps 6-7 from Protocol 1 for monitoring and washing.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Coupling Reagent + Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

A generalized workflow for a single amino acid coupling cycle in Fmoc-based SPPS.

Conclusion

The choice of coupling reagent for this compound can significantly impact the efficiency and purity of peptide synthesis. For challenging sequences or when the highest purity is required, HATU is often the preferred reagent due to its high reactivity and low racemization potential. HBTU remains a robust and economical choice for routine syntheses. The DIC/Oxyma system offers a valuable alternative, particularly when minimizing racemization is of utmost importance. Ultimately, the selection should be based on a careful consideration of the specific peptide sequence, the desired purity, and the overall cost-effectiveness of the synthesis strategy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide synthesis, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-D-Tyr(tBu)-OH, a common reagent in solid-phase peptide synthesis. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Information

This compound is generally not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to handle all chemicals with caution. When managing this compound, always use appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is sufficient. In the case of a large spill, a full suit and boots may be necessary.[2]

  • Respiratory Protection: For handling large quantities or in situations where dust may be generated, a dust respirator (type N95 or P1) is recommended.[2]

In the event of a small spill, the material should be carefully placed into a designated waste disposal container using appropriate tools.[2] For larger spills, use a shovel for containment and transfer to a suitable container.[2]

Quantitative Data Summary

While this compound is not classified as hazardous, the following table summarizes its key chemical properties.

PropertyValue
Molecular Formula C₂₈H₂₉NO₅
Molecular Weight 459.53 g/mol
Appearance White to off-white powder
Storage Temperature 2-8°C is recommended by some suppliers
GHS Hazard Classification Not a hazardous substance or mixture

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. The following protocol provides a general guideline; however, always consult your institution's specific waste management policies.

Experimental Protocol for Disposal:

  • Initial Assessment:

    • Confirm that the waste is solely this compound and not mixed with other hazardous chemicals. If it is mixed with solvents or other reagents, the disposal procedure for the most hazardous component must be followed.

  • Containerization:

    • Place the solid this compound waste into a clearly labeled, sealed container. The container should be robust and compatible with the chemical.

    • The label should include the full chemical name: "Fmoc-D-Tyrosine(tBu)-OH" and the CAS number "118488-18-9".

  • Waste Stream Determination:

    • Given its non-hazardous classification, this compound can typically be disposed of as non-hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) office to confirm the appropriate waste stream. Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by your institution's policies.

  • Scheduling Waste Pickup:

    • Arrange for the collection of the chemical waste through your institution's EHS-approved waste management vendor.

  • Documentation:

    • Maintain a record of the disposed chemical, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the waste mixed with hazardous chemicals? A->B C Follow disposal protocol for the hazardous component B->C Yes D Place in a labeled, sealed container for non-hazardous waste B->D No E Consult Institutional EHS for waste stream confirmation D->E F Dispose as non-hazardous chemical waste via approved vendor E->F G End F->G

Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-D-Tyr(tBu)-OH, a key building block in peptide synthesis. Adherence to these protocols is crucial for minimizing exposure, preventing contamination, and ensuring the integrity of your research.

This compound is a white to off-white powder commonly used in solid-phase peptide synthesis (SPPS). While it has a generally low hazard profile, proper handling and disposal are necessary to mitigate any potential risks, such as irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields.
Safety GogglesRequired when there is a risk of splashing, particularly when working with solutions of the compound.
Hand Protection Disposable GlovesNitrile gloves are recommended. Inspect for tears before use and dispose of them after handling the chemical.[1][2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection Dust Mask/RespiratorAn N95 or P1 type dust mask is recommended when handling the powder, especially outside of a fume hood, to avoid inhalation.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the quality of the compound.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage.

  • Store the tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are typically between 2°C and 8°C.

  • Keep away from strong oxidizing agents.

2. Preparation and Handling:

  • Before use, allow the container to warm to room temperature to prevent condensation, which can affect the stability of the compound.

  • All weighing and handling of the solid powder should be conducted in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation.

  • When preparing solutions, such as dissolving in Dimethylformamide (DMF), perform this task within a fume hood.

  • Avoid contact with skin and eyes.

  • Practice good laboratory hygiene: do not eat, drink, or smoke in the laboratory and wash hands thoroughly after handling the compound.

3. In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • Inhalation: If dust is inhaled, move the individual to fresh air. Encourage them to blow their nose to clear the breathing passage. If irritation or discomfort persists, seek medical attention.

  • Ingestion: Rinse the mouth with water and seek immediate medical advice.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

  • Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and washes (e.g., with piperidine in DMF for Fmoc deprotection), must be collected in a labeled hazardous waste container.

  • Disposal Compliance: All waste containing this compound must be disposed of in accordance with local, state, and federal environmental control regulations. Do not let the product enter drains.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Use in Synthesis cluster_cleanup Cleanup and Disposal A Receive and Inspect This compound B Store at 2-8°C in a dry, well-ventilated area A->B C Equilibrate to Room Temperature B->C D Don Personal Protective Equipment (PPE) E Weigh Powdered This compound D->E F Prepare Solution (e.g., with DMF) E->F G Perform Peptide Synthesis Reaction F->G H Collect Solid Waste in Labeled Container G->H I Collect Liquid Waste in Labeled Container G->I J Dispose of Waste via Certified Channels H->J I->J K Clean Work Area and Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.